molecular formula C5HBr2Cl2NO B573038 2,4-Dibromo-5,6-dichloropyridin-3-ol CAS No. 1345472-11-8

2,4-Dibromo-5,6-dichloropyridin-3-ol

Cat. No.: B573038
CAS No.: 1345472-11-8
M. Wt: 321.777
InChI Key: ZGYANUDOWXOVGB-UHFFFAOYSA-N
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Description

2,4-Dibromo-5,6-dichloropyridin-3-ol (CAS 1345472-11-8) is a high-purity polyhalogenated pyridine derivative of significant interest in advanced chemical synthesis and pharmaceutical research . This compound features a hydroxyl group and multiple halogen atoms—bromine and chlorine—on its pyridine ring, making it a versatile and valuable synthetic building block . Its molecular formula is C5HBr2Cl2NO, with a molecular weight of 321.78 g/mol . Polyhalogenated pyridines like this one are crucial intermediates in the development of novel active compounds and complex molecular structures, particularly in the synthesis of agrochemicals and pharmaceuticals . The specific halogen pattern on the ring allows for selective further functionalization, enabling researchers to create a diverse array of disubstituted and trisubstituted pyridine targets through sequential cross-coupling and nucleophilic substitution reactions . This chemical is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it with extreme care; it is classified with the signal word "Danger" due to its toxicity hazards (H301, H311, H331) and requires appropriate precautionary measures (P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501) . It is typically shipped as a cold-chain item to ensure stability .

Properties

IUPAC Name

2,4-dibromo-5,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2Cl2NO/c6-1-2(8)5(9)10-4(7)3(1)11/h11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYANUDOWXOVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718435
Record name 2,4-Dibromo-5,6-dichloropyridin-3-ol
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Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1345472-11-8
Record name 3-Pyridinol, 2,4-dibromo-5,6-dichloro-
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URL https://commonchemistry.cas.org/detail?cas_rn=1345472-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-5,6-dichloropyridin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a rationally designed, multi-step synthetic pathway for the novel compound 2,4-dibromo-5,6-dichloropyridin-3-ol. Due to the absence of a published direct synthesis for this specific molecule, the proposed route is grounded in established principles of heterocyclic chemistry and supported by analogous transformations found in peer-reviewed literature. This document provides a comprehensive theoretical framework, including mechanistic considerations, detailed experimental protocols, and safety precautions intended to guide experienced synthetic chemists in the preparation of this and structurally related polyhalogenated pyridin-3-ols.

Introduction and Strategic Overview

Polyhalogenated pyridines are a class of compounds with significant potential in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring both bromine and chlorine atoms alongside a hydroxyl group, suggests potential for further functionalization and exploration of its biological activity. The hydroxyl group can act as a key hydrogen bond donor/acceptor, while the halogen atoms can modulate lipophilicity, metabolic stability, and serve as handles for cross-coupling reactions.

The synthetic challenge lies in the controlled, regioselective introduction of four halogen atoms and a hydroxyl group onto the pyridine ring. Our proposed strategy commences with a commercially available dichloropyridine derivative and proceeds through a series of steps to introduce the required functionalities.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be obtained from a dichlorinated pyridin-3-ol intermediate, which in turn could be synthesized from a corresponding aminodichloropyridine. This approach allows for the strategic installation of the various substituents.

Retrosynthesis Target This compound Intermediate1 5,6-Dichloropyridin-3-ol Target->Intermediate1 Dibromination Intermediate2 3-Amino-5,6-dichloropyridine Intermediate1->Intermediate2 Sandmeyer Reaction StartingMaterial Commercially Available Precursor Intermediate2->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway and Mechanistic Rationale

The forward synthesis is designed in three main stages, starting from 2,6-dichloropyridine.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 3-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl) D 2,6-Dichloropyridin-3-ol C->D Sandmeyer Reaction (NaNO2, H2SO4, H2O) E This compound D->E Bromination (Br2, AcOH)

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms deactivates the ring towards electrophilic substitution, necessitating harsh reaction conditions, typically a mixture of concentrated sulfuric and nitric acids. The chlorine atoms at the 2- and 6-positions direct the incoming electrophile to the 3- and 5-positions.

Step 2: Reduction of the Nitro Group

The nitro group of 2,6-dichloro-3-nitropyridine is then reduced to an amino group to form 3-amino-2,6-dichloropyridine. This transformation can be effectively achieved using various reducing agents, with a common and cost-effective method being the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid.

Step 3: Conversion of the Amino Group to a Hydroxyl Group via Sandmeyer-type Reaction

The synthesis of the crucial pyridin-3-ol intermediate is proposed to proceed via a Sandmeyer-type reaction.[1] The amino group of 3-amino-2,6-dichloropyridine is first diazotized with sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in aqueous acid to yield 2,6-dichloropyridin-3-ol. The Sandmeyer reaction is a well-established method for converting aryl amines to a variety of functional groups, including hydroxyl groups.[1]

Step 4: Dibromination of 2,6-Dichloropyridin-3-ol

The final step is the electrophilic bromination of the 2,6-dichloropyridin-3-ol intermediate. The hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing group. This directing effect will favor the substitution of bromine atoms at the 2- and 4-positions. Given that the 2-position is already occupied by a chlorine atom, and the 6-position is also chlorinated, bromination is expected to occur regioselectively at the 4- and potentially the 2-position, displacing the chlorine. However, direct bromination at the 4-position is highly favored. The second bromination at the 2-position is also plausible under forcing conditions. The reaction is typically carried out using elemental bromine in a solvent like acetic acid.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature and should be adapted and optimized by an experienced synthetic chemist.

Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2,6-Dichloropyridine Conc. H2SO4 Conc. HNO3 ReactionVessel Round-bottom flask with stirring and cooling Reactants->ReactionVessel Addition Slow addition of HNO3 at 0-5 °C Heating Heat to 90-100 °C Monitor by TLC Addition->Heating Quenching Pour onto ice Extraction Extract with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the nitration of 2,6-dichloropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloropyridine147.9910.0 g0.0676
Conc. Sulfuric Acid98.0850 mL-
Conc. Nitric Acid63.0115 mL-

Procedure:

  • To a stirred and cooled (ice bath) solution of 2,6-dichloropyridine in concentrated sulfuric acid, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-2,6-dichloropyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-nitropyridine192.9910.0 g0.0518
Iron Powder55.84515.0 g0.269
Conc. Hydrochloric Acid36.465 mL-
Ethanol46.07100 mL-

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine and iron powder in ethanol.

  • Add concentrated hydrochloric acid dropwise with vigorous stirring.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 3: Synthesis of 2,6-Dichloropyridin-3-ol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-2,6-dichloropyridine163.008.0 g0.0491
Sodium Nitrite69.004.0 g0.0580
Conc. Sulfuric Acid98.0830 mL-
Water18.0250 mL-

Procedure:

  • Dissolve 3-amino-2,6-dichloropyridine in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloropyridin-3-ol163.995.0 g0.0305
Bromine159.8110.0 g (3.2 mL)0.0626
Glacial Acetic Acid60.0550 mL-

Procedure:

  • Dissolve 2,6-dichloropyridin-3-ol in glacial acetic acid.

  • Slowly add bromine dropwise to the solution at room temperature with stirring.

  • After the addition is complete, stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) may be applied.

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Specific Hazards:

    • Concentrated Acids (Sulfuric, Nitric, Hydrochloric): Highly corrosive. Handle with extreme care.

    • Bromine: Highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate respiratory protection.

    • Halogenated Organic Compounds: Potentially toxic and should be handled with care.

    • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

Conclusion

This technical guide presents a feasible, rationally designed synthetic route to the novel compound this compound. While this pathway is based on well-established chemical transformations, the synthesis of this specific molecule has not been reported, and therefore, optimization of each step will be necessary. This guide provides a solid foundation for researchers to embark on the synthesis of this and other polyhalogenated pyridin-3-ol derivatives, which may hold promise in various fields of chemical and pharmaceutical research.

References

  • A patent describing the preparation of 3-hydroxypyridine from 3-chloropyridine.
  • A procedure for the synthesis of 3-aminopyridine. 3-aminopyridine - Organic Syntheses Procedure.
  • A review of pyridine synthesis methods. Pyridine synthesis - Organic Chemistry Portal.
  • A patent on the preparation of 3-hydroxypyridine from 3-pyridinesulfonic acid.
  • A research article on the halogenation of pyridines.
  • A research article on the C3 hydroxylation of pyridines.
  • A patent on the synthesis of 3-bromopyridine.
  • Information on the formation of polychlorinated compounds.
  • A review on the Sandmeyer reaction. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • A summary of pyridine synthesis. Pyridine Synthesis: Cliff Notes - Baran Lab.
  • A discussion on the synthesis of 3-hydroxypyridine. How to synthesizer of 3-hydroxy pyridine?
  • A research article on the selective halogenation of pyridines. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
  • A preprint on electrophilic activation of molecular bromine.
  • A review on the synthesis of pyridine and dihydropyridine derivatives.
  • A preprint on the 3-selective halogenation of pyridines.
  • A video lecture on pyridine synthesis and reactions.
  • An abstract on the Sandmeyer reaction in heterocyclic systems. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.
  • A research article on the halogenation of pyridines.
  • Information on the synthesis of 2-amino-3-hydroxypyridine. 2-Amino-3-hydroxypyridine synthesis - ChemicalBook.
  • A review on environmentally benign electrophilic chlorinations. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC - PubMed Central.
  • A preprint on the selective halogenation of pyridines. Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv.
  • A research article on the electronic influence of substitution on the pyridine ring. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • A research article on regioselective electrophilic aromatic bromination.
  • A research article on the synthesis of polychlorinated biphenyls. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF.
  • A portal for bromoarene synthesis. Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.
  • General inform
  • A research article on the chlorination of hydroxy-pyridines. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
  • Product information for 3-hydroxypyridine. 3-Hydroxypyridine 98 109-00-2 - Sigma-Aldrich.
  • Chemical properties of 3-hydroxypyridine. 3-Hydroxypyridine | 109-00-2 - ChemicalBook.

Sources

An In-depth Technical Guide to 2,4-Dibromo-5,6-dichloropyridin-3-ol: Synthesis, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a highly halogenated pyridine derivative of interest to researchers and professionals in drug discovery and development. This document details a plausible synthetic pathway, explores its chemical structure, and offers in-depth methodologies for its analysis using modern spectroscopic and chromatographic techniques. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to understand and apply this knowledge in their work. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction

Halogenated pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms into the pyridine ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its dense halogen substitution pattern and a reactive hydroxyl group, represents a unique scaffold for the development of novel chemical entities. This guide serves as a technical resource for scientists working with or considering the use of this compound, providing a foundational understanding of its synthesis and analytical characterization.

Chemical Structure and Properties

This compound is a polysubstituted aromatic heterocycle. Its structure is characterized by a pyridine ring bearing two bromine atoms, two chlorine atoms, and a hydroxyl group.

Chemical Structure

The structure of this compound is as follows:

synthesis_workflow start 2-Amino-5,6-dichloropyridine intermediate1 2-Amino-4-bromo-5,6-dichloropyridine start->intermediate1 Bromination (NBS, Acetonitrile) intermediate2 2,4-Dibromo-5,6-dichloropyridine intermediate1->intermediate2 Sandmeyer Reaction (NaNO₂, HBr, CuBr) product This compound intermediate2->product Hydroxylation (Future Research)

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Amino-5,6-dichloropyridine

This step introduces a bromine atom at the C4 position of the pyridine ring. The amino group at C2 directs the electrophilic substitution to the C3 and C5 positions. However, due to steric hindrance from the chlorine at C6, bromination is favored at the C4 position.

  • Materials: 2-Amino-5,6-dichloropyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-amino-5,6-dichloropyridine (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-5,6-dichloropyridine.

Step 2: Sandmeyer Reaction to Introduce the Second Bromine Atom

This classic reaction converts the amino group at the C2 position into a bromine atom via a diazonium salt intermediate.

  • Materials: 2-Amino-4-bromo-5,6-dichloropyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

  • Procedure:

    • Suspend 2-amino-4-bromo-5,6-dichloropyridine (1 equivalent) in a mixture of 48% HBr and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, dissolve copper(I) bromide (1.5 equivalents) in 48% HBr at 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

    • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2,4-dibromo-5,6-dichloropyridine.

Step 3: Introduction of the Hydroxyl Group (Proposed)

The conversion of a halogenated pyridine to a pyridinol is a challenging transformation. A potential route could involve a nucleophilic aromatic substitution, although the highly deactivated ring may require harsh conditions. Another avenue for future research could be the use of a directed ortho-metalation strategy followed by reaction with an oxygen electrophile. A more plausible approach, however, would be to start from a precursor that already contains the oxygen functionality.

  • Note: A direct and high-yielding method for this final step requires further investigation and development.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of similar halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the hydroxyl proton.

  • Expected Chemical Shift: The chemical shift of the hydroxyl proton (OH) is expected to be in the range of 5.0-7.0 ppm. This peak will be broad and its position will be dependent on the solvent and concentration due to hydrogen bonding. In the absence of a proton on the pyridine ring, no other signals are expected.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and halogen substituents.

Carbon AtomExpected Chemical Shift (ppm)Rationale
C2 140-150Attached to nitrogen and bromine.
C3 155-165Attached to the hydroxyl group and two bromine atoms.
C4 110-120Attached to a bromine atom.
C5 130-140Attached to a chlorine atom.
C6 145-155Attached to nitrogen and a chlorine atom.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
O-H 3200-3600 (broad)Stretching
C=N, C=C 1400-1600Aromatic ring stretching
C-O 1200-1300Stretching
C-Br 500-600Stretching
C-Cl 600-800Stretching
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The presence of two bromine and two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

  • Molecular Ion (M⁺): The mass-to-charge ratio (m/z) of the molecular ion will correspond to the molecular weight of the compound (321.78 g/mol ).

  • Isotopic Pattern: Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks can be used to confirm the number of bromine and chlorine atoms in the molecule. The most abundant isotopologue will be [C₅H⁷⁹Br₂³⁵Cl₂NO]⁺. The full isotopic pattern will be complex, with significant M+2, M+4, and M+6 peaks.

  • Fragmentation: Fragmentation patterns in highly halogenated aromatic compounds can be complex. Common fragmentation pathways may involve the loss of halogen atoms (Br or Cl) or the hydroxyl group.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for non-polar to moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA gradient elution from a higher percentage of A to a higher percentage of B will be necessary to elute the highly retained compound. The acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic pyridine ring will exhibit UV absorbance.
Injection Volume 10 µLStandard injection volume.
Column Temperature 30 °CTo ensure reproducible retention times.
Gas Chromatography (GC)

GC coupled with a mass spectrometer (GC-MS) can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Derivatization of the hydroxyl group may be necessary to improve its chromatographic properties.

ParameterRecommended ConditionRationale
Column Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) or mid-polarSuitable for the separation of a wide range of organic compounds.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 280 °CTo ensure complete volatilization.
Oven Program Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature gradient is necessary to elute the high-boiling point analyte.
Detector Mass Spectrometer (MS)Provides both qualitative and quantitative information.

Safety and Handling

As a highly halogenated and potentially reactive compound, this compound should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Hazard Statements (Anticipated): Based on the GHS information for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [1][2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fascinating molecule with significant potential as a building block in medicinal and materials chemistry. This technical guide has provided a comprehensive, albeit partially predictive, framework for its synthesis and analysis. The proposed synthetic route offers a logical and experimentally feasible approach, while the detailed analytical methodologies provide a solid foundation for its characterization and quality control. As research into novel halogenated heterocycles continues to expand, a thorough understanding of the chemistry of compounds like this compound will be invaluable to the scientific community.

References

  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]

  • PubMed. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • NIH. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Retrieved from [Link]

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A Technical Guide to the Research Applications of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Polysubstituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone scaffold. Its prevalence in FDA-approved pharmaceuticals and high-performance materials underscores its remarkable versatility.[1] This guide delves into the potential research applications of a specific, highly functionalized derivative: 2,4-Dibromo-5,6-dichloropyridin-3-ol. While direct literature on this exact molecule is sparse, its structural features—a polyhalogenated pyridine core with a hydroxyl group—present a compelling case for its utility as a versatile building block in several key research domains. This document will, therefore, extrapolate from the well-established chemistry of related compounds to provide a forward-looking perspective on the potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a unique chemical entity characterized by a high degree of halogenation and the presence of a reactive hydroxyl group. These features are pivotal in defining its potential reactivity and applications.

PropertyValueSource
CAS Number 1345472-11-8[2]
Molecular Formula C₅HBr₂Cl₂NO[2]
Molecular Weight 321.78 g/mol [2]
SMILES Code OC1=C(Br)C(Cl)=C(Cl)N=C1Br[2]

The pyridin-3-ol moiety can exist in equilibrium with its pyridone tautomer. This tautomerism is a critical feature, as pyridones are recognized as "privileged scaffolds" in drug discovery. They can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for amides and other cyclic structures.[3][4] The dense halogenation pattern not only influences the molecule's steric and electronic properties but also provides multiple, distinct reaction handles for further chemical modification.

Potential Applications in Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel drug candidates.

Kinase Inhibitor Scaffolding

Protein kinases are a crucial class of enzymes and a significant target for drug development, particularly in oncology.[4] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The pyridinone structure, in particular, is known to form key hydrogen bond interactions within this region.[4] this compound could serve as a foundational scaffold for a new generation of kinase inhibitors. The hydroxyl group (or its pyridone tautomer) can engage in hydrogen bonding, while the four halogen atoms offer sites for diversification to explore structure-activity relationships (SAR).

Hypothetical Workflow for Kinase Inhibitor Synthesis:

G A This compound B Selective Suzuki or Stille Coupling at C4-Br A->B Pd(PPh3)4, Base C Introduction of Aryl or Heteroaryl Moiety B->C D Further Functionalization at C2-Br (e.g., Buchwald-Hartwig amination) C->D Pd2(dba)3, Ligand, Base E Introduction of Solubilizing Group D->E F O-Alkylation or O-Arylation of Hydroxyl Group E->F NaH, Alkyl/Aryl Halide G Modulation of H-Bonding and Physicochemical Properties F->G H Final Kinase Inhibitor Candidate G->H

Caption: Proposed synthetic route for developing kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery involves screening small, low-complexity molecules (fragments) that can be elaborated into more potent drug leads. With a molecular weight of 321.78 g/mol , this compound itself is larger than a typical fragment. However, it can serve as a versatile starting point for creating a library of smaller, halogenated pyridine fragments. Selective dehalogenation or substitution reactions could yield a diverse set of fragments for screening against various biological targets.

Antimicrobial Drug Development

The search for novel antimicrobial agents is a global health priority. Halogenated organic compounds have a long history of use as antimicrobials. The polyhalogenated nature of this compound, combined with the proven antimicrobial activity of many pyridine derivatives, suggests its potential as a lead structure for new antibiotics or antifungals.[5]

Experimental Protocol: Screening for Antimicrobial Activity

  • Compound Solubilization: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Bacterial/Fungal Strains: Prepare cultures of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform serial dilutions of the stock solution in growth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (standard antibiotic/antifungal) and negative (vehicle control) controls.

    • Incubate the plates under appropriate conditions.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring optical density.

Applications in Materials Science

The properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and organic electronic materials.

Monomer for Functional Polymers

The multiple reactive sites on this compound allow it to be used as a cross-linking agent or as a monomer in polymerization reactions. For example, the hydroxyl group could be converted to an acrylate or methacrylate, creating a photopolymerizable monomer.[6] The resulting polymers would have a high halogen content, potentially conferring properties such as flame retardancy and high refractive index. Such materials could find use in coatings, optical adhesives, and specialty plastics.

Workflow for Photopolymer Synthesis and Characterization:

G A This compound B Reaction with Acryloyl Chloride A->B Triethylamine C Synthesis of Acrylate Monomer B->C D Formulation with Photoinitiator C->D E UV Curing D->E High-Intensity UV Lamp F Formation of Cross-linked Polymer E->F G Characterization (FTIR, TGA, DSC) F->G

Caption: Synthesis and analysis of a novel photopolymer.

Building Block for Organic Semiconductors

The electron-deficient nature of the polyhalogenated pyridine ring makes it an interesting component for n-type organic semiconductors. Through cross-coupling reactions, such as Suzuki or Stille couplings, at the bromine or chlorine positions, this core could be integrated into larger π-conjugated systems. The resulting materials could be investigated for their performance in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthetic Utility as a Chemical Intermediate

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex, functionalized pyridines. The differential reactivity of the C-Br and C-Cl bonds, as well as the ortho and para positions of the halogens relative to the nitrogen, can be exploited for selective, stepwise functionalization.

For instance, bromine atoms are generally more reactive than chlorine atoms in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the C2 and C4 positions. Furthermore, metal-halogen exchange reactions, often using organolithium or Grignard reagents, can be employed to introduce a variety of functional groups.[7]

Conclusion and Future Outlook

While this compound is not yet a widely studied compound, its molecular architecture places it at the crossroads of several exciting areas of chemical research. Its potential as a scaffold for medicinal chemistry, a monomer for advanced materials, and a versatile synthetic intermediate is substantial. The true value of this compound will be unlocked through systematic investigation of its reactivity and the biological and material properties of its derivatives. This guide serves as a foundational roadmap for researchers and scientists poised to explore the promising frontiers that this unique molecule presents.

References

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An In-Depth Technical Guide to 2,4-Dibromo-5,6-dichloropyridin-3-ol: Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavily halogenated heterocyclic compounds are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the development of novel therapeutic agents. The unique electronic properties and steric profiles imparted by multiple halogen substituents can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a polysubstituted pyridine derivative with potential applications in drug discovery, particularly in the realm of kinase inhibitors. While specific biological data for this exact compound is not extensively published, its structural motifs are present in patented and researched bioactive molecules, suggesting its value as a building block for targeted therapies.[1][2][3]

Compound Identification and Physicochemical Properties

Table 1: Core Identifiers for this compound

IdentifierValue
CAS Number 1345472-11-8
Molecular Formula C₅HBr₂Cl₂NO
Molecular Weight 321.78 g/mol
IUPAC Name This compound
SMILES OC1=C(Br)C(Cl)=C(Cl)N=C1Br
InChI InChI=1S/C5HBr2Cl2NO/c6-3-5(8)4(9)2(7)10-1(3)11/h11H

Proposed Synthesis Pathway

The rationale behind this proposed synthesis is to sequentially introduce the halogen substituents and the hydroxyl group onto the pyridine ring, controlling the regioselectivity at each step.

Synthesis_Pathway A 2-Amino-5,6-dichloropyridine B 2-Amino-3-bromo-5,6-dichloropyridine A->B Electrophilic Bromination C 2,3-Dibromo-5,6-dichloropyridine B->C Sandmeyer Reaction (Br) D 2,4-Dibromo-5,6-dichloropyridine-N-oxide C->D Oxidation E This compound D->E Rearrangement

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Electrophilic Bromination of 2-Amino-5,6-dichloropyridine

  • Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 position is targeted for bromination.

  • Procedure:

    • Dissolve 2-Amino-5,6-dichloropyridine in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, while maintaining the temperature.

    • Stir the reaction mixture at low temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Amino-3-bromo-5,6-dichloropyridine.

    • Purify the product by column chromatography on silica gel.

Step 2: Sandmeyer Reaction to Introduce the Second Bromine Atom

  • Rationale: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[4]

  • Procedure:

    • Suspend 2-Amino-3-bromo-5,6-dichloropyridine in an aqueous solution of hydrobromic acid.

    • Cool the suspension to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,3-Dibromo-5,6-dichloropyridine.

    • Purify by column chromatography or recrystallization.

Step 3: N-Oxidation of the Pyridine Ring

  • Rationale: Direct hydroxylation of the pyridine ring can be challenging. N-oxidation activates the pyridine ring for subsequent rearrangement to introduce a hydroxyl group.

  • Procedure:

    • Dissolve 2,3-Dibromo-5,6-dichloropyridine in a suitable solvent like chloroform or acetic acid.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a solution of sodium bicarbonate and then with sodium sulfite to remove excess oxidizing agent.

    • Extract the product, dry the organic layer, and concentrate to obtain 2,4-Dibromo-5,6-dichloropyridine-N-oxide.

Step 4: Rearrangement to form the Pyridin-3-ol

  • Rationale: Pyridine-N-oxides can undergo rearrangement upon treatment with reagents like acetic anhydride or trifluoroacetic anhydride, followed by hydrolysis, to introduce a hydroxyl group at the 3-position.

  • Procedure:

    • Treat the 2,4-Dibromo-5,6-dichloropyridine-N-oxide with an excess of acetic anhydride or trifluoroacetic anhydride.

    • Heat the mixture to reflux for several hours.

    • Cool the reaction and carefully add water or an alcohol to hydrolyze the intermediate ester.

    • Neutralize the solution and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

While the specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR A single broad singlet in the downfield region (typically 5-10 ppm) corresponding to the hydroxyl proton. The chemical shift will be dependent on the solvent and concentration.
¹³C NMR Five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the four halogen substituents and the electron-donating hydroxyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Aromatic C-C and C-N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations will appear in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry The mass spectrum will show a complex isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This characteristic pattern is a key indicator of the compound's elemental composition.[5][6]

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of multiple halogen atoms can significantly enhance the binding affinity of a molecule to its biological target through various mechanisms, including halogen bonding.[8]

Applications cluster_0 This compound cluster_1 Potential as a Kinase Inhibitor A Core Scaffold B ATP-Competitive Inhibition A->B Mimics ATP in binding pocket C Allosteric Modulation A->C Induces conformational change D Covalent Inhibition (if derivatized) A->D Forms covalent bond with cysteine residue

Caption: Potential modes of action for derivatives of this compound as kinase inhibitors.

The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

  • Rationale for Kinase Inhibition:

    • Scaffold for ATP-Competitive Inhibitors: The pyridine ring can act as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The hydroxyl group can form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.[9]

    • Vector for Substituent Exploration: The multiple halogenated positions provide distinct vectors for further chemical modification. By replacing one or more of these halogens using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), medicinal chemists can introduce various functional groups to probe different regions of the kinase active site, thereby optimizing potency and selectivity.

    • Modulation of Physicochemical Properties: The high degree of halogenation can increase lipophilicity, which may enhance cell permeability. However, this needs to be carefully balanced to maintain desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The structure-activity relationship (SAR) of halogenated pyridines can be complex, with the position and nature of the halogen influencing biological activity.[10]

Several patents describe the use of substituted pyridin-3-ol and related polyhalogenated pyridine cores in the development of inhibitors for various kinases, including Pim kinases, Syk, and JAK kinases, for the treatment of cancers and inflammatory disorders. This underscores the relevance of scaffolds like this compound in modern drug discovery programs.

Safety and Handling

Based on the GHS information for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential. A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound represents a valuable, albeit underexplored, chemical entity for drug discovery and development. Its polysubstituted nature offers a unique three-dimensional arrangement of atoms and a rich platform for chemical diversification. The proposed synthetic pathway provides a roadmap for its preparation, and the predicted spectroscopic data can guide its characterization. The strong precedent for the use of similar halogenated pyridine scaffolds in the development of kinase inhibitors highlights the potential of this compound as a starting point for the discovery of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

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Spectroscopic Profile of 2,4-Dibromo-5,6-dichloropyridin-3-ol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,4-Dibromo-5,6-dichloropyridin-3-ol. In the absence of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous halogenated and substituted pyridines, to forecast its spectral characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for compound identification, structural elucidation, and analytical method development.

Molecular Structure and Spectroscopic Considerations

This compound is a polysubstituted pyridine derivative with the molecular formula C₅HBr₂Cl₂NO. The pyridine ring is heavily substituted with electron-withdrawing halogen atoms (two bromine and two chlorine) and an electron-donating hydroxyl group. This unique substitution pattern profoundly influences the electronic environment of the remaining proton and carbon atoms, as well as the vibrational modes of the bonds and the fragmentation behavior upon ionization. Understanding these substituent effects is paramount to accurately predicting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The structure of this compound contains a single proton attached to the pyridine ring. The chemical shift of this proton will be significantly influenced by the surrounding substituents. The hydroxyl group at position 3 is electron-donating through resonance, which would tend to shield the ring protons. Conversely, the four halogen atoms are strongly electron-withdrawing through induction, leading to a deshielding effect. The net effect will be a downfield shift for the lone proton.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
7.5 - 8.5 ppmSinglet (s)1HAromatic H
5.0 - 7.0 ppm (broad)Singlet (s)1HOH

The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. Carbons bearing halogen atoms will experience a direct effect from the electronegativity and the "heavy atom effect" of bromine and chlorine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ)AssignmentRationale
140 - 150 ppmC-3 (C-OH)The hydroxyl group is strongly shielding.
110 - 125 ppmC-2 (C-Br)Attached to bromine, deshielded.
130 - 145 ppmC-4 (C-Br)Attached to bromine, deshielded.
125 - 140 ppmC-5 (C-Cl)Attached to chlorine, deshielded.
145 - 160 ppmC-6 (C-Cl)Attached to chlorine and adjacent to nitrogen, significantly deshielded.

The prediction of ¹³C NMR chemical shifts in polysubstituted aromatic systems can be complex, and these values represent estimated ranges. For more accurate predictions, computational methods or comparison with very closely related structures would be necessary.[1][2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of a novel compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the hydroxyl proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient relaxation delay should be used.

  • 2D NMR (Optional but Recommended): Techniques like COSY, HSQC, and HMBC can be employed to confirm assignments and elucidate through-bond connectivities, although for this simple structure, they may not be strictly necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1H Acquire ¹H NMR Spectrum prep->acq_1H acq_13C Acquire ¹³C NMR Spectrum prep->acq_13C proc Process FID (Fourier Transform, Phasing, Baseline Correction) acq_1H->proc acq_13C->proc analysis Spectral Interpretation (Chemical Shifts, Integration, Multiplicity) proc->analysis

Figure 1: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-halogen bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600 (broad)Medium-StrongO-H stretch (hydrogen-bonded)
1550 - 1650MediumC=C and C=N stretching vibrations of the pyridine ring
1400 - 1500Medium-StrongAromatic ring skeletal vibrations
1200 - 1300StrongC-O stretch
1000 - 1100StrongC-Cl stretch
500 - 700StrongC-Br stretch

The pyridine ring vibrations are often complex and can be influenced by the substitution pattern.[3][4] The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding in the solid or neat state.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_atr Place sample on ATR crystal acq_bkg Acquire background spectrum prep_atr->acq_bkg prep_kbr Prepare KBr pellet prep_kbr->acq_bkg acq_sample Acquire sample spectrum acq_bkg->acq_sample proc Background subtraction acq_sample->proc analysis Identify characteristic absorption bands proc->analysis

Figure 2: Workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The mass spectrum of this compound will be characterized by a complex isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and two chlorine atoms (³⁵Cl and ³⁷Cl).

The molecular weight of this compound is 321.78 g/mol . The molecular ion peak (M⁺) will appear as a cluster of peaks reflecting the natural isotopic abundances of bromine and chlorine.[5][6]

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/zIsotopic CompositionPredicted Relative Abundance
319C₅H⁷⁹Br₂³⁵Cl₂NO~57%
321C₅H⁷⁹Br⁸¹Br³⁵Cl₂NO / C₅H⁷⁹Br₂³⁵Cl³⁷ClNO~100%
323C₅H⁸¹Br₂³⁵Cl₂NO / C₅H⁷⁹Br⁸¹Br³⁵Cl³⁷ClNO~78%
325C₅H⁸¹Br₂³⁵Cl³⁷ClNO / C₅H⁷⁹Br⁸¹Br³⁷Cl₂NO~25%
327C₅H⁸¹Br₂³⁷Cl₂NO~3%

Note: Relative abundances are approximate and calculated based on the natural isotopic abundances of Br and Cl.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the ring.

  • Loss of Halogens: Expect to see fragment ions corresponding to the loss of Br• (M-79/81) and Cl• (M-35/37) radicals.

  • Ring Fragmentation: The pyridine ring can undergo cleavage, leading to smaller fragment ions.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron ionization (EI) is a common technique for generating fragment-rich spectra that are useful for structural elucidation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) would be beneficial for determining the exact elemental composition of the molecular ion and its fragments.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection & Analysis intro Direct Infusion or GC ionize Electron Ionization (EI) intro->ionize analyze Quadrupole, TOF, etc. ionize->analyze detect Ion Detection analyze->detect analysis Generate Mass Spectrum (m/z vs. Abundance) detect->analysis

Figure 3: A simplified workflow for mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known effects of substituents on the pyridine ring. These predictions offer a solid foundation for the identification and characterization of this compound in a research and development setting. Experimental verification of these predictions is, of course, the ultimate standard for structural confirmation.

References

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Unraveling the Enigma: A Technical Guide to the Postulated Mechanism of Action of 2,4-Dibromo-5,6-dichloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a dense halogenation pattern, as seen in 2,4-Dibromo-5,6-dichloropyridin-3-ol derivatives, presents a unique chemical entity with a largely unexplored mechanism of action. This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the biological activities of this novel class of compounds. Drawing upon evidence from structurally related halogenated aromatics and pyridines, we postulate potential mechanisms of action, primarily centered on enzyme inhibition. Furthermore, we present a detailed experimental roadmap, complete with protocols and validation systems, to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the study of these promising, yet enigmatic, molecules.

Introduction: The Chemical Intrigue of a Polychlorinated Pyridinol

The pyridine ring is a cornerstone of modern pharmacology, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, π-π stacking, and metal chelation makes it an ideal scaffold for interacting with biological targets.[1] The biological activities of pyridine derivatives are diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects.[2][3] Halogenation of the pyridine ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound.[4]

The this compound scaffold is characterized by several key features that suggest a high potential for biological activity:

  • Electron-deficient Aromatic System: The presence of four electron-withdrawing halogen atoms significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack and potentially influencing its interaction with protein residues.

  • Acidic Hydroxyl Group: The pyridin-3-ol moiety can act as a hydrogen bond donor and acceptor, a critical feature for binding to the active sites of many enzymes.

  • Lipophilicity: The extensive halogenation increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes.

Given the lack of direct experimental data on the mechanism of action of this compound derivatives, this guide will propose plausible hypotheses based on the known activities of analogous structures and outline a rigorous experimental strategy for their validation.

Postulated Mechanisms of Action: A Focus on Enzyme Inhibition

Halogenated aromatic compounds are known to interact with a variety of biological targets, often through inhibitory mechanisms.[5] The structural features of this compound derivatives suggest that they may function as inhibitors of several key enzyme families.

Hypothesis 1: Inhibition of Protein Kinases

The pyridine scaffold is a common feature in many kinase inhibitors. Molecular docking studies on various pyridine derivatives have demonstrated their potential to bind to the ATP-binding pocket of kinases.[6] The hydroxyl group of the pyridin-3-ol can mimic the hydrogen bonding interactions of the adenine portion of ATP, while the halogenated pyridine ring can form favorable interactions with hydrophobic regions of the kinase active site.

Postulated Signaling Pathway:

kinase_inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Derivative This compound Derivative Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Hypothesis 2: Disruption of Protein Disulfide Isomerase (PDI) Activity

Protein disulfide isomerase (PDI) is an enzyme involved in protein folding. Some pyridone-based molecules have been identified as PDI inhibitors.[7] The reactive nature of the polychlorinated pyridine ring could potentially lead to covalent modification of cysteine residues in the PDI active site, leading to irreversible inhibition.

Postulated Mechanism of PDI Inhibition:

pdi_inhibition PDI_Active Active PDI (with Cys-X-X-Cys motif) Covalent_Adduct Covalent PDI-Derivative Adduct PDI_Active->Covalent_Adduct Nucleophilic Attack by Cysteine Thiol Derivative This compound Derivative Derivative->Covalent_Adduct PDI_Inactive Inactive PDI Covalent_Adduct->PDI_Inactive Conformational Change

Caption: Hypothesized covalent inhibition of Protein Disulfide Isomerase (PDI).

Experimental Roadmap for Mechanism of Action Elucidation

A multi-pronged approach is necessary to rigorously test the proposed mechanisms of action. The following experimental workflow provides a logical progression from broad activity screening to specific target validation.

Experimental Workflow Diagram:

experimental_workflow cluster_screening Phase 1: Broad Spectrum Screening cluster_target_id Phase 2: Target Identification & Validation cluster_mechanism Phase 3: Mechanistic Deep Dive Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative Assays) Enzyme_Panel_Screening Broad Enzyme Panel Screening (Kinases, Phosphatases, etc.) Phenotypic_Screening->Enzyme_Panel_Screening Identifies Active Compounds Computational_Docking Computational Docking Studies Enzyme_Panel_Screening->Computational_Docking Identifies Potential Targets Biochemical_Assays In Vitro Biochemical Assays (IC50 Determination) Computational_Docking->Biochemical_Assays Predicts Binding Modes Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., CETSA) Biochemical_Assays->Cellular_Target_Engagement Confirms Direct Inhibition Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cellular_Target_Engagement->Signaling_Pathway_Analysis Validates in a Cellular Context SAR_Studies Structure-Activity Relationship (SAR) Studies Signaling_Pathway_Analysis->SAR_Studies Elucidates Downstream Effects

Caption: A phased experimental workflow for MOA elucidation.

Phase 1: Broad Spectrum Screening
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the this compound derivatives (e.g., from 0.01 to 100 µM).

  • Viability Assessment: After 72 hours, assess cell viability using a resazurin-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.

Rationale: This initial screen will determine if the compounds possess cytotoxic or cytostatic activity and can guide the selection of relevant cell models for further studies. A broad antiproliferative effect may suggest a fundamental cellular process is being targeted.

  • Assay Platform: Utilize a commercial kinase screening service that offers a large panel of recombinant human kinases (e.g., >400 kinases).

  • Compound Concentration: Screen the compounds at a fixed concentration (e.g., 10 µM).

  • Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays or fluorescence polarization.

  • Data Analysis: Identify "hits" as compounds that cause a significant (e.g., >50%) inhibition of kinase activity.

Rationale: This unbiased screen can rapidly identify potential kinase targets from a large pool of possibilities, providing a starting point for more focused investigations.

Phase 2: Target Identification and Validation
  • Target Selection: Based on the results of the enzyme panel screen, select a small number of putative kinase targets.

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of the this compound derivative and assign partial charges.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound within the active site of the target protein.[6]

  • Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Rationale: In silico docking can provide valuable insights into the potential binding mode of the compounds and help prioritize targets for biochemical validation.[8][9][10]

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

  • Assay Setup: In a 384-well plate, set up reactions containing the kinase, substrate, and varying concentrations of the inhibitor compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection).

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rationale: This assay provides a quantitative measure of the compound's potency against a specific purified enzyme, confirming direct target inhibition.

Phase 3: Mechanistic Deep Dive
  • Cell Treatment: Treat a relevant cancer cell line with the compound at concentrations around its IC50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling proteins.

Rationale: This experiment will reveal whether the inhibition of a specific kinase in vitro translates to the modulation of its downstream signaling pathway within a cellular context.

Quantitative Data Summary

Compound MCF-7 IC50 (µM) A549 IC50 (µM) Target Kinase IC50 (µM)
Derivative 1[Data][Data][Data]
Derivative 2[Data][Data][Data]
Derivative 3[Data][Data][Data]
Positive Control[Data][Data][Data]

This table is a template for summarizing potential experimental data.

Conclusion and Future Directions

The this compound scaffold represents a novel and intriguing area for drug discovery. The highly halogenated nature of these compounds suggests a strong potential for potent biological activity, likely through enzyme inhibition. The experimental roadmap detailed in this guide provides a systematic and rigorous approach to elucidating their mechanism of action.

Future work should focus on a comprehensive structure-activity relationship (SAR) study to understand the contribution of each halogen atom and the pyridin-3-ol moiety to the observed biological activity.[11] This will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, elucidating the mechanism of action will be a critical step in advancing this chemical series towards preclinical and, ultimately, clinical development.

References

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The Halogenated Pyridin-3-ol Core: A Versatile Scaffold in Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthesis, reactivity, and applications of halogenated pyridin-3-ols reveals their significant and expanding role in drug discovery, agrochemicals, and materials science. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive literature review of this critical heterocyclic motif.

Halogenated pyridin-3-ols are a class of organic compounds characterized by a pyridine ring substituted with both a hydroxyl group at the 3-position and one or more halogen atoms. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making them valuable building blocks for the synthesis of complex molecular architectures with diverse biological and physical properties. Their prevalence in pharmaceuticals and agrochemicals underscores the importance of understanding their synthesis and chemical behavior.[1][2]

I. Strategic Synthesis of Halogenated Pyridin-3-ols

The synthetic approaches to halogenated pyridin-3-ols are diverse, offering pathways to a wide array of positional isomers. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A. Electrophilic Halogenation of Pyridin-3-ol

Direct electrophilic halogenation of the pyridin-3-ol core is a primary method for introducing halogen atoms. The hydroxyl group, being an activating ortho-, para-director, significantly influences the regioselectivity of the reaction.

  • Chlorination, Bromination, and Iodination: Treatment of pyridin-3-ol with common halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can introduce halogen atoms at the 2-, 4-, and 6-positions. The reaction conditions, including solvent and temperature, can be tuned to favor specific isomers. For instance, the synthesis of 6-chloro-3-hydroxy-2-nitropyridine is achieved by the nitration of 2-chloropyridin-5-ol (the tautomer of 6-chloro-pyridin-3-one).[3]

B. From Aminopyridin-3-ols via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of halogens onto the pyridine ring, starting from the corresponding aminopyridin-3-ols.[4][5][6][7][8] This classic transformation involves the diazotization of the amino group followed by displacement with a halide ion, typically using copper(I) halides as catalysts. This method is particularly useful for accessing isomers that are difficult to obtain through direct halogenation.

C. Cyclization and Annulation Strategies

Novel synthetic routes involving cyclization and annulation reactions have emerged as powerful tools for constructing the halogenated pyridin-3-ol scaffold. These methods often provide access to highly substituted and complex derivatives.

D. Synthesis of Fluorinated Pyridin-3-ols

The introduction of fluorine into the pyridin-3-ol ring presents unique challenges and often requires specialized reagents and strategies. Methods such as nucleophilic aromatic substitution on activated precursors or direct fluorination using electrophilic fluorine sources are employed. For example, 3-fluoropyridines can be synthesized via photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation.[9] Another approach involves the direct radiofluorination of pyridine N-oxides to produce meta-fluorinated pyridines.[10]

Diagram: Key Synthetic Pathways to Halogenated Pyridin-3-ols

Synthesis_Pathways cluster_electrophilic Electrophilic Halogenation cluster_sandmeyer Sandmeyer Reaction cluster_cyclization Cyclization/Annulation Pyridin-3-ol Pyridin-3-ol Halogenated_Pyridin-3-ol_E Halogenated Pyridin-3-ol Pyridin-3-ol->Halogenated_Pyridin-3-ol_E Direct Halogenation Halogenating_Agent NCS, NBS, NIS Halogenating_Agent->Halogenated_Pyridin-3-ol_E Aminopyridin-3-ol Aminopyridin-3-ol Halogenated_Pyridin-3-ol_S Halogenated Pyridin-3-ol Aminopyridin-3-ol->Halogenated_Pyridin-3-ol_S Diazotization & Displacement Diazotization 1. NaNO₂, H⁺ 2. CuX Diazotization->Halogenated_Pyridin-3-ol_S Acyclic_Precursors Acyclic_Precursors Halogenated_Pyridin-3-ol_C Halogenated Pyridin-3-ol Acyclic_Precursors->Halogenated_Pyridin-3-ol_C Ring Formation Cyclization_Conditions Various Reagents Cyclization_Conditions->Halogenated_Pyridin-3-ol_C

Caption: Major synthetic routes to halogenated pyridin-3-ols.

II. Reactivity of the Halogenated Pyridin-3-ol Core

The chemical behavior of halogenated pyridin-3-ols is governed by the interplay between the electron-withdrawing nature of the halogen and the electron-donating character of the hydroxyl group, as well as the inherent electronic properties of the pyridine ring.

A. Cross-Coupling Reactions

The halogen atom on the pyridin-3-ol ring serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of functionalized pyridin-3-ol derivatives. The hydroxyl group can influence the reactivity of the halogen, and its protection may be necessary in some cases.

Table 1: Representative Cross-Coupling Reactions of Halogenated Pyridines

Cross-Coupling ReactionReagentsCatalystProduct
Suzuki Arylboronic acid, BasePd catalystAryl-substituted pyridine
Stille OrganostannanePd catalystOrgano-substituted pyridine
Negishi Organozinc reagentPd or Ni catalystOrgano-substituted pyridine
Sonogashira Terminal alkyne, BasePd/Cu catalystAlkynyl-substituted pyridine
B. Nucleophilic and Electrophilic Substitution Reactions

The pyridine ring in halogenated pyridin-3-ols is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the halogen and the ring nitrogen. Conversely, the hydroxyl group activates the ring towards electrophilic substitution. The regioselectivity of these reactions is a delicate balance of these electronic effects. For instance, pyridine halogenation reactions using electrophilic aromatic substitution are often electronically mismatched and require harsh conditions.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridin-3-ol

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyridin-3-ol (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

III. Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of halogenated pyridin-3-ols make them attractive scaffolds in medicinal chemistry and materials science.

A. Medicinal Chemistry

The pyridine ring is a common motif in many biologically active compounds, and the introduction of a halogen atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated pyridin-3-ols are valuable intermediates in the synthesis of a wide range of therapeutic agents.[1][2] For example, 6-chloropyridazin-3-yl derivatives have been synthesized and tested for their affinity toward neuronal nicotinic acetylcholine receptors.[12]

B. Materials Science

The tunable electronic properties of the halogenated pyridine-3-ol core make it a promising building block for the development of novel organic materials. These compounds can be incorporated into polymers, dyes, and other functional materials with applications in electronics, photonics, and sensor technology. The ability to functionalize the core through cross-coupling reactions allows for the fine-tuning of their optical and electronic properties.

Diagram: Application Workflow of Halogenated Pyridin-3-ols

Applications cluster_drug_discovery Drug Discovery cluster_materials_science Materials Science Halogenated_Pyridin-3-ol Halogenated Pyridin-3-ol Core Lead_Compound Lead Compound Halogenated_Pyridin-3-ol->Lead_Compound Intermediate Functional_Monomer Functional Monomer Halogenated_Pyridin-3-ol->Functional_Monomer Building Block SAR_Studies Structure-Activity Relationship (SAR) Lead_Compound->SAR_Studies Optimized_Drug_Candidate Optimized Drug Candidate SAR_Studies->Optimized_Drug_Candidate Polymerization Polymerization/ Functionalization Functional_Monomer->Polymerization Advanced_Material Advanced Material (e.g., OLED, Sensor) Polymerization->Advanced_Material

Sources

A Theoretical Exploration of 2,4-Dibromo-5,6-dichloropyridin-3-ol: A Computational Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavily halogenated pyridinols represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique electronic and steric properties, governed by the nature and position of halogen substituents, make them attractive scaffolds for designing novel therapeutic agents and functional materials. This technical guide outlines a comprehensive theoretical framework for the in-depth study of a specific, yet underexplored member of this family: 2,4-Dibromo-5,6-dichloropyridin-3-ol. By leveraging state-of-the-art computational chemistry techniques, we can elucidate the fundamental molecular properties of this compound, thereby paving the way for its rational application in drug development and beyond. This document serves as a roadmap for researchers, providing a detailed exposition of theoretical methodologies, expected outcomes, and the potential impact of such studies.

Introduction: The Significance of Halogenated Pyridinols

Pyridines are a cornerstone of many biologically active molecules.[1][2] The introduction of halogen atoms onto the pyridine ring dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3] Halopyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The hydroxyl group in pyridinols adds another layer of complexity and functionality, enabling hydrogen bonding and potential tautomeric equilibria, which are critical for molecular recognition processes.[4]

This compound (CAS No. 1345472-11-8) is a polysubstituted pyridinol whose electronic structure and reactivity are shaped by the interplay of four halogen atoms and a hydroxyl group.[5] Understanding these intricate interactions is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced activity and specificity. Theoretical studies provide a powerful and cost-effective means to gain this fundamental understanding, offering insights that can guide synthetic efforts and biological evaluations.

A Proposed Theoretical Investigation: Methodologies and Rationale

To unravel the molecular intricacies of this compound, a multi-faceted computational approach is proposed. This approach is grounded in established quantum chemical methods that have been successfully applied to similar halogenated and heterocyclic systems.[3][6][7][8]

Computational Workflow

The proposed theoretical study will follow a systematic workflow designed to provide a comprehensive understanding of the target molecule.

G cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis and Interpretation mol_build Molecular Structure Building conf_search Conformational Analysis mol_build->conf_search Initial Geometries geom_opt Geometry Optimization conf_search->geom_opt Lowest Energy Conformer freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties geom_opt->electronic_prop struct_analysis Structural Analysis geom_opt->struct_analysis spectro_sim Spectroscopic Simulation freq_calc->spectro_sim reactivity_pred Reactivity Prediction electronic_prop->reactivity_pred spectral_assign Spectral Assignment spectro_sim->spectral_assign potential_app Potential Applications reactivity_pred->potential_app

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Detailed Methodologies

Step 1: Geometry Optimization and Vibrational Analysis

  • Method: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for systems of this size.[6][7][8] The B3LYP functional, a widely used hybrid functional, is a suitable starting point.[6][7]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for halogenated and hydrogen-bonded systems.[6][7]

  • Rationale: This initial step will determine the most stable three-dimensional structure of the molecule. A frequency calculation will confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and will provide theoretical vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.

Step 2: Electronic Structure Analysis

  • Properties to Calculate:

    • Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity and electronic transitions.[6]

    • Molecular Electrostatic Potential (MEP): The MEP map will visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, and to determine atomic charges.[4]

  • Rationale: This analysis will provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior and intermolecular interactions.

Step 3: Spectroscopic Simulations

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹³C and ¹H NMR chemical shifts.[6]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to simulate the electronic absorption spectrum and identify the nature of the electronic transitions.[6]

  • Rationale: Simulated spectra can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Expected Outcomes and Data Presentation

The proposed theoretical study is expected to yield a wealth of quantitative data that will be summarized in a clear and accessible format.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated Value
Optimized Bond Lengths (Å)C-C, C-N, C-O, C-Br, C-Cl, O-H
Optimized Bond Angles (°)Key angles defining the ring and substituent orientations
Dipole Moment (Debye)Magnitude and direction
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Atomic Charges (e)Charges on key atoms (N, O, halogens)

Table 2: Simulated Spectroscopic Data

SpectroscopyCalculated Parameters
¹³C NMRChemical shifts (ppm) for each carbon atom
¹H NMRChemical shifts (ppm) for the hydroxyl proton
UV-VisWavelength of maximum absorption (λmax, nm), Oscillator strength
IRKey vibrational frequencies (cm⁻¹) and their assignments

Authoritative Grounding and Self-Validating Protocols

The reliability of theoretical predictions is paramount. The proposed methodologies are grounded in well-established quantum chemical principles and have been extensively validated for similar molecular systems.[3][4][6][7][8]

  • Cross-Validation with Experimental Data: Whenever possible, calculated results should be compared with experimental data. For instance, simulated NMR and IR spectra can be validated against experimentally obtained spectra.

  • Basis Set and Functional Benchmarking: For key properties, it is advisable to perform calculations with a range of DFT functionals and basis sets to assess the sensitivity of the results to the chosen computational level.

Potential Applications in Drug Development

The insights gained from these theoretical studies can directly inform the drug discovery and development process.

G cluster_0 Theoretical Insights cluster_1 Drug Development Applications insights Molecular Structure Electronic Properties Reactivity Profile applications Lead Optimization QSAR Modeling ADMET Prediction insights->applications Informs

Figure 2: The role of theoretical insights in guiding drug development.

  • Lead Optimization: Understanding the structure-activity relationship (SAR) at a molecular level allows for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, the MEP map can guide modifications to enhance interactions with a target protein.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: The calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used as parameters in QSAR models to predict the biological activity of related compounds.

  • Prediction of ADMET Properties: Computational models can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and de-risk potential development candidates at an early stage.

Conclusion

While experimental characterization of this compound is essential, the theoretical framework outlined in this guide provides a powerful and complementary approach to understanding its fundamental properties. By employing a rigorous and validated computational strategy, researchers can gain deep insights into the structure, electronics, and reactivity of this promising molecule. These insights are not merely academic; they have the potential to accelerate the discovery and development of novel therapeutics and functional materials, ultimately translating fundamental chemical knowledge into tangible societal benefits.

References

  • Douglass, J. S., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • Köse, E. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. Dergipark. [Link]

  • Rebollar, L., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. BMC Chemistry. [Link]

  • ResearchGate. (2016). The spectroscopic analysis of 2,4'-dibromoacetophenone molecule by using quantum chemical calculations. [Link]

  • Schroeder, G., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry. [Link]

  • Smith, A. M. R., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Varghese, S. P., et al. (2021). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure. [Link]

  • PubChem. (n.d.). 2,4-Dibromo-3-chloropyridine. [Link]

  • Zompa, M. J., et al. (2010). Molecular modeling optimization of anticoagulant pyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2,4-Dibromo-5,6-dichloropyridin-3-ol: A Guide for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Functionalized Pyridine Scaffold for Modern Organic Chemistry

The pyridine ring is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1][2] Among the vast array of substituted pyridines, polyhalogenated variants offer a particularly rich platform for molecular elaboration. 2,4-Dibromo-5,6-dichloropyridin-3-ol is an emerging building block that presents chemists with a unique combination of reactive sites. The presence of four halogen atoms with differing reactivity, coupled with a hydroxyl group, allows for a range of selective transformations, making it an invaluable tool for the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the properties, synthesis, and synthetic applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use. The key physicochemical and safety data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1345472-11-8[3]
Molecular Formula C₅HBr₂Cl₂NO[3]
Molecular Weight 321.78 g/mol [3]
Appearance White to off-white solid (predicted)N/A
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[3]
Precautionary Statements P261, P280, P301+P310, P302+P352, P304+P340[3]

Note: Due to the limited publicly available data, some physical properties are based on predictions for similar structures. Always consult the supplier's Safety Data Sheet (SDS) before handling this compound.

Proposed Synthetic Route

Synthetic_Pathway A 5,6-Dichloropyridin-3-ol B This compound A->B Br₂, Acetic Acid or NBS, H₂SO₄

Caption: Proposed synthesis of this compound.

Protocol: Electrophilic Bromination of 5,6-Dichloropyridin-3-ol

This protocol describes a potential method for the synthesis of this compound via electrophilic bromination. The hydroxyl group at the 3-position is an activating group, directing the incoming electrophiles (bromine) to the ortho and para positions (C2 and C4).

Materials:

  • 5,6-Dichloropyridin-3-ol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or concentrated Sulfuric Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,6-Dichloropyridin-3-ol (1.0 eq) in glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. Alternatively, N-bromosuccinimide (2.1 eq) can be added portion-wise in a sulfuric acid medium.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • The use of acetic acid or sulfuric acid as a solvent provides a polar protic medium that can facilitate the electrophilic substitution.

  • The slow addition of bromine at low temperature helps to control the exothermicity of the reaction and minimize the formation of by-products.

  • The aqueous work-up with sodium thiosulfate is essential to safely neutralize the corrosive and volatile bromine.

Applications in Organic Synthesis

The differential reactivity of the bromine and chlorine atoms on the pyridine ring makes this compound a versatile substrate for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bonds are generally more reactive than C-Cl bonds, allowing for sequential, site-selective modifications.[5]

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-Br bonds in this compound allows for selective coupling at the C2 and C4 positions. The C4-Br bond is generally expected to be more reactive than the C2-Br bond due to steric hindrance at the C2 position from the adjacent nitrogen atom.[6]

Suzuki_Miyaura cluster_0 Reaction Conditions A This compound C Selectively Arylated Product A->C B Arylboronic Acid B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: General scheme for a regioselective Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the degassed solvent mixture (Toluene/Water) followed by the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Expected Outcome and Rationale:

  • This protocol is expected to yield the 4-aryl-2-bromo-5,6-dichloropyridin-3-ol as the major product. The choice of a mild base like potassium carbonate and a relatively low catalyst loading favors monofunctionalization. The remaining C-Br and C-Cl bonds can then be subjected to further cross-coupling reactions under more forcing conditions if desired.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules.[7] Similar to the Suzuki-Miyaura coupling, the C-Br bonds are expected to react preferentially.

Buchwald_Hartwig cluster_1 Reaction Conditions A This compound C Selectively Aminated Product A->C B Amine B->C D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane)

Sources

Application Notes and Protocols: 2,4-Dibromo-5,6-dichloropyridin-3-ol as a Versatile Building Block for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of the novel, highly functionalized building block, 2,4-dibromo-5,6-dichloropyridin-3-ol. Due to the scarcity of direct literature on this specific molecule, this document provides a proposed synthetic pathway based on established pyridine chemistry. Furthermore, we present detailed protocols for the application of this building block in the synthesis of diverse molecular scaffolds, leveraging the differential reactivity of its multiple halogen substituents and the strategic placement of its hydroxyl group. The protocols focus on key transformations such as regioselective nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, highlighting the potential of this compound in medicinal chemistry and materials science.

Introduction: The Potential of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and the capacity for functionalization at multiple positions make it a privileged scaffold in drug design.[3] Highly substituted pyridines, particularly those bearing multiple, electronically distinct halogen atoms, offer a rich platform for the generation of molecular diversity. The title compound, this compound, is a prime example of such a versatile building block. The presence of two bromine and two chlorine atoms, coupled with a hydroxyl group, allows for a series of selective and orthogonal synthetic transformations.

The electron-withdrawing nature of the pyridine nitrogen renders the C2, C4, and C6 positions susceptible to nucleophilic attack.[1][4] The halogens at these positions can, therefore, act as leaving groups in SNAr reactions. Furthermore, the bromo-substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of carbon-based substituents.[5][6] The hydroxyl group at the 3-position can be used as a handle for further functionalization or can influence the reactivity of the adjacent halogen atoms through electronic effects and potential chelation.

This document serves as a practical guide for the synthesis and application of this compound, enabling researchers to unlock its potential in the creation of novel chemical entities.

Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

This protocol outlines a hypothetical three-step synthesis starting from commercially available 5,6-dichloropyridin-3-ol.

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the hydroxyl group to prevent side reactions during the subsequent bromination steps.

  • Reagents and Materials:

    • 5,6-dichloropyridin-3-ol

    • Benzyl bromide

    • Potassium carbonate (K2CO3)

    • Acetone

    • Argon or Nitrogen atmosphere

    • Standard glassware for reflux

  • Procedure:

    • To a solution of 5,6-dichloropyridin-3-ol (1.0 eq.) in dry acetone, add potassium carbonate (1.5 eq.).

    • Stir the suspension under an inert atmosphere at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(benzyloxy)-5,6-dichloropyridine.

Step 2: Dibromination of the Pyridine Ring

The protected dichloropyridine is then subjected to bromination. The electron-donating nature of the benzyloxy group is expected to direct bromination to the ortho and para positions (C2 and C4).

  • Reagents and Materials:

    • 3-(benzyloxy)-5,6-dichloropyridine

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid

    • Standard reaction glassware

  • Procedure:

    • Dissolve 3-(benzyloxy)-5,6-dichloropyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

    • Add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-(benzyloxy)-2,4-dibromo-5,6-dichloropyridine.

Step 3: Deprotection of the Hydroxyl Group

The final step is the removal of the benzyl protecting group to yield the target compound.

  • Reagents and Materials:

    • 3-(benzyloxy)-2,4-dibromo-5,6-dichloropyridine

    • Boron tribromide (BBr3)

    • Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve 3-(benzyloxy)-2,4-dibromo-5,6-dichloropyridine (1.0 eq.) in dry DCM under an inert atmosphere and cool to -78 °C.

    • Add a solution of BBr3 in DCM (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.

G cluster_0 Proposed Synthesis of this compound 5,6-Dichloropyridin-3-ol 5,6-Dichloropyridin-3-ol Protected Intermediate Protected Intermediate 5,6-Dichloropyridin-3-ol->Protected Intermediate Step 1: Protection (BnBr, K2CO3) Brominated Intermediate Brominated Intermediate Protected Intermediate->Brominated Intermediate Step 2: Bromination (NBS, H2SO4) Target Compound Target Compound Brominated Intermediate->Target Compound Step 3: Deprotection (BBr3)

Caption: Proposed synthetic workflow for this compound.

Applications in the Synthesis of Novel Compounds

The unique arrangement of four halogen atoms with differing reactivity on the pyridine core of this compound opens up a multitude of possibilities for constructing novel molecular architectures. The following protocols exemplify some of these applications.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The positions ortho and para (C2, C4, and C6) to the pyridine nitrogen are activated towards nucleophilic attack.[4] Generally, the C2 and C6 positions are more reactive than the C4 position. The presence of multiple halogens allows for the potential for selective substitution based on the reaction conditions and the nature of the nucleophile. This protocol targets the substitution of one of the more reactive chloro- or bromo-substituents.

  • Reagents and Materials:

    • This compound

    • A chosen nucleophile (e.g., morpholine, aniline, sodium methoxide)

    • A suitable solvent (e.g., DMF, DMSO, THF)

    • A base if required (e.g., K2CO3, NaH)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound (1.0 eq.) in the chosen solvent, add the nucleophile (1.1 eq.) and the base (if required, 1.5 eq.).

    • Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC or LC-MS to observe the formation of the monosubstituted product.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Expected Outcome:

    • Preferential substitution at one of the C2, C4, or C6 positions. The exact regioselectivity will depend on a combination of electronic and steric factors and may require experimental optimization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C2 and C4 positions. The C-Br bonds are generally more reactive in these couplings than C-Cl bonds, allowing for selective functionalization.

  • Reagents and Materials:

    • This compound

    • A boronic acid or boronate ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

    • A base (e.g., Na2CO3, K3PO4)

    • A solvent system (e.g., Toluene/Water, Dioxane/Water)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

    • Add the degassed solvent system.

    • Heat the mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Outcome:

    • Selective replacement of one or both bromine atoms with the corresponding aryl or alkyl group from the boronic acid. Mono- and di-substituted products can potentially be obtained by controlling the stoichiometry of the boronic acid.

G cluster_1 Synthetic Applications of the Building Block BuildingBlock This compound SNAr_Product Monosubstituted Pyridine BuildingBlock->SNAr_Product Nucleophilic Aromatic Substitution (e.g., Amines, Alkoxides) Suzuki_Product Aryl/Alkyl Substituted Pyridine BuildingBlock->Suzuki_Product Suzuki-Miyaura Coupling (Boronic Acids, Pd Catalyst)

Caption: Key synthetic transformations using the title building block.

Data Summary and Expected Properties

The following table summarizes the key characteristics of the building block and its potential derivatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Spectroscopic Features (Expected) Potential Applications
This compoundC5HBr2Cl2NO321.781H NMR: Broad singlet for OH. 13C NMR: 5 distinct signals for the pyridine carbons.Starting material for diverse heterocyclic libraries.
Mono-amino substituted derivativeVaries>321.781H NMR: Appearance of signals from the amine substituent.Scaffolds for kinase inhibitors, GPCR modulators.
Mono-aryl substituted derivativeVaries>321.781H NMR: Appearance of aromatic signals from the new aryl group.Building blocks for organic electronics, novel ligands.

Conclusion and Future Outlook

This compound represents a highly promising, albeit currently underexplored, building block for synthetic chemistry. Its dense and varied halogenation pattern provides a platform for sequential and regioselective functionalization through well-established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry of this versatile molecule. The development of novel compounds derived from this building block holds significant potential for applications in drug discovery, materials science, and catalysis. Further investigation into the precise regioselectivity of its reactions and the expansion of the scope of applicable transformations will undoubtedly solidify its place as a valuable tool in the synthetic chemist's arsenal.

References

  • ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved January 27, 2026, from [Link]

  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Reactions of pyridin-3-ol with pulse-radiolytically generated reducing species. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved January 27, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Retrieved January 27, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved January 27, 2026, from [Link]

Sources

Mastering the Synthesis of Arylalkynyl Pyridinols: A Detailed Protocol for the Sonogashira Coupling of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Polysubstituted Pyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has revolutionized the synthesis of complex molecules across various sectors, including pharmaceuticals, natural products, and materials science.[2][3] The reaction's value is underscored by its operational simplicity and tolerance of a wide array of functional groups, often allowing for its application in the late stages of a synthetic sequence.[4]

This application note provides a comprehensive experimental protocol for the Sonogashira coupling of a highly functionalized and electron-deficient heterocyclic substrate: 2,4-Dibromo-5,6-dichloropyridin-3-ol. The resulting arylalkynyl pyridinol structures are of significant interest to researchers in drug discovery and development, as they represent novel scaffolds for the generation of diverse chemical libraries. The protocol detailed herein is designed to be a self-validating system, offering insights into the causality behind experimental choices and providing a robust framework for the successful synthesis and characterization of the target compounds.

Strategic Considerations for a Complex Substrate

The successful Sonogashira coupling of this compound requires careful consideration of several factors inherent to its structure:

  • Regioselectivity: The presence of two bromine atoms at the C2 and C4 positions necessitates a strategy for selective mono- or di-alkynylation. Generally, in polyhalogenated aromatic systems, the oxidative addition of the palladium catalyst, a key step in the catalytic cycle, is favored at the most electrophilic carbon-halogen bond.[1] In this substrate, the bromine at the C4 position is anticipated to be more reactive than the one at the C2 position due to the electronic influence of the adjacent hydroxyl group and the overall electron-deficient nature of the pyridine ring.

  • Influence of the Hydroxyl Group: The phenolic hydroxyl group at the C3 position could potentially interact with the catalytic system or the basic reaction medium. However, the Sonogashira reaction is known to be tolerant of alcohol and even phenol functionalities, suggesting that protection of this group may not be necessary, thereby simplifying the synthetic route.[5]

  • Catalyst and Ligand Selection: The electron-deficient nature of the pyridine ring, further amplified by the presence of four halogen substituents, calls for a carefully chosen catalyst and ligand system. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote catalyst stability.[1]

  • Reaction Conditions: Optimization of the base, solvent, and temperature will be critical to achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[3]

Detailed Experimental Protocol

This protocol outlines a general procedure for the mono-alkynylation of this compound at the more reactive C4 position.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Commercially AvailableHandle with care as a hazardous substance.
Terminal Alkyne≥98%Sigma-Aldrich, Combi-BlocksEnsure it is free of impurities.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Strem Chemicals, Sigma-AldrichStore under an inert atmosphere.
Copper(I) Iodide (CuI)≥99.5%Acros Organics, Sigma-AldrichProtect from light and moisture.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Acros Organics, Sigma-AldrichUse freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics, Sigma-AldrichUse freshly distilled or from a solvent purification system.
Saturated aqueous solution of ammonium chloride (NH₄Cl)Reagent GradeFisher ScientificFor work-up.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (saturated aqueous NaCl solution)Reagent GradeFisher ScientificFor extraction.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeFisher ScientificFor drying organic phases.
Silica gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 equiv).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv) and copper(I) iodide (CuI) (0.05 equiv).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction).

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and activation.

    • Add the terminal alkyne (1.1 equiv) dropwise via a syringe.

  • Reaction Progression:

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • To the residue, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired mono-alkynylated product.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Pd(PPh₃)₄ - CuI setup_flask Assemble Flame-Dried Glassware under Nitrogen prep_reagents->setup_flask Add solids add_solvents Add Anhydrous THF and Et₃N setup_flask->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heat_monitor Heat to 50-60 °C & Monitor by TLC/LC-MS add_alkyne->heat_monitor quench Quench with aq. NH₄Cl heat_monitor->quench extract Extract with EtOAc quench->extract dry_concentrate Dry (MgSO₄) & Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Isolate Pure Product

Caption: Experimental workflow for the Sonogashira coupling.

Catalytic Cycle and Mechanism

The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[1]

G pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) alkyne H-C≡CR pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_aryl->pd_alkynyl Transmetalation product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_aryl base Base alkyne->cu_acetylide Deprotonation base->alkyne

Sources

The Strategic Functionalization of 2,4-Dibromo-5,6-dichloropyridin-3-ol: A Guide to Synthesizing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polyhalogenated Pyridinol Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The strategic derivatization of highly functionalized pyridines is therefore a critical endeavor in the pursuit of novel pharmaceutical candidates. 2,4-Dibromo-5,6-dichloropyridin-3-ol represents a richly decorated and versatile starting material, offering multiple points for chemical modification. The presence of four halogen atoms—two bromine and two chlorine—at distinct positions, coupled with a hydroxyl group, provides a platform for a series of selective transformations to generate a diverse library of pharmaceutical intermediates.

This technical guide provides an in-depth exploration of the synthetic pathways accessible from this compound. We will delve into the principles of regioselective functionalization, offering detailed protocols for key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices will be elucidated, empowering researchers to harness the full synthetic potential of this valuable building block.

Understanding the Reactivity Landscape: A Tale of Four Halogens and a Hydroxyl Group

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. The pyridine nitrogen activates the positions ortho (2 and 6) and para (4) to nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds is a key determinant of regioselectivity. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl > C-F.[1] This principle suggests that the bromo substituents at the C2 and C4 positions will be more reactive than the chloro substituents at C5 and C6 in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

The hydroxyl group at the C3 position introduces another layer of complexity and opportunity. Its electron-donating nature can influence the electronic properties of the pyridine ring. Furthermore, its acidity means it can participate in reactions or may require protection to prevent unwanted side reactions, particularly when strong bases are employed in cross-coupling protocols.

Below is a diagram illustrating the key reactive sites on the starting molecule.

Caption: Reactivity map of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable in pharmaceutical synthesis.[2] For this compound, the primary sites for these transformations are the more reactive C-Br bonds at positions 2 and 4.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl structures commonly found in kinase inhibitors and other drug classes.[3] The regioselectivity between the C2 and C4 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions.[4]

Core Principle: The C-Br bonds will react preferentially over the C-Cl bonds. The relative reactivity of the C2 and C4 positions is nuanced. While the C2 position is electronically activated by the adjacent nitrogen, the C4 position is also highly activated. The choice of bulky ligands can favor reaction at the less sterically hindered C4 position.

Protocol 1: Site-Selective Mon-Aryl at the C4 Position

This protocol aims for a selective Suzuki-Miyaura coupling at the C4 position, leveraging steric hindrance around the C2 position.

Workflow Diagram:

Suzuki_Workflow start This compound reagents Arylboronic Acid Pd(dppf)Cl2 Na2CO3 start->reagents Add reaction Suzuki-Miyaura Coupling Toluene/Water, 90°C reagents->reaction Heat product 4-Aryl-2-bromo-5,6-dichloropyridin-3-ol reaction->product

Caption: Workflow for selective C4-arylation via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-bromo-5,6-dichloropyridin-3-ol intermediate.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, often showing good functional group tolerance.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in the transmetalation step of the catalytic cycle.[5]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the C-Br positions.

Core Principle: The choice of phosphine ligand is crucial for catalytic activity and can influence regioselectivity. Bulky, electron-rich ligands often promote efficient coupling. Selective mono-amination can typically be achieved by controlling the stoichiometry of the amine nucleophile.

Protocol 2: Selective Mono-Amination

This protocol describes the mono-amination of this compound.

Step-by-Step Protocol:

  • Reactant and Catalyst Preparation: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), a suitable phosphine ligand such as Xantphos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Starting Materials: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash chromatography.

Table 1: Summary of Proposed Palladium-Catalyzed Reactions

Reaction TypeTarget Position(s)Key ReagentsCatalyst SystemExpected Product Class
Suzuki-MiyauraC4 (selective)Arylboronic Acid, Na2CO3Pd(dppf)Cl24-Aryl-2-bromo-pyridines
Buchwald-HartwigC4/C2Primary/Secondary Amine, NaOtBuPd2(dba)3 / Xantphos4/2-Amino-pyridines

Part 2: The Role of the Hydroxyl Group and Protecting Group Strategies

The presence of the -OH group at the C3 position can be both an advantage and a challenge. While it can direct certain reactions or be a handle for further functionalization, it can also interfere with reactions that are sensitive to acidic protons or that employ strong bases. In such cases, the use of a protecting group is necessary.

When to Protect:

  • When using strong bases like sodium tert-butoxide in Buchwald-Hartwig amination, protection of the hydroxyl group is highly recommended to prevent deprotonation and potential catalyst inhibition.

  • For reactions where the hydroxyl group might act as a nucleophile.

Choice of Protecting Group: A common and effective protecting group for hydroxyl functions is the methoxymethyl (MOM) ether. It is stable to many reaction conditions and can be readily removed under acidic conditions.

Protocol 3: Protection of the Hydroxyl Group

  • Suspension: Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Protecting Agent: Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench with water, extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography to obtain the MOM-protected starting material.

Protocol 4: Deprotection of the MOM Group

  • Dissolution: Dissolve the MOM-protected pyridine in a mixture of tetrahydrofuran (THF) and hydrochloric acid (6N).

  • Reaction: Stir at room temperature for 4-8 hours.

  • Work-up: Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry and concentrate to yield the deprotected product.

Workflow for Protected Synthesis:

Protected_Synthesis start This compound protect Protection (e.g., MOM-Cl) start->protect protected_sm Protected Starting Material protect->protected_sm cross_coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) protected_sm->cross_coupling protected_product Protected Intermediate cross_coupling->protected_product deprotect Deprotection (e.g., HCl) protected_product->deprotect final_product Final Pharmaceutical Intermediate deprotect->final_product

Caption: General workflow involving a protection-deprotection strategy.

Conclusion and Future Directions

This compound is a highly versatile scaffold for the synthesis of a wide range of pharmaceutical intermediates. By understanding the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and employing appropriate protecting group strategies, researchers can selectively functionalize this molecule to build complex and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for exploring the synthetic potential of this valuable starting material. Further investigations could explore sequential cross-coupling reactions, first at the more reactive bromo positions and subsequently at the chloro positions under more forcing conditions, to access tetra-substituted pyridine derivatives. The development of novel catalytic systems that offer even greater control over site-selectivity will continue to expand the utility of polyhalogenated heterocycles in drug discovery.

References

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  • Li, W., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Organic & Biomolecular Chemistry, 13(28), 7761-7768.
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  • AstraZeneca. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 533-537.
  • Wuts, P. G. M. (2007). Protecting Groups for Thiols Suitable for Suzuki Conditions. Synlett, (18), 2845-2848.
  • Ritter, T., et al. (2022).
  • Pfizer Global Research and Development. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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  • Zhang, Y., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
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Application Notes and Protocols for 2,4-Dibromo-5,6-dichloropyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a cornerstone of medicinal chemistry.[1] The subject of this guide, 2,4-Dibromo-5,6-dichloropyridin-3-ol (CAS No. 1345472-11-8) , represents a highly functionalized and synthetically versatile building block with significant potential for the rapid generation of novel chemical entities.[2][3]

This polyhalogenated pyridin-3-ol offers medicinal chemists a unique platform for creating diverse molecular libraries. The differential reactivity of the bromine and chlorine substituents, coupled with the nucleophilic and hydrogen-bonding capabilities of the hydroxyl group, allows for a stepwise and regioselective introduction of various pharmacophoric elements. This guide provides a comprehensive overview of the potential applications of this scaffold in medicinal chemistry, supported by detailed protocols for its derivatization and insights into the rationale behind its use in drug design.

While specific examples of the direct use of this compound in published drug discovery campaigns are not yet prevalent, its structural alerts and the well-established chemistry of related polyhalogenated pyridines provide a strong foundation for its application in generating novel compounds with a wide range of potential biological activities, including but not limited to kinase inhibition, anti-cancer, and anti-bacterial agents.[4][5]

Molecular Properties and Synthetic Accessibility

PropertyValueSource
CAS Number 1345472-11-8[2]
Molecular Formula C₅HBr₂Cl₂NO[2][3]
Molecular Weight 321.78 g/mol [2]
SMILES OC1=C(Br)C(Cl)=C(Cl)N=C1Br[2]

This compound is commercially available from suppliers such as BLDpharm and ABI Chem, providing a ready starting point for synthetic campaigns.[2][3]

Strategic Derivatization: A Chemist's Guide to Unlocking Molecular Diversity

The synthetic utility of this compound lies in the ability to selectively address its multiple reaction sites. The two bromine atoms at positions 2 and 4 are prime candidates for palladium-catalyzed cross-coupling reactions, while the chlorine atoms at positions 5 and 6 are generally less reactive under these conditions, allowing for a hierarchical approach to functionalization. The hydroxyl group at position 3 can be alkylated, acylated, or used to direct metallation.

Core Synthetic Strategies

The following diagram illustrates the key strategic disconnections for the derivatization of the this compound scaffold.

G scaffold This compound suzuki Suzuki-Miyaura Coupling (C-Br bonds) scaffold->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (C-Br bonds) scaffold->sonogashira Pd/Cu-catalyzed buchwald Buchwald-Hartwig Amination (C-Br bonds) scaffold->buchwald Pd-catalyzed oh_alkylation O-Alkylation/Acylation (Hydroxyl group) scaffold->oh_alkylation Base aryl_deriv Aryl/Heteroaryl Derivatives suzuki->aryl_deriv alkynyl_deriv Alkynyl Derivatives sonogashira->alkynyl_deriv amino_deriv Amino Derivatives buchwald->amino_deriv ether_ester_deriv Ether/Ester Derivatives oh_alkylation->ether_ester_deriv

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following protocols are generalized procedures based on well-established methodologies for cross-coupling reactions on dihalopyridines. Researchers should optimize conditions for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.[6] The greater reactivity of the C-Br bonds compared to the C-Cl bonds on the pyridine ring is expected to allow for selective coupling at the 2- and 4-positions.[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a more active pre-catalyst system, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Combine Reactants: - Pyridinol (1 equiv.) - Boronic Acid (1.1-1.5 equiv.) - Pd Catalyst (0.02-0.05 equiv.) - Base (2-3 equiv.) solvent Add Degassed Solvent System start->solvent react Heat (80-110 °C) & Monitor solvent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Groups

Rationale: The Sonogashira coupling is a powerful tool for installing alkynyl functionalities, which can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as integral parts of a pharmacophore.[1][8] This reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.[9]

Step-by-Step Methodology:

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv.), and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Solvent and Alkyne Addition: Add a degassed solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting alkynyl-substituted pyridine by column chromatography.

G start Combine: - Pyridinol (1 equiv.) - Pd Catalyst (0.02-0.05 equiv.) - CuI (0.05-0.1 equiv.) - Base solvent Add Degassed Solvent & Terminal Alkyne start->solvent react Stir at RT or Heat (40-60 °C) & Monitor solvent->react workup Quench with NH₄Cl & Extract react->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for the Sonogashira coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing primary or secondary amines to the pyridine core.[10][11] This is a critical transformation in medicinal chemistry for accessing a wide array of anilines and related structures that are common in bioactive molecules.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.1 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).

  • Amine and Solvent Addition: Add the desired amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at 80-120 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

G start Combine under Inert Atmosphere: - Pyridinol (1 equiv.) - Pd Pre-catalyst & Ligand - Base solvent Add Amine & Anhydrous Degassed Solvent start->solvent react Heat (80-120 °C) & Monitor solvent->react workup Filter through Celite & Aqueous Work-up react->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Applications in Medicinal Chemistry: Targeting Disease with Substituted Pyridinols

The pyridin-3-ol core and its substituted analogues are key components in a variety of biologically active compounds. The strategic derivatization of this compound can lead to novel molecules with potential therapeutic applications.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyridinone scaffold that interacts with the hinge region of the ATP-binding pocket. The derivatization of the this compound core can be used to explore structure-activity relationships (SAR) for various kinase targets. For example, substituted pyrido[2,3-d]pyrimidines have been investigated as adenosine kinase inhibitors.

G scaffold This compound Versatile Scaffold derivatization Synthetic Derivatization - Suzuki - Sonogashira - Buchwald-Hartwig scaffold->derivatization library Diverse Chemical Library Varied substituents at C2, C4 derivatization->library screening Kinase Screening Target-based assays library->screening sar SAR Optimization Potency & Selectivity screening->sar lead Lead Compound Potential Kinase Inhibitor screening->lead sar->lead

Caption: Drug discovery workflow for developing kinase inhibitors.

Anticancer Agents

Substituted pyridines are found in numerous anticancer agents.[1] For instance, various 2,6-diamino-3-acylpyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors, showing antiproliferative activity in tumor cell lines. Derivatives of this compound could be explored for their potential as novel anticancer therapeutics.

Antibacterial Agents

The pyridinone scaffold is present in several antibacterial agents.[4][5] For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria. The structural diversity that can be achieved from this compound makes it an attractive starting point for the development of new antibacterial compounds.

Conclusion and Future Outlook

This compound is a commercially available, highly functionalized building block that holds considerable promise for medicinal chemistry and drug discovery. Its polyhalogenated nature allows for selective, stepwise derivatization through robust and well-established cross-coupling methodologies. While this guide provides a framework based on the known chemistry of related compounds, the full potential of this scaffold is yet to be explored. Future work in this area will likely involve the systematic exploration of its reactivity, the synthesis of diverse compound libraries, and the biological evaluation of these novel molecules against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of pyridine-based therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • De Gruyter. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. 2025-12-06. Available from: [Link]

  • National Institutes of Health. Antitumor Agents 293. Non-toxic Dimethyl-4,4′-dimethoxy-5,6,5′,6′-dimethylenedioxybiphenyl-2,2′-dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs. PMC. Available from: [Link]

  • National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. 2022-07-18. Available from: [Link]

  • ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. 2025-12-28. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. 2005 May 2. Available from: [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. 2024-02-16. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • Drug Discovery Chemistry. APRIL 14 - 17, 2025. 2025-03-07. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024-08-05. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. 2025-08-06. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. 2025-08-06. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. 2025-02-22. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2025-04-03. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Scientia Potentia Est. Innovations in Chemical Modalities for Drug Development. 2025-03-26. Available from: [Link]

  • YouTube. Suzuki Coupling Mechanism. 2022-06-18. Available from: [Link]

  • ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]

  • Society of Chemical Industry. Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. 2026-01-25. Available from: [Link]

  • Vignan's Foundation for Science, Technology and Research. Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023-06-30. Available from: [Link]

  • MDPI. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. Available from: [Link]

  • ResearchGate. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor.. 2025-08-06. Available from: [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 2,4-Dibromo-5,6-dichloropyridin-3-ol for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a highly functionalized pyridine scaffold. Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic placement of four distinct halogen atoms and a reactive hydroxyl group on this scaffold offers multiple, orthogonal handles for chemical modification. This allows for the systematic generation of diverse small-molecule libraries essential for biological screening and drug discovery programs. We present detailed protocols for site-selective modifications, including O-alkylation of the hydroxyl group and palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the bromine positions. The underlying chemical principles, rationale for procedural steps, and expected outcomes are discussed to empower researchers in drug development.

Scaffold Analysis: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from its distinct reactive sites. A thorough understanding of their differential reactivity is crucial for planning a logical and efficient library synthesis.

  • C3-Hydroxyl (-OH): This phenolic hydroxyl group is acidic and serves as a prime site for nucleophilic reactions. It is readily deprotonated by a mild base, enabling straightforward O-alkylation or O-acylation to introduce a wide variety of side chains.[2][3] This is often the most convenient initial modification.

  • C4-Bromo (-Br): This bromine atom is sterically accessible and electronically activated for palladium-catalyzed cross-coupling reactions. Due to its position, it is generally more reactive than the C2-bromo substituent in oxidative addition to a Pd(0) catalyst.

  • C2-Bromo (-Br): The proximity of this bromine to the ring nitrogen and the C6-chloro group makes it more sterically hindered. This hindrance can be exploited to achieve selective functionalization at the C4 position under carefully controlled conditions before reacting the C2 position.

  • C5/C6-Chloro (-Cl): Carbon-chlorine bonds are significantly less reactive than carbon-bromine bonds in standard palladium-catalyzed cross-coupling reactions.[4] This allows the chloro groups to remain as stable substituents or be targeted for functionalization under more forcing reaction conditions after the bromo positions have been addressed.

This differential reactivity allows for a hierarchical derivatization strategy, enabling the creation of a complex and diverse library from a single starting scaffold.

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Trans Transmetalation OxAdd->Trans R-M L2 Ar-Br = Bromopyridine RedEl Reductive Elimination Trans->RedEl L1 R-M = R-B(OH)₂ (Suzuki) or R₂NH (Buchwald-Hartwig) RedEl->Pd0 Ar-R L3 Ar-R = Desired Product

Sources

Application Notes & Protocols for the Scalable Synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polyhalogenated Pyridinols

Polyhalogenated pyridines are a critical class of intermediates in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of multiple halogen atoms on the pyridine ring offers a powerful tool for medicinal chemists to fine-tune the electronic, steric, and lipophilic properties of lead compounds, thereby enhancing their biological activity, metabolic stability, and pharmacokinetic profiles. Specifically, the 3-hydroxypyridine scaffold is a recurring motif in biologically active molecules. The targeted introduction of bromine and chlorine atoms, as in 2,4-Dibromo-5,6-dichloropyridin-3-ol, creates a highly functionalized and versatile building block. The halogen atoms can serve as handles for further synthetic transformations, such as cross-coupling reactions, or can themselves be key pharmacophoric elements.[3] This guide provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and process chemists in the pharmaceutical and chemical industries.

Proposed Synthetic Pathway: A Multi-Step Approach to this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the commercially available 5,6-dichloropyridin-3-ol. The proposed pathway involves a selective bromination of the dichlorinated precursor.

Synthesis_Workflow Start 5,6-dichloropyridin-3-ol Step1 Bromination Start->Step1 N-Bromosuccinimide (NBS) Acetonitrile, Reflux Product This compound Step1->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment
  • 5,6-dichloropyridin-3-ol (≥97% purity)

  • N-Bromosuccinimide (NBS) (≥98% purity)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of this compound

Rationale:

The bromination of the 5,6-dichloropyridin-3-ol precursor is achieved using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, particularly for scalable reactions. The reaction is typically carried out in an inert solvent such as acetonitrile under reflux to ensure a sufficient reaction rate. The hydroxyl group at the 3-position is an activating group, directing the electrophilic bromination to the ortho and para positions (C2, C4, and C6). Since the C6 position is already chlorinated, bromination is expected to occur at the C2 and C4 positions.

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5,6-dichloropyridin-3-ol (10.0 g, 61.0 mmol).

  • Add anhydrous acetonitrile (200 mL) to dissolve the starting material.

  • To the stirred solution, add N-Bromosuccinimide (NBS) (22.8 g, 128.1 mmol, 2.1 equivalents) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (100 mL) to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material5,6-dichloropyridin-3-ol
ReagentsN-Bromosuccinimide (NBS)
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time12-16 hours
Expected Yield75-85%
Purity (post-chromatography)>98% (by HPLC)
AppearanceOff-white to pale yellow solid

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by in-process controls and final product characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC is crucial to determine the point of maximum conversion and to minimize the formation of by-products.

  • Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the halogen substituents.

    • Mass Spectrometry (MS): To verify the molecular weight (321.78 g/mol ).[4]

    • HPLC: To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • The solvents used are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical and agrochemical sectors. The described method is robust, and with the appropriate in-process controls and characterization, it can consistently deliver high-purity material.

References

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
  • 1345472-11-8|this compound - BLDpharm.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
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  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Public
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  • A practical large-scale synthesis of iohexol - Intern
  • 5,6-dichloropyridin-3-ol, CasNo.110860-92-9 Falcon Life Sciences ...
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchG
  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes | Journal of the American Chemical Society.
  • Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles - AA Blocks.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.
  • An In-depth Technical Guide to the Electrophilic Halogen
  • 2-AMino-5-broMo-6-chloropyridin-3-ol | 1131041-72-9 - ChemicalBook.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH.
  • Environmentally Benign Method Development Towards the Synthesis of Oxygen- Containing Heterocycles by Jean-Marc Irvin Anthony - D-Scholarship@Pitt.

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The Pivotal Role of Halogenated Pyridinols in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of the Pyridinol Scaffold

In the landscape of modern agrochemical development, the halogenated pyridine ring serves as a cornerstone for a multitude of highly effective active ingredients.[1] The specific substitution pattern of halogens on the pyridine core profoundly influences the molecule's biological activity, environmental fate, and selectivity. While a variety of halogenated pyridinols exist, this guide focuses on a particularly significant precursor, 3,5,6-Trichloro-2-pyridinol (TCP) , due to its well-documented and extensive use in the synthesis of major agrochemicals. The principles and protocols discussed herein provide a foundational understanding applicable to related structures, such as the less-documented 2,4-Dibromo-5,6-dichloropyridin-3-ol . The strategic placement of chloro-substituents in TCP creates a reactive scaffold, pivotal for the synthesis of both insecticides and herbicides, by providing a leaving group for subsequent reactions.[2]

This application note provides a comprehensive overview of the synthesis of TCP and its subsequent conversion into two major agrochemicals: the organophosphate insecticide Chlorpyrifos and the auxinic herbicide Triclopyr . We will delve into the mechanistic underpinnings of these syntheses, provide detailed, field-tested protocols, and discuss the causality behind experimental choices, thereby offering a complete technical guide for researchers in the field.

Part 1: Synthesis of the Core Intermediate: 3,5,6-Trichloro-2-pyridinol (TCP)

The industrial synthesis of 3,5,6-Trichloro-2-pyridinol (TCP) is a critical first step in the production of several key agrochemicals. A common and efficient method involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.[3] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces a chloride ion from the pyridine ring. The reaction is typically carried out in an aqueous medium under elevated temperature and pressure. The use of a phase transfer catalyst can enhance the reaction rate.[3]

Mechanistic Rationale:

The hydrolysis of 2,3,5,6-tetrachloropyridine is a nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atom and the four chlorine atoms activates the pyridine ring towards nucleophilic attack. The hydroxide ion preferentially attacks the C2 position, leading to the displacement of the chloride ion. The reaction is driven by the formation of the more stable pyridinol tautomer.

Experimental Protocol: Laboratory-Scale Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)

This protocol outlines a representative laboratory-scale synthesis of TCP from 2,3,5,6-tetrachloropyridine.

Materials:

  • 2,3,5,6-Tetrachloropyridine

  • Potassium Hydroxide (KOH)

  • Benzyltrimethylammonium chloride (phase transfer catalyst)

  • Deionized Water

  • Hydrochloric Acid (15% solution)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Autoclave (or a sealed reaction vessel capable of handling pressure)

  • Buchner funnel and filter paper

Procedure:

  • Initial Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water.[3]

  • Reaction Initiation: Begin stirring and heat the mixture to 95°C.[3]

  • Base Addition: Slowly add a solution of 39.53 g (0.60 mol, assuming 85% purity) of potassium hydroxide in water. Monitor the pH and maintain it between 9.5 and 10.[3]

  • Initial Hydrolysis: Maintain the reaction at 95°C with stirring for 30 minutes.[3]

  • Phase Transfer Catalysis: Transfer the hot filtrate to an autoclave. Add 0.18 g of potassium hydroxide and a catalytic amount of benzyltrimethylammonium chloride.[3]

  • Pressurized Reaction: Seal the autoclave and heat the mixture to 120°C with stirring for 4 hours.[3]

  • Work-up: Cool the reaction mixture to 25°C. Carefully acidify the solution to a pH of 4.0-4.5 with a 15% hydrochloric acid solution.[3]

  • Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with deionized water and dry it to obtain 3,5,6-trichloropyridin-2(1H)-one. The purity can be assessed by gas chromatography.

Expected Yield: Approximately 35.9 g (yield of around 87%).[3]

ParameterValueReference
Starting Material2,3,5,6-Tetrachloropyridine[3]
ReagentsKOH, Benzyltrimethylammonium chloride, HCl[3]
Temperature95°C, then 120°C[3]
Reaction Time30 min, then 4 hours[3]
Expected Yield~87%[3]

Part 2: Application in Insecticide Synthesis - The Case of Chlorpyrifos

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture.[4] Its synthesis involves the reaction of the sodium salt of 3,5,6-Trichloro-2-pyridinol (TCP-Na) with O,O-diethylthiophosphoryl chloride.[5]

Mechanistic Pathway:

The synthesis of Chlorpyrifos is a nucleophilic substitution reaction. The oxygen atom of the TCP sodium salt acts as a nucleophile, attacking the electrophilic phosphorus atom of O,O-diethylthiophosphoryl chloride. This results in the displacement of the chloride ion and the formation of the thiophosphate ester bond.

Synthesis of Chlorpyrifos from TCP

G TCP_Na 3,5,6-Trichloro-2-pyridinol Sodium Salt (TCP-Na) Chlorpyrifos Chlorpyrifos TCP_Na->Chlorpyrifos Nucleophilic Attack DETPCl O,O-Diethylthiophosphoryl chloride DETPCl->Chlorpyrifos Catalyst Catalyst (e.g., 4-Dimethylaminopyridine) Catalyst->TCP_Na Activates Solvent Solvent (Water) Solvent->TCP_Na

Caption: Synthesis of Chlorpyrifos from TCP-Na.

Experimental Protocol: Laboratory-Scale Synthesis of Chlorpyrifos

This protocol describes a laboratory-scale synthesis of Chlorpyrifos from the sodium salt of TCP.

Materials:

  • 3,5,6-Trichloropyridine-2-sodium salt (TCP-Na)

  • O,O-Diethylthiophosphoryl chloride

  • 4-Dimethylaminopyridine (catalyst)

  • Sodium Carbonate (soda ash)

  • Water

  • Hydrogen Peroxide (optional, for decolorization)

  • Three-necked flask with stirrer and thermometer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and thermometer, add 170 g of tap water at 30°C.[5]

  • Catalyst Addition: Add 0.5 g of 4-Dimethylaminopyridine to the water with stirring.[5]

  • Reactant Addition: Successively add 62.5 g of 3,5,6-trichloropyridine-2-sodium salt and another 0.5 g of 4-Dimethylaminopyridine.[5]

  • Thionyl Chloride Addition: Slowly add 50 g of O,O-diethylthiophosphoryl chloride. The temperature will rise. Control the temperature to 42°C.[5]

  • Reaction: Maintain the reaction at 42°C for 3 hours. Monitor the pH every 15 minutes and adjust to pH 8 by adding sodium carbonate.[5]

  • Second Heating Stage: Increase the temperature to 58°C and maintain for 2 hours.[5]

  • Work-up: After the reaction, allow the mixture to stand for 2 hours to separate into layers.

  • Purification: Separate the oily layer. Wash it twice with hot water (60°C). An optional decolorization step can be performed by adding hydrogen peroxide and stirring.[5]

  • Isolation: The final product can be further purified by vacuum distillation to yield a faint yellow solid upon cooling.[5]

Expected Yield: High, potentially around 99%.[5]

ParameterValueReference
Starting Material3,5,6-Trichloropyridine-2-sodium salt[5]
ReagentO,O-Diethylthiophosphoryl chloride[5]
Catalyst4-Dimethylaminopyridine[5]
Temperature42°C, then 58°C[5]
Reaction Time3 hours, then 2 hours[5]
Expected Yield~99%[5]

Part 3: Application in Herbicide Synthesis - The Case of Triclopyr

Triclopyr is a selective systemic herbicide used to control broadleaf weeds.[6] Its synthesis also utilizes 3,5,6-Trichloro-2-pyridinol (or its sodium salt) as a key starting material, which is reacted with a chloroacetate derivative.[7]

Mechanistic Pathway:

The synthesis of Triclopyr butoxyethyl ester, a common formulation, involves the reaction of the sodium salt of TCP with 2-butoxyethyl chloroacetate. This is a Williamson ether synthesis, a classic SN2 reaction. The pyridinolate anion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is often employed to facilitate the reaction between the aqueous and organic phases.[7]

Synthesis of Triclopyr Butoxyethyl Ester

G TCP_Na 3,5,6-Trichloro-2-pyridinol Sodium Salt (TCP-Na) Triclopyr_ester Triclopyr Butoxyethyl Ester TCP_Na->Triclopyr_ester Williamson Ether Synthesis (SN2) BECA 2-Butoxyethyl chloroacetate BECA->Triclopyr_ester PTC Phase Transfer Catalyst (e.g., TBAB) PTC->TCP_Na Facilitates Reaction

Caption: Synthesis of Triclopyr Butoxyethyl Ester.

Experimental Protocol: Laboratory-Scale Synthesis of Triclopyr Butoxyethyl Ester

This protocol provides a general procedure for the synthesis of a Triclopyr ester.

Materials:

  • Sodium salt of 3,5,6-trichloropyridinol (TCP-Na)

  • 2-Butoxyethyl chloroacetate

  • Tetrabutylammonium bromide (TBAB, phase transfer catalyst)

  • Solvent (e.g., a non-polar organic solvent)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with stirrer and condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the sodium salt of 3,5,6-trichloropyridinol in a suitable solvent.

  • Catalyst and Reagent Addition: Add a catalytic amount of tetrabutylammonium bromide. Then, add 2-butoxyethyl chloroacetate. The molar ratio of TCP-Na to 2-butoxyethyl chloroacetate should be approximately 1:1 to 1:1.5.[7]

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and wash it with water to remove the catalyst and any unreacted sodium salt.[7]

  • Extraction and Drying: Extract the product into an organic solvent. Dry the organic phase with a suitable drying agent like anhydrous sodium sulfate.[7]

  • Isolation: Remove the solvent by distillation to obtain the crude Triclopyr butoxyethyl ester.[7] Further purification can be achieved by vacuum distillation.

ParameterValueReference
Starting MaterialSodium salt of 3,5,6-trichloropyridinol[7]
Reagent2-Butoxyethyl chloroacetate[7]
CatalystTetrabutylammonium bromide (TBAB)[7]
Molar Ratio (TCP-Na:BECA)1 : (1-1.5)[7]
Key Reaction TypeWilliamson Ether Synthesis[7]

Conclusion

Halogenated pyridinols, exemplified by the versatile intermediate 3,5,6-Trichloro-2-pyridinol, are of paramount importance in the synthesis of a wide array of agrochemicals. The synthetic pathways to key active ingredients like Chlorpyrifos and Triclopyr are well-established and rely on fundamental organic reactions. Understanding the underlying mechanisms and having access to detailed protocols are crucial for researchers aiming to develop novel and improved agrochemical solutions. While this guide has focused on the widely used TCP, the principles of nucleophilic substitution and ether synthesis are broadly applicable to other halogenated pyridinol building blocks, including the less common this compound. Further research into these alternative scaffolds may unlock new avenues for the development of next-generation crop protection agents.

References

Sources

Catalytic Functionalization of 2,4-Dibromo-5,6-dichloropyridin-3-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridinols

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the core of numerous therapeutic agents. Among these, highly functionalized pyridinols are of particular interest due to their versatile chemical handles that allow for the construction of complex molecular architectures. The subject of this guide, 2,4-dibromo-5,6-dichloropyridin-3-ol, represents a richly decorated platform ripe for selective modification. The presence of multiple halogen atoms with differential reactivity, alongside a hydroxyl group, offers a unique opportunity for programmed, site-selective functionalization. This guide provides a detailed exploration of modern catalytic methods to unlock the synthetic potential of this versatile building block, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of regioselectivity and provide detailed, field-proven protocols for key transformations.

Understanding Regioselectivity in Polyhalogenated Pyridines

The selective functionalization of a polyhalogenated pyridine is governed by a combination of electronic and steric factors. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond is often the selectivity-determining step. For dihalogenated pyridines, it is a well-established principle that the halide at the C2 position is generally more reactive than a halide at the C4 position.[1] This is attributed to the electron-deficient nature of the C2 carbon due to its proximity to the electronegative nitrogen atom, which facilitates oxidative addition.[1]

For this compound, the situation is more nuanced. We have two bromo substituents at the C2 and C4 positions, which are inherently more reactive in palladium-catalyzed couplings than the chloro substituents at C5 and C6. The hydroxyl group at C3 and the chloro groups at C5 and C6 exert both electronic and steric effects that can modulate the intrinsic reactivity of the C-Br bonds. The electron-withdrawing nature of the chloro substituents is expected to further enhance the electrophilicity of the pyridine ring, potentially increasing the reactivity of both bromo groups. The hydroxyl group, depending on the reaction conditions (i.e., its protonation state), could act as a directing group through coordination to the palladium catalyst.

Based on established precedents with 2,4-dibromopyridine, we can anticipate that functionalization will preferentially occur at the C2-bromo position.[2][3] However, the specific catalyst and ligand system employed can sometimes override these intrinsic biases, and in some cases, even reverse the selectivity.[4] Therefore, careful selection of reaction conditions is paramount to achieving the desired regiochemical outcome.

Catalytic Methods for C-C and C-N Bond Formation

We will now explore three of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[5] For the selective functionalization of this compound, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents.

Mechanistic Rationale for Regioselectivity:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. As previously discussed, the oxidative addition is expected to occur preferentially at the more electrophilic and sterically accessible C2-Br bond.

Experimental Workflow for Selective C2-Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base assembly Assemble in Reaction Vessel under Inert Atmosphere reagents->assembly solvent Solvent (e.g., Dioxane/Water) solvent->assembly heating Heat to Reaction Temperature (e.g., 80-100 °C) assembly->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol for Selective C2-Arylation via Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-4-bromo-5,6-dichloropyridin-3-ol.

Data Summary for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemp (°C)Regioselectivity (C2:C4)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90High (expected)
Pd₂(dba)₃ / PCy₃K₃PO₄Toluene25High (reported for 2,4-dibromopyridine)[2]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7][8] This reaction is invaluable for installing alkynyl groups, which can serve as versatile handles for further transformations.

Mechanistic Considerations for Regioselectivity:

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is the initial step, followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, a base, and the copper(I) salt. Similar to the Suzuki coupling, the regioselectivity is primarily dictated by the oxidative addition step, favoring the C2-Br position.

Catalytic Cycles in Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation (CuC≡CR) pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)C≡CR cu_x->cu_acetylide HC≡CR, Base cu_acetylide->pd_ox

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol for Selective C2-Alkynylation via Sonogashira Coupling:

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-alkynyl-4-bromo-5,6-dichloropyridin-3-ol.

Data Summary for Sonogashira Coupling:

Catalyst/Co-catalystBaseSolventTemp (°C)Regioselectivity (C2:C4)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.High (expected)
Pd(CF₃COO)₂ / CuI / PPh₃i-Pr₂NHCH₃CNRefluxHigh (reported for 2,4-dibromopyridines)[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from an aryl halide and an amine.[9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Insights into Regioselectivity:

The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the palladium(0) catalyst. The regioselectivity is again determined by the initial oxidative addition step, which is anticipated to favor the C2-Br bond of this compound. The choice of a bulky, electron-rich phosphine ligand is often crucial for the efficiency of this reaction, particularly with electron-deficient aryl halides.[10]

Key Steps in Buchwald-Hartwig Amination

pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add amine_coord Amine Coordination (R₂NH) ox_add->amine_coord deprotonation Deprotonation (Base) amine_coord->deprotonation red_elim Reductive Elimination (Ar-NR₂) deprotonation->red_elim red_elim->pd0

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Selective C2-Amination via Buchwald-Hartwig Coupling:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flame-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill this tube with an inert gas.

  • Transfer the pre-formed catalyst solution to the second tube via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-amino-4-bromo-5,6-dichloropyridin-3-ol.

Data Summary for Buchwald-Hartwig Amination:

Catalyst/LigandBaseSolventTemp (°C)Regioselectivity (C2:C4)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100High (reported for dihalopyridines)[11]
Pd(OAc)₂ / BINAPNaOt-BuToluene80-100High (general conditions)

Conclusion and Future Outlook

The catalytic functionalization of this compound offers a powerful avenue for the synthesis of novel and complex molecules for drug discovery and materials science. By leveraging the principles of regioselectivity in palladium-catalyzed cross-coupling reactions, it is possible to selectively functionalize the C2-bromo position, leaving the C4-bromo and the two chloro positions available for subsequent transformations. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a robust starting point for the exploration of this versatile building block. Further optimization of reaction conditions, including the screening of different ligands and palladium precursors, may lead to even higher selectivity and yields. The sequential functionalization of the remaining halogenated positions opens the door to the creation of diverse libraries of highly substituted pyridinol derivatives, a prospect of significant interest to the chemical research community.

References

  • Alonso-Gómez, J. L., Sicre, C., & Cid, M. M. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(41), 9635-9643.
  • He, Z., Chen, M., Song, Y., Wu, F., Fu, F., & Wang, Y. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895–1904. [Link]

  • Barluenga, J., Aznar, F., Liz, R., & Riveiros, C. (2003). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Surry, D. S., & Buchwald, S. L. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Cid, J., García-Álvarez, J., & Gabarró-Riera, R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1910.
  • Guild, C., & Lindsley, C. W. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10753-10803. [Link]

  • Dorel, R., & van der Wal, T. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Douglas, C. J., & Overman, L. E. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(23), 10238-10243. [Link]

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Kráľová, K., & Gáplovský, A. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2269. [Link]

  • Wang, D., & Daugulis, O. (2013). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science, 4(6), 2635-2639.
  • El-Gendy, M. A., & El-Gazzar, A. R. B. A. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido [2,3-d] pyrimidines. Tetrahedron, 71(35), 5897-5904.
  • Kostas, I. D. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 481. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). C–H Functionalization of Pyridines. In Topics in Current Chemistry (pp. 1-37). Springer, Cham.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
  • Ordóñez, M., & Cativiela, C. (2015). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 17(5), 2674-2685.
  • Knochel, P., & Perea, J. J. A. (2014). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
  • Neufeldt, S. R., & Sanford, M. S. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 45(6), 936-946.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. As a key intermediate in various synthetic pathways, mastering its preparation is crucial. This guide provides in-depth, field-proven insights based on established chemical principles.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and common route to this compound is through the electrophilic bromination of a 5,6-dichloropyridin-3-ol precursor. The success of this synthesis hinges on controlling the regioselectivity of the bromination reaction.

The pyridine ring is inherently electron-deficient, which typically makes electrophilic aromatic substitution challenging. However, the hydroxyl group at the C3 position is a powerful activating group and is ortho-, para- directing. This activating effect is strong enough to overcome the deactivating effects of the two chloro substituents and the ring nitrogen, thus enabling bromination. The two primary positions for electrophilic attack are C2 and C4, leading to the desired product.

Controlling the reaction conditions is paramount to prevent the formation of byproducts, such as the mono-brominated intermediates (2-bromo-5,6-dichloropyridin-3-ol and 4-bromo-5,6-dichloropyridin-3-ol) or over-brominated species.

G SM 5,6-dichloropyridin-3-ol (Starting Material) Reagents Brominating Agent (e.g., Br₂, NBS) + Solvent (e.g., CH₂Cl₂, Acetic Acid) SideProduct1 2-Bromo-5,6-dichloropyridin-3-ol SM->SideProduct1 Incomplete Reaction (Insufficient Br₂) SideProduct2 4-Bromo-5,6-dichloropyridin-3-ol SM->SideProduct2 Incomplete Reaction (Insufficient Br₂) Product This compound (Target Product) Reagents->Product Desired Pathway (Controlled Conditions) SideProduct1->Product Further Bromination SideProduct2->Product Further Bromination

Caption: Proposed synthetic pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue Category: Low Reaction Yield

Q: My final isolated yield is consistently below 50%. What are the most likely causes and how can I fix them?

A: Low yield is a multifaceted problem that can stem from incomplete reactions, mechanical loss during workup, or competing side reactions. Let's break down the key areas to investigate:

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Cause: Insufficient brominating agent, low reaction temperature, or insufficient reaction time.

    • Solution:

      • Stoichiometry: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

      • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS.[1][2] A common mistake is to stop the reaction based on time rather than the disappearance of the starting material and mono-bromo intermediates.

      • Temperature: While the initial addition of bromine should be done at a low temperature (0°C or below) to control the exotherm, the reaction may need to be allowed to slowly warm to room temperature to ensure it proceeds to completion.[3]

  • Mechanical Loss During Workup & Purification: The product may be lost during extraction, washing, or crystallization steps.

    • Cause: Product has some solubility in the aqueous phase; inefficient extraction; using an inappropriate solvent for recrystallization.

    • Solution:

      • Extraction: After quenching the reaction, ensure the aqueous layer is extracted multiple times (e.g., 3x with dichloromethane or ethyl acetate) to recover all of the product.

      • Purification: Recrystallization is an effective purification method.[4][5] Test solvent systems on a small scale to find one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or acetic acid/water mixtures are often good starting points.[4]

Issue Category: Product Impurity & Side Reactions

Q: My final product shows multiple spots on TLC and the NMR spectrum is complex. What are the common impurities and how can I minimize their formation?

A: The primary impurities are typically mono-brominated intermediates and, less commonly, starting material. The key is to control the reaction kinetics.

  • Formation of Mono-Bromo Intermediates: These are the most common impurities when the reaction is incomplete.

    • Cause: Poor mixing, insufficient brominating agent, or premature quenching of the reaction.

    • Solution:

      • Controlled Reagent Addition: The brominating agent should be added slowly and dropwise to a well-stirred solution of the pyridinol.[6] This ensures a consistent, localized concentration of the electrophile, promoting the second bromination on the already-brominated intermediate before all the starting material has reacted once.

      • Solvent Choice: A solvent that fully dissolves the starting material is crucial. Dichloromethane is often a good choice.[1][3] If solubility is an issue, glacial acetic acid can be used, as it also helps to activate the bromine.

  • Product Degradation: The product or starting material can degrade under harsh conditions.

    • Cause: Excessively high temperatures or overly acidic conditions.

    • Solution: Maintain strict temperature control, especially during the addition of bromine. An ice bath or cryocooler is essential. Avoid unnecessarily strong acids if not required by the specific protocol.

Q: How can I effectively purify the final product if impurities are present?

A: If side products have formed, purification is necessary.

  • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the starting material, mono-bromo, and di-bromo species.

  • Recrystallization: If the primary impurity is unreacted starting material or one of the mono-bromo isomers, a carefully chosen recrystallization can be very effective.[5] The desired di-bromo product is often less soluble than the intermediates.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better: liquid bromine (Br₂) or N-Bromosuccinimide (NBS)? A1: Both can be effective.

  • Liquid Bromine (Br₂): It is cheaper and highly reactive. However, it is highly corrosive, toxic, and can be difficult to handle safely. Its high reactivity can sometimes lead to over-bromination if not added carefully.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid, making it much easier and safer to handle and weigh accurately.[1] It provides a slow, controlled source of electrophilic bromine, which often leads to cleaner reactions with fewer byproducts. For laboratory-scale synthesis, NBS is generally the preferred reagent.

Q2: What is the optimal solvent for this reaction? A2: The ideal solvent should dissolve the starting material and be inert to the reaction conditions.

  • Dichloromethane (CH₂Cl₂): An excellent choice due to its inertness and ability to dissolve many organic compounds.[3] Its low boiling point also makes it easy to remove post-reaction.

  • Glacial Acetic Acid: Can also be used and may help to catalyze the reaction. However, it is harder to remove and can complicate the workup procedure.

  • Carbon Tetrachloride (CCl₄): A traditional solvent for brominations, but its use is now heavily restricted due to toxicity and environmental concerns.

Q3: How critical is temperature control? A3: It is absolutely critical. The bromination of activated rings is highly exothermic. Adding the brominating agent at low temperatures (-5°C to 0°C) is essential to control the reaction rate, prevent a dangerous temperature spike, and minimize the formation of undesired byproducts.[3]

Section 4: Optimized Experimental Protocol

This protocol is a synthesized guideline based on best practices for electrophilic bromination of activated heterocyclic systems.

Reaction Parameters Table
ParameterRecommended ValueRationale
Starting Material 5,6-dichloropyridin-3-ol1.0 eq
Brominating Agent N-Bromosuccinimide (NBS)2.1-2.2 eq for high conversion
Solvent Dichloromethane (CH₂Cl₂)Inert, good solubility, easy to remove
Temperature 0°C for addition, then warm to RTControls exotherm, ensures completion
Reaction Time 2-4 hours (Monitor by TLC)Reaction must be monitored for completion
Step-by-Step Methodology
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5,6-dichloropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (2.15 eq) portion-wise or as a solution in dichloromethane via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour. Then, remove the ice bath and let the mixture slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has disappeared.

  • Quenching: Once complete, cool the mixture back to 0°C and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by flash column chromatography on silica gel.[4][5]

Section 5: Visual Troubleshooting Workflow

G Start Low Yield or Impure Product CheckTLC Analyze TLC/LC-MS of Crude Product Start->CheckTLC SM_Present Starting Material or Mono-Bromo Present? CheckTLC->SM_Present ComplexMixture Multiple Unidentified Spots? CheckTLC->ComplexMixture SM_Present->ComplexMixture No Action1 Increase NBS to 2.2 eq. Increase reaction time. Allow warming to RT. SM_Present->Action1 Yes Action2 Review Temperature Control. Ensure slow, dropwise addition of NBS. Check starting material purity. ComplexMixture->Action2 Yes Action3 Purify via Column Chromatography. Optimize recrystallization solvent. ComplexMixture->Action3 No (Purification Issue)

Caption: Troubleshooting workflow for low yield and purity issues.

References

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
  • Organic Syntheses. 3. [Link]

  • Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5-diamino-3,6-dibromo-1,4-benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280. [Link]

  • Google Patents. (2008). Electrolytic synthesis method for 3,6-dichloropicolinic acid. CN101235512A.
  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Chinese Journal of Energetic Materials. [Link]

  • Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. [Link]

  • ResearchGate. (2008). Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Google Patents. (2010). Process for producing dihalopyridines. US20100160641A1.
  • ResearchGate. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • ResearchGate. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

  • Google Patents. (2016). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. CN105801390A.
  • National Institutes of Health. (2024). 3,5,6-Trichloropyridin-2-ol. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • Organic Syntheses. 2. [Link]

Sources

Technical Support Center: Purification of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5,6-dichloropyridin-3-ol. It addresses common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities typically arise from the synthetic route. Given the polyhalogenated nature of the target compound, the most common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different arrangements of the bromine and chlorine atoms on the pyridine ring.

  • Partially Halogenated Species: Pyridinol structures where one or more of the halogenation steps were incomplete.

  • Over-Halogenated Byproducts: Compounds with additional halogen atoms.

  • Reaction Byproducts: Products from side reactions occurring during synthesis, such as the formation of symmetrical 2,6-disubstituted pyridine-bridged compounds.[1]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a typical starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. However, the high boiling point and potential for thermal degradation of polyhalogenated compounds must be considered.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying structurally similar impurities. The absence of unexpected signals is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in the crude mixture and to monitor the progress of a purification process like column chromatography.

Q3: What are the primary laboratory-scale purification methods for this compound?

A3: The two most effective and widely used methods for purifying compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography offers higher resolving power for complex mixtures.[3][4]

Q4: How does the phenolic hydroxyl (-OH) group affect purification?

A4: The pyridin-3-ol moiety imparts slight acidity and increased polarity to the molecule. This has two key implications:

  • Chromatography: The acidic proton can interact strongly with the silanol groups on standard silica gel, leading to significant peak tailing or streaking on a TLC plate or column. This can be mitigated by adding a small amount of a modifier, like acetic acid or triethylamine, to the mobile phase.

  • Solubility: The hydroxyl group increases the compound's polarity compared to a simple halogenated pyridine, influencing the choice of solvents for recrystallization and chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: During recrystallization, my compound "oils out" instead of forming crystals.

  • Possible Cause 1: Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your impure compound. The compound dissolves at high temperature but melts before it can crystallize upon cooling, separating as a liquid.

    • Solution: Select a solvent with a lower boiling point. Alternatively, employ a two-solvent recrystallization system where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in the other ("bad" solvent).[5] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "bad" solvent until turbidity appears.

  • Possible Cause 2: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Attempt a preliminary purification by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.

Issue 2: No crystals form after cooling the recrystallization solution, even in an ice bath.

  • Possible Cause 1: Solution is Too Dilute. Too much solvent was used to dissolve the crude product, and the solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent until you observe the solution becoming slightly cloudy. Then, allow it to cool slowly again.[5]

  • Possible Cause 2: Lack of Nucleation Sites. Spontaneous crystal formation sometimes requires an initial surface to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystal growth.

Issue 3: During column chromatography, the compound streaks badly on the TLC plate and gives poor separation.

  • Possible Cause 1: Interaction with Silica Gel. As mentioned in the FAQ, the acidic pyridinol proton can bind to the silica gel.

    • Solution: Modify your mobile phase. Add 0.5-1% acetic acid to the eluent to protonate the silica surface and reduce unwanted interactions. If the compound has basic properties, adding 0.5-1% triethylamine can be effective.

  • Possible Cause 2: Incorrect Mobile Phase Polarity. If the eluent is too polar, all components will move quickly with the solvent front (high Rf), resulting in no separation. If it's not polar enough, the compound will remain adsorbed to the silica at the baseline (low Rf).

    • Solution: Systematically test different solvent systems using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation on a column.

  • Possible Cause 3: Sample Overload. Applying too much crude material to the column or TLC plate can saturate the stationary phase, leading to broad bands and poor separation.

    • Solution: Use a larger column with more silica gel relative to the amount of crude product (a common ratio is 50:1 to 100:1 silica:crude by weight). For TLC, ensure you are spotting a dilute solution.

Data & Methodologies

Comparison of Primary Purification Techniques
FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility between the compound and impurities at different temperatures.[5]Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[6]
Best For Removing small amounts of impurities from a mostly pure solid.Separating complex mixtures with multiple components or closely related impurities.[3]
Scalability Excellent; easily scaled from milligrams to kilograms.Can be scaled, but becomes more resource-intensive (solvent, silica) at larger scales.
Solvent Usage Relatively low.High; requires large volumes of solvent for the mobile phase.
Time Can be relatively fast (a few hours).More time-consuming, especially for large columns.
Resolution Lower; may not separate impurities with similar solubility profiles.High; capable of separating compounds with very similar polarities.
Visualized Purification Workflow

The general process for purifying and verifying this compound follows a logical sequence.

G cluster_0 Initial Analysis cluster_1 Purification cluster_2 Final Verification Crude Crude Product Purity_Check Assess Purity (TLC, HPLC) Crude->Purity_Check Select_Method Select Method Purity_Check->Select_Method Recrystallization Recrystallization Select_Method->Recrystallization High Purity (>90%) Column Column Chromatography Select_Method->Column Low Purity or Complex Mixture Final_Check Confirm Purity & Identity (HPLC, NMR, MS) Recrystallization->Final_Check Column->Final_Check Pure_Product Pure Product (>99.5%) Final_Check->Pure_Product

Caption: General workflow for purification and analysis.

Experimental Protocol 1: Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexane/ethyl acetate mixtures) in small test tubes. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals rather than a precipitate.[8]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight to remove all residual solvent.

Troubleshooting Recrystallization: A Decision Tree

G Start Hot, clear solution prepared. Allow to cool. Q1 Does the solution oil out? Start->Q1 A1_Yes Solvent BP may be > Compound MP. Use lower boiling solvent OR switch to a 2-solvent system. Q1->A1_Yes Yes Q2 Do crystals form upon reaching RT? Q1->Q2 No A2_No Induce Crystallization: 1. Scratch inner wall with glass rod. 2. Add a seed crystal. 3. Evaporate excess solvent & re-cool. Q2->A2_No No Success Cool further in ice bath, then collect crystals via vacuum filtration. Q2->Success Yes

Caption: Decision tree for common recrystallization issues.

Experimental Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.

  • TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf of ~0.3. A common starting system is Hexane:Ethyl Acetate. Remember to add ~0.5% acetic acid to the eluent if tailing is observed.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.[9] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed to protect it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or air line) to achieve a steady flow rate.[6]

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.[10]

  • Fraction Analysis: Spot every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure compound.

  • Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Patil, S., Shinde, S., & Pawar, S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

  • Li, W., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4965.

  • Organic Syntheses. 2,6-Dibromoaniline.

  • Lisa Nichols. (2022). Column Chromatography.

  • Sjödin, A., et al. (2001). Semiautomated High-Throughput Extraction and Cleanup Method for the Measurement of Polybrominated Diphenyl Ethers, Polybrominated Biphenyls, and Polychlorinated Biphenyls in Human Serum. Analytical Chemistry, 73(17), 4307-4314.

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493-6500.

  • Hoh, E., & Hites, R. A. (2005). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 386(4), 1023-1037.

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.

  • Sorbead India. (2024). Isolation and Purification of Natural Compounds - Column Chromatography.

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Lee, S., et al. (2009). Pressurized Liquid Extraction for the Simultaneous Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers from Soil by GC–TOF-MS Detection. Journal of Chromatographic Science, 47(6), 461-467.

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.

  • University of South Florida. (n.d.). Recrystallization, filtration and melting point.

  • Wang, S., et al. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers in Microbiology, 13, 827878.

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine.

  • Ahmed, A. S., et al. (2010). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Journal of Chemical and Pharmaceutical Research, 2(4), 856-863.

  • González-Gómez, X., et al. (2020). Optimization of a new selective pressurized liquid extraction methodology for determining organic pollutants in wild boar livers. MethodsX, 7, 100780.

  • Organic Syntheses. 3-Bromo-2H-pyran-2-one.

  • Fralin Life Sciences Institute, Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT.

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallization.

  • Ryan Jeske. (2016). Recrystallization.

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.

Sources

Identification of byproducts in 2,4-Dibromo-5,6-dichloropyridin-3-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dibromo-5,6-dichloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to anticipate and resolve common issues related to byproduct formation in your reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles specific problems you might encounter during your experiments. The answers are structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your future work.

Q1: I'm performing a Suzuki coupling at the C2-position, but my mass spectrometry results show a significant peak corresponding to a mono-brominated, mono-hydrogenated starting material. What is this byproduct and how can I minimize it?

A1: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-couplings where a halogen atom is replaced by a hydrogen atom.[1][2] In your case, you are likely forming 4-Bromo-5,6-dichloropyridin-3-ol.

Causality: Hydrodehalogenation can occur through several mechanisms:

  • From Hydride Sources: Trace water, alcohols (like ethanol or isopropanol sometimes used as solvents or stabilizers), or even amines can act as hydride sources in the presence of a palladium catalyst.[1]

  • β-Hydride Elimination: If your coupling partner contains β-hydrogens, this pathway can become a competing reaction, although it is less common with aryl partners. A more relevant pathway in this context involves the formation of a palladium-hydride species from the solvent or base, which then reductively eliminates the hydrodehalogenated arene.[3]

Identification & Mitigation Strategy:

Table 1: Common Hydrodehalogenation Byproducts

Byproduct Name Molecular Weight Change Likely Cause
4-Bromo-5,6-dichloropyridin-3-ol -79.9 Da (loss of Br) Reaction at C2 position
2-Bromo-5,6-dichloropyridin-3-ol -79.9 Da (loss of Br) Reaction at C4 position

| 2,4-Dibromo-5-chloropyridin-3-ol | -35.5 Da (loss of Cl) | Less common, but possible |

Experimental Protocol: Minimizing Hydrodehalogenation

  • Solvent & Reagent Purity: Use high-purity, anhydrous solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or from a sealed bottle under an inert atmosphere. Avoid alcohol-based solvents if possible.

  • Base Selection: Use a non-hydridic base. Bases like anhydrous K₃PO₄ or Cs₂CO₃ are often preferable to alkoxides (e.g., NaOt-Bu) if hydrodehalogenation is a persistent issue.

  • Catalyst System: Some palladium-phosphine complexes are more prone to generating hydride species. Consider screening different phosphine ligands. Bulky, electron-rich ligands can sometimes promote the desired reductive elimination over side reactions.

  • Hydrogen Scavengers: In some cases, adding a stoichiometric amount of a hydrogen acceptor, like a terminal alkyne, can help consume unwanted palladium-hydride intermediates.

Q2: During my Suzuki reaction, the boronic acid reagent is consumed, but the yield of the desired product is low. I observe a byproduct that is essentially my boronic acid's aryl group with a hydrogen instead of the B(OH)₂ group. What is happening?

A2: You are observing protodeboronation , an undesirable side reaction that consumes your nucleophilic coupling partner.[4] This reaction is particularly problematic as it directly competes with the desired transmetallation step in the Suzuki-Miyaura catalytic cycle.[5]

Causality:

  • Catalyst-Mediated: The palladium catalyst itself can facilitate the protonolysis of the C-B bond, especially with bulky phosphine ligands that create a reactive intermediate.[4][6][7]

  • Base-Mediated: The presence of aqueous base, often required to activate the boronic acid for transmetallation, can also directly promote protodeboronation.[7]

  • Thermal Instability: Some boronic acids are thermally labile and can degrade under prolonged heating.

Logical Flow for Troubleshooting Protodeboronation:

G cluster_0 Problem Identification cluster_1 Mitigation Strategies A Low Yield & Consumed Boronic Acid B Detection of Arene-H (from Ar-B(OH)₂) A->B Confirms C Use Anhydrous Conditions (KF or CsF as base) B->C Leads to D Screen Ligands (Avoid overly bulky ligands if possible) B->D Leads to E Use Potassium Aryltrifluoroborates (More stable alternative) B->E Leads to F Lower Reaction Temperature & Time B->F Leads to

Caption: Troubleshooting workflow for protodeboronation.

Experimental Recommendations:

  • Consider switching from a boronic acid to a more stable potassium aryltrifluoroborate salt, which can be more resistant to protodeboronation.[8]

  • Use anhydrous conditions where possible. Bases like potassium fluoride (KF) can activate the boronic acid without requiring significant amounts of water.[9]

  • Screen different phosphine ligands. While bulky ligands are often used to promote challenging couplings, they can also accelerate protodeboronation. A balance must be found.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the reactivity and analysis of this compound.

Q1: What are the most common classes of byproducts I should expect when working with this molecule in cross-coupling reactions?

A1: Besides the specific byproducts mentioned in the troubleshooting section, you should be aware of the following classes:

  • Hydrodehalogenation Products: Replacement of one or more halogens (usually bromine) with hydrogen.[10]

  • Protodeboronation Products (Suzuki): The corresponding arene from the boronic acid reagent.[7]

  • Homocoupling Products: Formation of dimers of your starting material (a bipyridine) or your boronic acid (a biaryl). This is often promoted by the presence of oxygen or suboptimal catalyst conditions.

  • Incomplete Reaction: Residual starting material or mono-substituted intermediates (e.g., 2-aryl-4-bromo-5,6-dichloropyridin-3-ol).

  • Positional Isomers: While Suzuki couplings on 2,4-dibromopyridine often show high regioselectivity for the C2 position, other reactions, like Buchwald-Hartwig aminations, can sometimes yield mixtures of C2 and C4 substituted products depending on the catalyst and conditions.[11]

Q2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A2: A multi-pronged analytical approach is essential for robust impurity profiling. No single technique can provide all the necessary information.

Table 2: Recommended Analytical Techniques for Byproduct Identification

Technique Purpose Strengths
LC-MS Initial detection, mass identification, and relative quantification. High sensitivity, provides molecular weight information crucial for initial hypothesis.
GC-MS Analysis of volatile impurities and starting materials. Excellent for separating isomers and identifying low molecular weight byproducts.[12]
¹H & ¹³C NMR Definitive structure elucidation of major components. Provides detailed structural information, confirming connectivity and stereochemistry.
2D-NMR (COSY, HSQC, HMBC) Unambiguous structure confirmation of novel byproducts or isomers. Essential for differentiating between positional isomers (e.g., C2 vs. C4 substitution).

| HPLC with UV/DAD | Quantification and purity assessment against a reference standard. | The gold standard for purity analysis and quantitative determination of known impurities.[13] |

Workflow for Byproduct Identification:

G A Reaction Mixture B LC-MS Analysis A->B C Hypothesize Byproduct Structures (e.g., Hydrodehalogenation) B->C D Preparative HPLC or Column Chromatography C->D E Isolate Byproduct D->E F NMR (1H, 13C, 2D) E->F G Confirm Structure F->G

Caption: Standard workflow for byproduct isolation and identification.

Q3: How does the reactivity of the two bromine atoms compare, and what about the chlorine atoms?

A3: In di- and poly-halogenated pyridines, the reactivity of the halogen atoms towards cross-coupling reactions is not uniform. For 2,4-dihalopyridines, palladium-catalyzed cross-coupling reactions like the Suzuki reaction generally exhibit higher reactivity at the C2 position. This is attributed to the electronic influence of the pyridine nitrogen, which makes the C2 position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.

The C-Br bonds are significantly more reactive than the C-Cl bonds in typical palladium-catalyzed cross-coupling reactions. Therefore, you can expect selective reactions at the bromine-substituted positions while the chlorine atoms remain intact, provided the reaction conditions are controlled. Dechlorination is possible but usually requires harsher conditions or specific catalytic systems designed for aryl chlorides.[14][15]

References

  • RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
  • Sci-Hub. (1986). ChemInform Abstract: Hydrodehalogenation of Bromo‐ and Chloropyridines on Complex and Metallic Palladium Catalysts. Chemischer Informationsdienst.
  • ResearchGate. (n.d.). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
  • Google Patents. (n.d.). US6051714A - Processes for dechlorinating pyridines.
  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • NIH. (2017, September 19). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.
  • ATSDR. (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • EAG Laboratories. (n.d.). Impurity Identification & Characterization.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation.
  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].

Sources

Overcoming challenges in the halogenation of pyridin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the halogenation of pyridin-3-ols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these reactions. Here, we will delve into the common challenges you may encounter and provide practical, field-proven solutions in a straightforward question-and-answer format. Our aim is to equip you with the knowledge to troubleshoot your experiments effectively, backed by an understanding of the underlying chemical principles.

Understanding the Core Challenges

The halogenation of pyridin-3-ols is a nuanced process fraught with potential difficulties. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene.[1][2] While the hydroxyl group at the 3-position is strongly activating and directs electrophiles to the ortho (C2, C4) and para (C6) positions, this activation can be a double-edged sword, leading to challenges in controlling regioselectivity and preventing over-halogenation. Furthermore, the basicity of the pyridine nitrogen can lead to complex interactions with acidic reagents and catalysts, potentially deactivating the ring or promoting side reactions.

This guide will address these core issues, providing you with strategies to achieve your desired halogenated pyridin-3-ol with improved yields and selectivity.

Troubleshooting Guide

Issue 1: Poor Regioselectivity – A Mixture of Isomers

Question: I'm attempting a direct bromination of pyridin-3-ol using Br₂ and I'm getting a mixture of 2-bromo-, 4-bromo-, and 6-bromo-pyridin-3-ol, along with some di-brominated products. How can I control the regioselectivity to favor a single isomer?

Answer: This is a classic challenge. The hydroxyl group strongly activates the C2, C4, and C6 positions, leading to a mixture of products. To gain control over the regioselectivity, you need to modulate the reactivity of your system. Here are some strategies:

1. Modulate the Halogenating Agent:

Instead of highly reactive elemental halogens, consider using N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination). These reagents are generally milder and can offer better selectivity. For instance, N-bromosuccinimide (NBS) has been successfully used for the regioselective monobromination of activated pyridines.[3]

2. Solvent Effects:

The choice of solvent can significantly influence the outcome. Non-polar solvents may favor different isomeric ratios compared to polar or protic solvents. It's worth screening a range of solvents, such as acetonitrile, dichloromethane, and methanol, to optimize for your desired isomer.[3]

3. Steric Hindrance:

If your pyridin-3-ol has other substituents, their steric bulk can be used to direct the halogen to the least hindered position. For example, a bulky group at C2 would likely favor halogenation at C4 and C6.

4. Advanced Strategies for Specific Isomers:

  • For 2-Halogenation: This is often challenging due to the strong activation at C4 and C6. You might need to employ a directed metalation strategy if other methods fail.

  • For 4-Halogenation: This position is often electronically favored. Careful control of stoichiometry and temperature with a mild halogenating agent like NBS can sometimes favor the 4-halo isomer.

  • For 6-Halogenation: Similar to 4-halogenation, this position is highly activated.

Below is a decision-making workflow to guide your choice of strategy for improving regioselectivity.

G start Poor Regioselectivity: Mixture of Isomers strategy Initial Strategy: Direct Halogenation (e.g., Br₂) start->strategy q1 Is mono-halogenation the primary goal? strategy->q1 mild_reagent Switch to Milder Reagent (e.g., NBS, NCS, NIS) q1->mild_reagent Yes q2 Is a specific isomer required? q1->q2 No, but want to reduce polyhalogenation solvent Screen Solvents (e.g., CH₃CN, CH₂Cl₂, MeOH) mild_reagent->solvent temp Lower Reaction Temperature solvent->temp temp->q2 protecting_group Consider a Protecting Group Strategy (e.g., protect OH, then halogenate) q2->protecting_group Yes, e.g., C2 or C4 directed_metalation Directed Ortho-Metalation (for specific C2 or C4 functionalization) q2->directed_metalation Yes, specific ortho zincke Consider Ring-Opening/Closing (e.g., Zincke imine intermediate for C5) q2->zincke Yes, for C5 end Improved Regioselectivity q2->end No, improved mixture is acceptable protecting_group->end directed_metalation->end zincke->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-halogenation – Formation of Di- and Tri-halogenated Products

Question: I'm trying to synthesize a mono-brominated pyridin-3-ol, but my reaction with NBS is yielding significant amounts of the di-bromo product. How can I suppress this over-halogenation?

Answer: The high activation from the hydroxyl group makes the mono-halogenated product even more reactive than the starting material, leading to subsequent halogenation. Here’s how you can address this:

1. Control Stoichiometry:

Carefully control the stoichiometry of your halogenating agent. Use slightly less than one equivalent (e.g., 0.95 eq) of the N-halosuccinimide. This will ensure that not all the starting material is consumed, but it will significantly reduce the formation of di-halogenated products.

2. Lower the Temperature:

Run your reaction at a lower temperature (e.g., 0 °C or even -78 °C). This will decrease the overall reaction rate and can increase the selectivity for the mono-halogenated product.

3. Slow Addition of the Reagent:

Instead of adding the halogenating agent all at once, add it slowly as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the mono-halogenated product.

4. Deactivation via Protonation:

In some cases, performing the reaction in a strongly acidic medium can protonate the pyridine nitrogen. This makes the ring significantly less reactive and can help to prevent over-halogenation. However, this may also slow down the desired reaction to an impractical rate.

StrategyPrincipleKey Experimental Parameters
Stoichiometric Control Limit the amount of electrophile available.Use 0.9-0.95 equivalents of halogenating agent.
Low Temperature Reduce the rate of the second halogenation.Run reactions at 0 °C to -78 °C.
Slow Addition Maintain a low concentration of the electrophile.Add the halogenating agent dropwise over 1-2 hours.
Acidic Medium Deactivate the ring by protonating the nitrogen.Use a strong acid as a solvent or co-solvent (e.g., H₂SO₄).
Issue 3: Decomposition of Starting Material or Product

Question: My reaction is turning black, and I'm getting a low yield of a complex mixture. What could be causing the decomposition of my pyridin-3-ol?

Answer: Decomposition can arise from several factors, often related to the instability of the pyridin-3-ol scaffold under certain conditions.

1. Harsh Reaction Conditions:

As mentioned, direct halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, which can lead to decomposition.[2][4]

  • Solution: Opt for milder, modern methods. The use of N-halosuccinimides at low temperatures is a good starting point.

2. Oxidative Degradation:

Pyridinols can be susceptible to oxidation, especially in the presence of certain halogenating agents or impurities.

  • Solution: Ensure your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

3. Instability of Intermediates:

Some reaction pathways may proceed through unstable intermediates that can decompose.

  • Solution: If you suspect this is the case, exploring alternative reaction pathways is the best approach. For example, a dearomatization-rearomatization strategy might avoid the formation of such unstable species.[5]

Frequently Asked Questions (FAQs)

Q1: Is it possible to halogenate the C5 position of pyridin-3-ol?

A1: The C5 position is meta to the hydroxyl group and is the least activated position for electrophilic attack. Direct halogenation at C5 is extremely challenging. However, advanced methods involving a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates have been developed to achieve selective C3 (and by extension, C5) halogenation of the pyridine core.[2][4][6][7][8]

Q2: Should I protect the hydroxyl group before halogenation?

A2: Protecting the hydroxyl group (e.g., as a methyl ether or a silyl ether) is a viable strategy. This will reduce the activation of the ring, which can help prevent over-halogenation. However, it will also change the directing effect of the substituent, so you will need to consider how this will affect the regioselectivity of your reaction. The deprotection step also adds to the overall synthesis.

Q3: What is the best method for iodination?

A3: Iodination is often more challenging than bromination or chlorination because iodine is a less reactive electrophile.[9] Using N-iodosuccinimide (NIS) is a common approach. In some cases, the use of NIS in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), can be effective.[4]

Experimental Protocols

Protocol 1: Regioselective Monobromination of a Substituted Pyridin-3-ol

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: Dissolve the substituted pyridin-3-ol (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (0.95 eq) in acetonitrile dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed to the desired level, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways in the electrophilic halogenation of pyridin-3-ol.

G cluster_0 Reaction Pathways start Pyridin-3-ol + [X⁺] p2 2-Halo-pyridin-3-ol (ortho) start->p2 Path A p4 4-Halo-pyridin-3-ol (ortho) start->p4 Path B p6 6-Halo-pyridin-3-ol (para) start->p6 Path C poly Polyhalogenated Products p2->poly p4->poly p6->poly

Caption: Competing electrophilic halogenation pathways.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Request PDF. Retrieved from [Link]

  • Halogenation of pyridine compounds. (n.d.). Google Patents.
  • Alkene halogenation. (n.d.). Khan Academy. Retrieved from [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2018). National Institutes of Health. Retrieved from [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-773. Retrieved from [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). National Institutes of Health. Retrieved from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved from [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). ResearchGate. Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions with 2,4-Dibromo-5,6-dichloropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this highly functionalized pyridine core in their synthetic endeavors. The unique electronic and steric properties of this substrate present specific challenges and opportunities in reaction development. This document provides in-depth, experience-driven answers to common problems and questions, ensuring your path to successful synthesis is both efficient and scientifically sound.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a logical path to identifying and solving the issue, grounded in established chemical principles.

Q1: My reaction shows no conversion, and I recover only my starting material. What's wrong?

A1: This is a common, yet frustrating, issue that typically points to a fundamental problem with one of the core reaction components: the catalyst, the reagents, or the conditions.

  • Cause 1: Inactive Catalyst. The most frequent culprit is the palladium catalyst. The active catalyst is a Pd(0) species, which is generated in situ from a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[1] This reduction can fail if the system is not properly deoxygenated or if inhibiting impurities are present.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Use freshly opened, high-purity catalysts and ligands. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.

  • Cause 2: Poor Reagent Quality.

    • Boronic Acid/Ester (Suzuki Coupling): Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. They are also susceptible to protodeboronation under certain conditions.

      • Solution: Use freshly purchased or recently purified boronic acid. You can check its purity by NMR. Alternatively, using the corresponding pinacol boronate ester can enhance stability and solubility.[2]

    • Alkyne (Sonogashira Coupling): Terminal alkynes can undergo homocoupling (Glaser coupling), especially in the presence of oxygen and copper salts.

      • Solution: Ensure rigorous deoxygenation. If using a copper co-catalyst, ensure it is of high purity. Running the reaction under copper-free conditions is a viable alternative.[3][4]

    • Base: The base may be old, hydrated, or of insufficient strength.

      • Solution: Use a freshly opened bottle of base or dry it in an oven before use. Ensure the chosen base is appropriate for the coupling type (see FAQ section).

  • Cause 3: Insufficient Temperature. Cross-coupling reactions require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

    • Solution: If you started at a moderate temperature (e.g., 80 °C), incrementally increase it to 100-110 °C, monitoring for decomposition by TLC or LC-MS.

Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

A2: Consumption of the starting material with low product yield points towards competing reaction pathways or product degradation. For this specific substrate, several possibilities exist.

  • Side Reaction 1: Protodehalogenation. The C-Br bond is reductively cleaved and replaced with a hydrogen atom. This can occur if there are sources of hydride in the reaction or if the catalytic cycle is intercepted by trace water or alcohol.

    • Diagnosis: Look for the mass of the mono-bromo or de-halogenated pyridinol starting material in your LC-MS analysis.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is not excessively hygroscopic or used in large excess.

  • Side Reaction 2: Homocoupling. This involves the coupling of two molecules of your nucleophilic partner (e.g., boronic acid or alkyne).

    • Diagnosis: You will see a product with double the mass of your coupled partner.

    • Solution: For Suzuki reactions, this can be minimized by the slow addition of the boronic acid or by using a more dilute solution. For Sonogashira, rigorous deoxygenation is key to preventing the copper-mediated homocoupling.

  • Side Reaction 3: Catalyst Inhibition. The pyridine nitrogen and the adjacent 3-hydroxyl group can chelate to the palladium center, forming a stable, inactive complex that stalls the catalytic cycle. This is a well-documented issue with 2-substituted pyridines, often called the "2-pyridyl problem".[5][6]

    • Solution: The choice of ligand is critical to overcome this. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or tBu₃P are designed to promote the reductive elimination step and destabilize inhibitory complexes.[4] Increasing the reaction temperature can sometimes help break up these stable intermediates.

Q3: How can I control the regioselectivity between the C2 and C4 bromine atoms?

A3: Achieving selective mono-substitution is a significant challenge with dihalogenated substrates. The relative reactivity of the C2 and C4 positions on the pyridine ring is influenced by a combination of electronic and steric factors. Generally, for cross-coupling on dihalopyridines or dihalopyrimidines, the C4 position is more reactive.[7] However, the outcome is highly dependent on the specific reaction conditions.

  • Controlling Factor 1: The Ligand. The steric and electronic properties of the phosphine ligand can dictate which C-Br bond is more accessible to the palladium catalyst.

    • Guidance: For Sonogashira couplings on di-iodopurines, it has been shown that monodentate ligands like PPh₃ favor reaction at the C2 position, while bidentate or bulky electron-rich ligands favor the other position.[8] A similar strategy can be applied here. Start by screening a panel of ligands (e.g., PPh₃, a bidentate ligand like dppf, and a bulky monophosphine like XPhos) to determine the selectivity trend.

  • Controlling Factor 2: Temperature. Lower reaction temperatures often favor the more kinetically reactive site, leading to higher selectivity.

    • Guidance: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 60-70 °C) and monitor the ratio of C2- vs. C4-coupled products over time.

  • Controlling Factor 3: The Catalyst. Different palladium sources and their interaction with ligands can influence selectivity.

    • Guidance: Compare a catalyst like Pd(PPh₃)₄, which comes with its own ligands, against a system where the ligand is added separately, such as Pd₂(dba)₃ with Xantphos.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for this substrate?

A1: For a highly substituted and potentially chelating substrate like this, a versatile and robust catalyst system is required. A combination of a palladium(0) precursor and a bulky, electron-rich biarylphosphine ligand is the modern standard and the best place to start.

  • Recommended Starting System:

    • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate).

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are known to accelerate both oxidative addition and reductive elimination, which is crucial for challenging substrates.[9][10]

    • Rationale: These ligands create a sterically demanding and electronically rich environment around the palladium center, which promotes the desired catalytic steps while minimizing catalyst inhibition by the substrate's nitrogen and hydroxyl groups.[11]

Q2: How does the choice of base affect the reaction?

A2: The base plays a critical role, primarily in the transmetalation step of the Suzuki-Miyaura reaction and in deprotonating the terminal alkyne in the Sonogashira reaction.[12][13] Its strength, solubility, and nature (inorganic vs. organic) can significantly impact yield and side reactions.

  • For Suzuki-Miyaura Coupling: A moderately strong inorganic base is usually optimal.

    • Good Choices: K₂CO₃, K₃PO₄, or Cs₂CO₃. Cesium carbonate is often effective in difficult couplings due to the solubility of its salts and the "cesium effect," though it is more expensive.[11]

    • Why: These bases are strong enough to facilitate the formation of the reactive boronate species but are generally not so harsh as to cause significant substrate or product decomposition.

  • For Sonogashira Coupling: An amine base is typically used, which also acts as a solvent or co-solvent.

    • Good Choices: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Why: The amine base deprotonates the alkyne to form the reactive acetylide. It also acts as a scavenger for the HX generated during the reaction, preventing side reactions.

Q3: Does the hydroxyl group on the pyridine ring interfere with the reaction? Should it be protected?

A3: The acidic proton of the hydroxyl group can potentially interfere with the reaction, especially with organometallic reagents.[14] While many modern cross-coupling reactions are tolerant of free hydroxyl groups, protection can sometimes be beneficial.

  • When to Consider Protection: If you observe significant decomposition or consistently low yields despite optimizing other parameters, protecting the hydroxyl group is a logical next step.

  • Choice of Protecting Group: A simple methyl ether (using a reagent like methyl iodide or dimethyl sulfate) or a silyl ether (e.g., TBSCl) are common choices. The protecting group must be stable to the basic coupling conditions and easily removable afterward.

  • Recommendation: First, attempt the reaction with the free hydroxyl. Unnecessary protection/deprotection steps add to the synthetic route and reduce overall efficiency. Only resort to protection if it proves necessary.

Section 3: Protocols & Data

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Tables

Table 1: Recommended Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos / XPhos1-5% Pd, 2-10% LigandExcellent general system for challenging substrates.[11]
Pd(OAc)₂Buchwald Ligands2-5% Pd, 4-10% LigandRequires in situ reduction to Pd(0).
Pd(dppf)Cl₂(none needed)3-5%Good for less challenging couplings; dppf is a robust ligand.
Pd(PPh₃)₄(none needed)5-10%Classic catalyst, but may be less effective for this substrate.

Table 2: Recommended Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)TEA or DIPEATHF or DMF25 - 70
Pd(PPh₃)₄CuI (1-5 mol%)TEADioxane50 - 90
Pd(OAc)₂ / Ligand¹None (Copper-Free)Cs₂CO₃ or K₂CO₃Acetonitrile or Toluene80 - 110

¹Ligand for copper-free conditions is typically a bulky, electron-rich phosphine such as cataCXium® A or tBu₃P.

Section 4: Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd R-X Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'B(OR)₂ + Base RedElim Reductive Elimination Ar-Ar' Trans->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration RedElim->Product R_X R-X = this compound Ar_B Ar'B(OR)₂ = Boronic Acid/Ester

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Side_Products Are Side Products Observed? Check_SM->Check_Side_Products Yes Inactive_Catalyst Potential Cause: - Inactive Catalyst - Poor Reagent Quality - Temp Too Low Check_SM->Inactive_Catalyst No Side_Reactions Potential Cause: - Protodehalogenation - Homocoupling - Catalyst Inhibition Check_Side_Products->Side_Reactions Yes Decomposition Potential Cause: - Reaction Temp Too High - Harsh Base - Product Instability Check_Side_Products->Decomposition No (Complex Mixture)

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Section 5: References

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. PubMed. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions... National Institutes of Health (NIH). [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners... Royal Society of Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Wiley Online Library. [Link]

  • Palladium-catalyzed C–N and C–O bond formation... Beilstein Journals. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions... MDPI. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling... Royal Society of Chemistry. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids... ACS Publications. [Link]

Sources

Stability issues and degradation pathways of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dibromo-5,6-dichloropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. My insights are drawn from extensive experience with halogenated heterocyclic compounds and are supported by relevant scientific literature.

Introduction

This compound is a highly functionalized pyridine derivative with significant potential in synthetic chemistry and drug discovery. However, its poly-halogenated and phenolic nature presents unique stability challenges. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through common issues, their underlying causes, and validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

Here are some of the common questions our team frequently encounters.

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C.[1] Inert atmosphere (argon or nitrogen) is recommended for prolonged storage to prevent oxidative degradation. The material should be kept in a dry and well-ventilated place.[1]

Q2: I've noticed the solid material has changed color over time. What could be the cause?

A2: Color change often indicates degradation. The most likely culprits are exposure to light, which can induce photodegradation, or air, leading to oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can form colored quinone-like structures. Photodegradation is a known issue for brominated aromatic compounds.[2]

In-Experiment Stability

Q3: My reaction yield is inconsistent when using this compound. Could the compound be degrading during the reaction?

A3: Yes, in-experiment degradation is a strong possibility, especially under certain conditions. Key factors to consider are:

  • Temperature: While many heterocyclic compounds are thermally stable to a certain degree, prolonged exposure to high temperatures (above 250°C) can initiate thermal decomposition.[3][4]

  • pH: The phenolic hydroxyl group's reactivity is pH-dependent. Strongly basic or acidic conditions can promote side reactions or degradation. For instance, pyridine compounds have been shown to degrade under acidic and basic conditions.[5][6]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially in the presence of base, can facilitate nucleophilic substitution of the halogen atoms.

Q4: I am performing a cross-coupling reaction and suspect my starting material is not pure. What are the likely impurities?

A4: The most common impurities arise from degradation. These can include mono-dehalogenated species (where a bromine or chlorine has been replaced by hydrogen) or hydrolyzed products where a halogen has been substituted with a hydroxyl group. The presence of dehalogenated impurities is a known issue in halogen-containing pharmaceuticals.[7]

Troubleshooting Guide

This section provides a more in-depth look at specific stability issues and how to troubleshoot them.

Issue 1: Suspected Photodegradation

Symptoms:

  • Discoloration of the solid compound (e.g., turning yellow or brown).

  • Appearance of new, unexpected spots on TLC analysis of the starting material.

  • Reduced yield in photochemical reactions where the compound is not the intended chromophore.

Causality: Brominated aromatic compounds are known to be susceptible to photodegradation.[2][8] The carbon-bromine bond is often weaker than the carbon-chlorine bond and can be cleaved by UV or even ambient light, leading to the formation of radical species. These radicals can then abstract hydrogen from the solvent or other molecules, leading to debromination.

Troubleshooting Protocol:

  • Protect from Light: Always handle the solid compound and solutions under amber or foil-wrapped glassware.

  • Solvent Choice: Be aware that the solvent can influence the photodegradation pathway.[2] For sensitive reactions, consider using de-gassed solvents to minimize reactions with dissolved oxygen.

  • Purity Check: Before use, verify the purity of your starting material using a suitable analytical method like RP-HPLC or GC-MS.[5][6][9]

Issue 2: Thermal Instability

Symptoms:

  • Low yields or reaction failure at elevated temperatures.

  • Formation of char or insoluble byproducts.

  • Gas evolution during heating.

Causality: Halogenated heterocyclic compounds can undergo thermal decomposition at high temperatures.[3][4][10] The decomposition often involves the homolytic cleavage of carbon-halogen bonds, followed by a cascade of radical reactions. The specific decomposition products can be complex and may include dehalogenated and rearranged molecules.[11][12]

Troubleshooting Protocol:

  • Determine Thermal Onset: If you suspect thermal instability is affecting your reaction, consider running a thermogravimetric analysis (TGA) to determine the onset of decomposition for your specific reaction mixture. Many heterocyclic compounds are stable up to 250°C.[3][4]

  • Optimize Reaction Temperature: If possible, screen for lower reaction temperatures. The use of a more active catalyst or microwave irradiation might allow for shorter reaction times at lower temperatures.

  • Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can occur at elevated temperatures.

Issue 3: Hydrolytic Degradation

Symptoms:

  • Appearance of more polar byproducts on TLC or HPLC.

  • Inconsistent results in aqueous or protic solvent systems.

  • pH changes in unbuffered reaction mixtures.

Causality: The chlorine and bromine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, with hydrolysis being a potential pathway, especially under basic conditions. The hydrolysis of dichloropyridines and other chlorinated aromatic compounds is a known phenomenon.[13][14][15][16] The hydroxyl group on the ring can also influence the electron density of the ring and potentially affect the rate of hydrolysis.

Troubleshooting Protocol:

  • Control pH: If aqueous conditions are necessary, maintain strict pH control with a suitable buffer. The rate of hydrolysis is often pH-dependent.[16]

  • Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents to minimize the risk of hydrolysis.

  • Monitor for Hydrolysis Products: Use analytical techniques like LC-MS to monitor for the formation of hydroxylated byproducts. This can help you to understand the kinetics of the degradation and adjust your reaction conditions accordingly.

Degradation Pathways Overview

Based on the chemistry of related compounds, we can propose the following primary degradation pathways for this compound.

Proposed Degradation Pathways
Degradation PathwayTriggering FactorsPrimary Degradation Products
Photodegradation UV or ambient lightMono-debrominated species, potentially followed by further dehalogenation.
Thermal Decomposition High temperatures (>250°C)Dehalogenated and rearranged products, char.[3][4]
Hydrolysis Water, especially under basic pHMono-hydroxylated species (replacement of Cl or Br with OH).
Oxidation Air, oxidizing agentsQuinone-like structures, ring-opened products.
Visualization of Potential Degradation Pathways

G cluster_photo Photodegradation cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis This compound This compound Mono-debrominated Products Mono-debrominated Products This compound->Mono-debrominated Products Light (hv) Dehalogenated & Rearranged Products Dehalogenated & Rearranged Products This compound->Dehalogenated & Rearranged Products Heat (Δ) Mono-hydroxylated Products Mono-hydroxylated Products This compound->Mono-hydroxylated Products H2O / OH- Char Char Dehalogenated & Rearranged Products->Char

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Here are some standard protocols for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • HPLC or UPLC-MS system[5][6][7][9]

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in foil.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a temperature determined by TGA (e.g., 250°C) for a set period. Dissolve the residue in methanol for analysis.

  • Analysis: Analyze all samples by RP-HPLC with a PDA detector or by UPLC-MS to identify and quantify the parent compound and any degradation products.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1M HCl) start->acid base Base Hydrolysis (1M NaOH) start->base oxidation Oxidation (30% H2O2) start->oxidation photo Photolysis (ICH guidelines) start->photo thermal Thermal Stress (Solid, >250°C) start->thermal analysis Analyze by HPLC/UPLC-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

Conclusion

While this compound is a valuable synthetic intermediate, its stability can be a concern if not handled and used correctly. By understanding the potential degradation pathways—photodegradation, thermal decomposition, and hydrolysis—researchers can take proactive steps to mitigate these issues. The key takeaways are to protect the compound from light, use the lowest effective reaction temperature, and carefully consider the choice of solvent and pH. When in doubt, a quick purity check or a small-scale forced degradation study can provide invaluable insights and save significant time and resources in the long run.

References

  • ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]

  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. Retrieved from [Link]

  • Springer. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]

  • Google Patents. (n.d.). Method of hydrolyzing di-and trichlorobenzenes.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]

  • OSTI.gov. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • PubMed. (2024). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Polyhalogenated Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the complex but critical challenge of controlling regioselectivity in reactions with polyhalogenated pyridines. The strategic functionalization of the pyridine scaffold is paramount in medicinal chemistry, and achieving site-selectivity is often the key to unlocking novel structure-activity relationships (SAR).[1]

This document moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Section 1: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Scenario 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: "I am attempting a nucleophilic aromatic substitution on 2,3,5,6-tetrachloropyridine with sodium methoxide. I expected selective substitution at the C4 position, but I am observing a mixture of 4-methoxy and 2-methoxy products, along with some disubstituted byproducts. How can I improve selectivity for the C4 position?"

Answer:

This is a classic challenge rooted in the fundamental electronic properties of the pyridine ring. The nitrogen atom is highly electron-withdrawing, reducing electron density across the ring and making it susceptible to nucleophilic attack.[2] This effect is most pronounced at the C2, C6 (ortho), and C4 (para) positions.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[3] The stability of this intermediate dictates the preferred site of attack. Attack at C2 or C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom through resonance, which is a highly stabilizing interaction.[3][4] Attack at C3 or C5 does not offer this stabilization.

  • Electronic Factors : For 2,3,5,6-tetrachloropyridine, both the C2/C6 and C4 positions are electronically activated. The C4 position is often the most electrophilic site on a symmetrically substituted pyridine.

  • Steric Factors : The C2 and C6 positions are adjacent to the nitrogen and are flanked by chlorine atoms, making them more sterically hindered than the C4 position.

Your observation of a product mixture suggests that under your current conditions, the electronic activation at the C2/C6 positions is competitive with the C4 position, and the steric barrier is not sufficient to prevent attack at C2/C6.

Troubleshooting Workflow:

G start Problem: Poor C4-selectivity in S N Ar q1 Is your reaction temperature elevated? start->q1 a1_yes High temp can overcome steric barriers, favoring the thermodynamic product mixture. q1->a1_yes Yes q2 Is your nucleophile small and reactive (e.g., methoxide)? q1->q2 No s1 Action: Lower the Temperature Run reaction at 0°C or -78°C to favor kinetic control and enhance steric effects. a1_yes->s1 s1->q2 a2_yes Small nucleophiles can access sterically hindered sites like C2/C6. q2->a2_yes Yes q3 What is your solvent? q2->q3 No s2 Action: Increase Steric Bulk Use a bulkier nucleophile (e.g., t-butoxide) to sterically disfavor attack at C2/C6. a2_yes->s2 s2->q3 a3_polar Polar aprotic solvents (DMF, DMSO) are standard, but solvent can influence nucleophile reactivity. q3->a3_polar s3 Action: Solvent Screening Consider less polar solvents like THF to modulate nucleophile reactivity, but ensure reagent solubility. a3_polar->s3 end Outcome: Improved C4 Regioselectivity s3->end

Caption: Troubleshooting flowchart for SNAr regioselectivity.

Scenario 2: Lack of Site-Selectivity in Palladium-Catalyzed Cross-Coupling

Question: "I am trying to perform a site-selective Sonogashira coupling on 2,4-dibromo-5-chloropyridine. My goal is to functionalize the C4-Br bond selectively, leaving the C2-Br and C5-Cl bonds intact for subsequent reactions. However, I am getting a complex mixture, including products from coupling at the C2-Br position and some dicoupled species."

Answer:

This is a common issue in the cross-coupling of polyhalogenated heterocycles. The regioselectivity is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen (C-X) bonds.[5] Several factors are at play:

  • C-X Bond Reactivity : The intrinsic reactivity of C-X bonds towards oxidative addition follows the general trend: C–I > C–Br > C–Cl. This is the dominant factor. In your substrate, both C-Br bonds are significantly more reactive than the C-Cl bond.

  • Electronic Effects : Oxidative addition is favored at the most electrophilic carbon position.[5] In pyridines, the C2/C6 and C4 positions are the most electron-poor. Therefore, both the C2-Br and C4-Br bonds are electronically activated for oxidative addition.

  • Steric Hindrance : The catalyst must be able to approach the C-X bond. The C2 position is adjacent to the pyridine nitrogen, which can coordinate to the metal center, but it is also more sterically crowded than the C4 position, especially if other substituents are present.

  • Ligand Effects : The steric and electronic properties of the phosphine ligand on the palladium catalyst are crucial. Bulky ligands can enhance selectivity for the less sterically hindered position.

In your case, both C-Br bonds are highly activated. The lack of selectivity suggests your catalytic system does not sufficiently differentiate between the electronic and steric environments of the C2 and C4 positions.

Key Troubleshooting Steps:

  • Lower the Reaction Temperature : This is the most critical first step. Running the reaction at room temperature, or even 0°C, can often provide excellent selectivity for the most reactive site, as there is less thermal energy to overcome the activation barrier for the less reactive site.

  • Choose a Bulky Ligand : Using a sterically demanding phosphine ligand (e.g., XPhos, SPhos, RuPhos) can increase the steric footprint of the catalyst, making it much more likely to react at the less hindered C4 position over the C2 position.

  • Use a Milder Base : A very strong base can sometimes lead to side reactions or catalyst decomposition, reducing selectivity. Consider switching from a strong base like NaH or K₂CO₃ to a milder one like Cs₂CO₃ or K₃PO₄.

  • Control Stoichiometry : Use a slight substoichiometric amount of the alkyne coupling partner (e.g., 0.95 equivalents) to minimize the formation of disubstituted products.

Data-Driven Approach to Ligand Selection:

Ligand TypeSteric BulkElectron Donating AbilityTypical Application for Selectivity
Triphenylphosphine (PPh₃) LowModerateOften unselective in complex substrates.
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) HighHighExcellent for promoting selectivity at sterically accessible sites.[5]
Josiphos-type Ferrocenyl Ligands Moderate-HighHighCan provide unique selectivity profiles based on bite angle and sterics.
Section 2: Foundational Principles & FAQs

Q1: What are the fundamental electronic differences governing regioselectivity in polyhalogenated pyridines?

The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This deficiency is not uniform; it is greatest at the C2, C4, and C6 positions. Halogens are electron-withdrawing via the inductive effect but can be weakly electron-donating through resonance.[6] In polyhalogenated pyridines, the powerful inductive withdrawal from multiple halogens further depletes the ring of electron density, making it highly electrophilic and activating it for SNAr.

G cluster_snar S N Ar Mechanism cluster_cc Cross-Coupling Mechanism Py Polyhalo- Pyridine Int Meisenheimer Intermediate (Charge on N) Py->Int Attack at C4 Nu Nu⁻ Nu->Int Prod_SNAr Substituted Product Int->Prod_SNAr Halide Loss Py_X Polyhalo- Pyridine OA Oxidative Addition Complex Py_X->OA Pd0 Pd(0)L₂ Pd0->OA TM Trans- metalation OA->TM R-M RE Reductive Elimination TM->RE RE->Pd0 Prod_CC Coupled Product RE->Prod_CC

Caption: Contrasting mechanisms for SNAr and Cross-Coupling.

Q2: How can I use a directing group to control regioselectivity?

Directed ortho metalation (DoM) is a powerful strategy. A directing metalation group (DMG), such as an amide (-CONR₂), methoxy (-OMe), or sulfonyl group, can coordinate to an organolithium base (like n-BuLi or LDA) and direct deprotonation to an adjacent ortho position. In a polyhalogenated pyridine, this allows for functionalization at a position that might otherwise be unreactive, like C3 or C5. The resulting organolithiate can then be quenched with an electrophile. This strategy completely overrides the intrinsic electronic preferences of the ring.

Q3: Can computational chemistry predict regioselectivity?

Yes, increasingly so. Density Functional Theory (DFT) calculations can be used to model the transition states of key steps, such as nucleophilic attack in SNAr or oxidative addition in cross-coupling.[7] By comparing the activation energies for reaction at different sites, a prediction of the major regioisomer can be made. The "aryne distortion model" is another computational tool used to predict regioselectivity in reactions involving pyridyne intermediates, where substituents can distort the triple bond and favor nucleophilic attack at a specific carbon.[8]

Section 3: Key Experimental Protocols
Protocol 1: Site-Selective Monofunctionalization of 2,6-Dichloropyridine via Suzuki-Miyaura Coupling

This protocol aims to selectively couple an arylboronic acid at the C2 position, leveraging steric and electronic differences.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloropyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed Toluene/Ethanol solvent mixture via syringe.

  • Add the degassed aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[9] The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-6-chloropyridine.

Self-Validation & Causality: The choice of Pd(PPh₃)₄ and moderate temperature (70°C) is deliberate. While both C-Cl bonds are electronically similar, a slight kinetic preference for one site can be exploited. If selectivity is poor, switching to a bulkier ligand like SPhos with a Pd(OAc)₂ precatalyst and running the reaction at a lower temperature (e.g., 40-50°C) will enhance selectivity for the most accessible site.[5]

References
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020). YouTube.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.
  • How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? | Request PDF.
  • Site-Selective Switching Strategies to Functionalize Polyazines - PMC. NIH.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • Nucleophilic substitution of pyridine. (2017). YouTube.
  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). NIH.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. NIH.

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Technical Support Center: Purification of 2,4-Dibromo-5,6-dichloropyridin-3-ol Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,4-Dibromo-5,6-dichloropyridin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development who are working with this highly halogenated pyridine intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and technical insights to help you overcome common challenges in obtaining this compound with high purity.

I. Understanding the Chemistry: Plausible Synthesis and Potential Impurities

A common synthetic route to this compound involves the direct bromination of a 5,6-dichloropyridin-3-ol precursor. This seemingly straightforward electrophilic aromatic substitution can present several challenges in achieving high purity due to the formation of various impurities.

Plausible Synthetic Pathway:

Synthesis_Pathway cluster_impurities Potential Impurities cluster_reaction start 5,6-dichloropyridin-3-ol reagents Brominating Agent (e.g., Br2, NBS) Solvent start->reagents product This compound reagents->product impurity1 Unreacted Starting Material: 5,6-dichloropyridin-3-ol impurity2 Monobrominated Intermediates: 2-bromo-5,6-dichloropyridin-3-ol 4-bromo-5,6-dichloropyridin-3-ol impurity3 Over-brominated Byproduct: 2,4,x-Tribromo-5,6-dichloropyridin-3-ol

Caption: Plausible synthetic route and potential impurities.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: My final product is a mixture of several compounds according to TLC and LC-MS analysis. What are the likely impurities and how can I minimize their formation?

Answer:

The most common issue in the synthesis of this compound is the presence of several brominated species. The likely impurities are:

  • Unreacted Starting Material: 5,6-dichloropyridin-3-ol.

  • Monobrominated Intermediates: 2-bromo-5,6-dichloropyridin-3-ol and 4-bromo-5,6-dichloropyridin-3-ol. The hydroxyl group is an activating, ortho-, para-directing group, making substitution at the 2 and 4 positions favorable.[1]

  • Over-brominated Byproducts: If harsh conditions or an excess of the brominating agent are used, further bromination at other available positions on the pyridine ring can occur.

Causality and Mitigation Strategies:

Probable Cause Explanation Recommended Action
Insufficient Brominating Agent An inadequate amount of the brominating agent will lead to incomplete reaction, leaving unreacted starting material and monobrominated intermediates.Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) is often necessary to drive the reaction to completion.
Reaction Temperature Too Low Lower temperatures can decrease the reaction rate, leading to incomplete conversion.Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to the formation of over-brominated byproducts. A temperature range of 0°C to room temperature is a good starting point for optimization.
Poor Regioselectivity The electronic properties of the substituted pyridinol direct bromination to both the 2- and 4-positions, potentially leading to a mixture of monobrominated isomers if the reaction is not driven to the dibrominated product.[1]Ensure sufficient reaction time and stoichiometry of the brominating agent to favor the formation of the thermodynamically more stable dibrominated product.
Excess Brominating Agent/Harsh Conditions Using a large excess of the brominating agent or high reaction temperatures can result in the formation of tribrominated or other over-halogenated byproducts.Strictly control the stoichiometry of the brominating agent and maintain the optimal reaction temperature. Monitor the reaction progress closely by TLC or HPLC.

Question 2: I am having difficulty separating the desired product from the impurities by simple recrystallization. What purification strategies do you recommend?

Answer:

Due to the similar polarities and structures of the desired product and its related impurities, a single recrystallization may not be sufficient for achieving high purity. A multi-step purification approach is often necessary.

Recommended Purification Workflow:

Purification_Workflow crude Crude Product Mixture extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure

Caption: Recommended multi-step purification workflow.

1. Acid-Base Extraction:

The phenolic nature of the pyridin-3-ol moiety allows for an effective initial purification step using acid-base extraction. This technique separates phenolic compounds from non-acidic impurities.

  • Principle: The acidic proton of the hydroxyl group can be deprotonated by a weak base to form a water-soluble phenoxide salt. Neutral organic impurities will remain in the organic phase.[2][3]

  • Protocol:

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The desired product and other phenolic impurities will move to the aqueous layer as their corresponding salts.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the purified phenolic compounds.

    • Extract the precipitated product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

2. Column Chromatography:

For separating compounds with very similar polarities, such as the desired dibrominated product from monobrominated and over-brominated impurities, column chromatography is a highly effective technique.

  • Principle: Separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) and their varying solubility in the mobile phase.

  • Protocol:

    • Stationary Phase: Silica gel is a common choice for separating polar organic compounds.

    • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the components. A typical gradient might start from 95:5 (hexane:ethyl acetate) and gradually increase to 80:20 or 70:30.

    • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[4]

3. Recrystallization:

Recrystallization is an excellent final step to obtain a highly crystalline and pure product.

  • Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities are ideally either much more soluble or much less soluble than the desired product in the chosen solvent.

  • Solvent Selection: Finding a suitable solvent is key. For highly halogenated, relatively non-polar compounds, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like dichloromethane or ethyl acetate) often works well. Ethanol/water or toluene are also potential solvent systems to explore.[5]

  • Protocol:

    • Dissolve the partially purified product in a minimum amount of the hot solvent (or solvent mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 3: How can I effectively monitor the progress of my reaction and the purity of my fractions during purification?

Answer:

Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your reaction and for analyzing fractions from column chromatography.

TLC Protocol and Visualization:

  • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v) is a good starting point. Adjust the ratio to achieve good separation of spots (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): Aromatic compounds like pyridines will appear as dark spots on a fluorescent background.[6] This is a non-destructive method.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is also generally non-destructive, but the spots will fade over time.[6]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the hydroxyl group on the pyridinol. The plate is dipped in or sprayed with the stain, and spots appear as yellow/brown on a purple background. This is a destructive method.

    • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols, which will produce a distinct color (often blue, green, or violet).[7]

III. Data Summary

Parameter Expected Value/Characteristic Instrumentation
Molecular Formula C₅HBr₂Cl₂NOMass Spectrometry
Molecular Weight 321.78 g/mol Mass Spectrometry
Appearance Off-white to light brown solidVisual Inspection
¹H NMR A single peak in the aromatic region for the C-H proton, and a broad singlet for the -OH proton. The chemical shift of the aromatic proton will be influenced by the surrounding halogens.NMR Spectroscopy
¹³C NMR Five distinct signals for the carbon atoms of the pyridine ring.NMR Spectroscopy
Purity Assessment A single major peak corresponding to the product.HPLC with UV detection

IV. References

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.

  • PrepChem. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.

  • TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides.

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

  • ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under....

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • EPFL. (n.d.). TLC Visualization Reagents.

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

  • PubMed Central. (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.

  • Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.

  • Wikipedia. (n.d.). Acid–base extraction.

  • Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

  • ResearchGate. (n.d.). Table 3. Synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines a.

  • (n.d.). Acid-Base Extraction.

  • ChemRxiv. (n.d.). Concise Total Synthesis and Stereochemical Assignment of (–)-Psychotridine.

  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • (n.d.). Thin Layer Chromatography.

  • (n.d.). TLC Visualization Methods.

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial.

  • YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry.

  • YouTube. (2021, August 22). Visualizing a TLC plate.

  • TCI. (n.d.). (주)세진씨아이 - 시약의 기준을 정하다.

  • Sigma-Aldrich. (n.d.). This compound.

  • PubMed Central. (2023, February 21). Deaminative bromination, chlorination, and iodination of primary amines.

  • ResearchGate. (n.d.). Deaminative bromination, chlorination, and iodination of primary amines.

Sources

Technical Support Center: Monitoring Reactions of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for analytical methods related to 2,4-Dibromo-5,6-dichloropyridin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly halogenated pyridinol intermediate. The unique structure of this molecule—possessing a polar hydroxyl group and four halogen atoms—presents specific challenges for reaction monitoring and characterization.

This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to develop robust, reliable analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for monitoring the progress of reactions involving polar, non-volatile compounds like this compound. However, its heavily substituted nature can lead to common chromatographic issues.

Frequently Asked Questions & Troubleshooting (HPLC)

Question: I'm setting up a new method. What is a good starting point for a column and mobile phase to analyze this compound?

Answer: A robust starting point is a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with a gradient elution.[1]

  • Rationale: The C18 stationary phase provides general-purpose hydrophobic retention, which is suitable for the pyridinol ring. Due to the polarity of the hydroxyl group, you will likely need a mobile phase with a significant aqueous component.

  • Starting Mobile Phase Conditions:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Why the Acid? The acidic modifier is crucial. The pyridinol hydroxyl group and the pyridine nitrogen (pKa ~5-6) can exist in different protonation states depending on the pH.[2] An acidic mobile phase (pH 2-3) fully protonates the pyridine nitrogen and suppresses the deprotonation of the hydroxyl group, ensuring a single, un-ionized form of the analyte. This results in sharper, more symmetrical peaks and consistent retention times.

A recommended starting gradient is provided in the table below.

Time (min)% Solvent A (Aqueous)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0
Caption: A typical starting gradient for reversed-phase HPLC analysis.

Question: My peaks for the pyridinol starting material are showing significant tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue with amine-containing or polar compounds and is usually caused by unwanted secondary interactions with the stationary phase.

  • Causality: Standard silica-based columns have residual acidic silanol groups (-Si-OH) on their surface. The basic pyridine nitrogen can interact strongly with these sites via ion exchange, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Troubleshooting Workflow: Follow this decision tree to diagnose and resolve the issue.

hplc_troubleshooting start Problem: Peak Tailing cause1 Cause: Secondary Silanol Interactions Solution: Use an end-capped, high-purity silica column. These columns have fewer free silanols. start->cause1 Try First cause2 Cause: Incorrect Mobile Phase pH Solution: Ensure pH is low (2-3) with 0.1% Formic or Acetic Acid to protonate the pyridine nitrogen. start->cause2 Check Next cause3 Cause: Column Overload Solution: Dilute the sample (e.g., 1:10) and reinject. The peak should become more symmetrical. cause2->cause3 If tailing persists cause4 Cause: Column Contamination Solution: Strongly retained impurities are acting as new active sites. Flush the column with a strong solvent or replace it. cause3->cause4 Final Check derivatization_workflow cluster_prep Sample Preparation Workflow for GC-MS sample Aliquot of Reaction Mixture dry Evaporate Solvent (under N2 stream) sample->dry reconstitute Reconstitute in Aprotic Solvent (e.g., Pyridine, Acetonitrile) dry->reconstitute derivatize Add Silylating Agent (e.g., BSTFA) Heat (e.g., 60°C for 30 min) reconstitute->derivatize inject Inject into GC-MS derivatize->inject

Sources

Technical Support Center: Safe Handling and Quenching of 2,4-Dibromo-5,6-dichloropyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for reactions involving 2,4-Dibromo-5,6-dichloropyridin-3-ol. As a highly functionalized, polyhalogenated heterocyclic compound, its reactivity profile necessitates rigorous adherence to safety and handling protocols. This document is structured to address common and critical questions that arise during its use, from initial hazard assessment to final reaction workup.

Section 1: Compound Profile & Hazard Assessment (FAQ)

This section addresses the foundational knowledge required before handling this compound. The inherent risks are extrapolated from the compound's structure, drawing parallels with other polyhalogenated aromatic compounds and pyridines.

Q1: What are the primary hazards associated with this compound?

  • High Toxicity: Polyhalogenated aromatic compounds are often toxic and bioaccumulative. Brominated and chlorinated flame retardants, which share structural motifs, are known for their persistence and potential as carcinogens or mutagens.[1][2] Assume this compound is harmful if inhaled, ingested, or absorbed through the skin.

  • Irritation: The pyridine core and hydroxyl group can cause severe skin and eye irritation.[3][4][5] Pyridine itself is a known irritant.[3][4]

  • Thermal Decomposition: At elevated temperatures, polyhalogenated compounds can decompose to release toxic gases such as hydrogen halides (HBr, HCl) and nitrogen oxides.[6][7][8]

  • Reactivity: The pyridine nitrogen is basic and can react with acids or coordinating metals. The multiple halogen substituents create a complex reactivity profile, with potential for unexpected side reactions.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Use heavy-duty nitrile or neoprene gloves. Latex gloves are not suitable.[3] Double-gloving is recommended.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid or its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][9]

Section 2: Reaction & Quenching Troubleshooting Guide (Q&A)

This section provides solutions to specific experimental challenges, focusing on the causality behind each recommendation.

Q3: My reaction is sluggish or fails to initiate. What are potential causes related to the substrate?

A3: Several factors related to the this compound substrate could be at play:

  • Cause 1: Steric Hindrance: The multiple large halogen atoms flanking the reactive sites can sterically hinder the approach of reagents.

    • Solution: Consider using smaller, more reactive reagents if possible, or increase the reaction temperature cautiously while monitoring for decomposition.

  • Cause 2: Lewis Basicity of Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to and deactivate Lewis acidic reagents or organometallic catalysts.

    • Solution: If applicable to your reaction, add a Lewis acid that coordinates preferentially to the nitrogen, freeing your catalyst. Alternatively, protonation of the nitrogen with a non-nucleophilic acid could be attempted if the desired reaction is compatible with acidic conditions.

Q4: I am performing a metal-halogen exchange (e.g., with n-BuLi) and observing a dark, tarry mixture. What is happening?

A4: This is a common issue with polyhalogenated heterocycles and organolithium reagents.[10][11][12]

  • Cause: Multiple Reaction Pathways: Organolithiums are strong bases and nucleophiles. You are likely observing a mixture of competing reactions:

    • Deprotonation: The hydroxyl group is acidic and will be instantly deprotonated by the organolithium. An extra equivalent of base is required to account for this.

    • Multiple Metal-Halogen Exchanges: Bromine is typically exchanged faster than chlorine. However, with multiple halogens, a cascade of exchanges or elimination reactions can occur, leading to complex, unstable intermediates and polymerization.

  • Solution:

    • Strict Temperature Control: Maintain extremely low temperatures (-78 °C to -100 °C) to favor the desired kinetic pathway and slow down decomposition routes.

    • Inverse Addition: Add the organolithium solution slowly to the substrate solution (inverse addition) to maintain a low instantaneous concentration of the reactive base.

    • Protecting Group: Consider protecting the hydroxyl group (e.g., as a silyl ether) before attempting metal-halogen exchange to prevent deprotonation and potential side reactions.

Q5: The quenching of my reaction is violently exothermic and difficult to control. How can I quench it safely?

A5: Uncontrolled exothermic reactions during quenching are a significant safety risk, especially when unreacted, highly reactive species like organolithiums are present.[13][14] The key is a slow, controlled, and stepwise deactivation.

  • Cause: Rapid Protonolysis: Quenching highly reactive organometallic species with a strong protic source like water or methanol is extremely fast and releases a large amount of heat.[10][14]

  • Solution: The Stepwise Quenching Protocol. This protocol is designed to safely neutralize reactive species by gradually decreasing their reactivity.

StepReagentTemperature (°C)Purpose & Rationale
1 Isopropanol -78 °C to -40 °CInitial Quench: Isopropanol is a less reactive alcohol. Its slow addition at low temperature safely quenches the most reactive species (e.g., excess n-BuLi) with a manageable exotherm.[11][14]
2 Methanol -40 °C to 0 °CSecondary Quench: After the initial violent reaction subsides, methanol can be added. It is more reactive than isopropanol and will quench any remaining organometallic intermediates.
3 Saturated NH₄Cl (aq) 0 °C to RTFinal Quench & Workup: This aqueous solution hydrolyzes any remaining metal alkoxides and salts. Saturated ammonium chloride is mildly acidic and helps to neutralize the basic pyridine nitrogen, aiding in its removal during the aqueous wash.
4 Water/Brine Room TemperatureAqueous Wash: Used to remove water-soluble inorganic salts and any remaining quenching agents. A final wash with brine helps to break up emulsions and dry the organic layer.[15]

Section 3: Detailed Protocols & Visual Workflows

Protocol 1: General Safe Quenching of an Organolithium Reaction

This protocol assumes a reaction volume of ~250 mL in an appropriate solvent (e.g., THF, ether) at -78 °C containing the pyridinol substrate and excess organolithium reagent.

  • Pre-Quench Check: Ensure the reaction is maintained at -78 °C (dry ice/acetone bath). Have a secondary cooling bath (ice/water) ready. Ensure a fire extinguisher (Type D or ABC dry powder) is accessible.[10][11]

  • Step 1 (Isopropanol): Slowly add isopropanol dropwise via a syringe or dropping funnel. Monitor the internal reaction temperature. If it rises by more than 5-10 °C, pause the addition until it cools. Continue until gas evolution or exotherm ceases.

  • Step 2 (Methanol): Once the initial quench is complete, slowly add methanol. The exotherm should be significantly less pronounced.

  • Step 3 (Warm-up & NH₄Cl): Remove the cold bath and replace it with an ice/water bath. Allow the mixture to warm to 0 °C. Slowly add saturated aqueous ammonium chloride solution. Stir vigorously for 10-15 minutes.

  • Step 4 (Phase Separation): Transfer the entire mixture to a separatory funnel. Add ethyl acetate or another suitable extraction solvent.

  • Step 5 (Aqueous Workup): Separate the layers. Wash the organic layer sequentially with:

    • 1M HCl or 10% aq. CuSO₄ (to remove pyridine-containing byproducts)[16][17]

    • Saturated aqueous NaHCO₃ (to neutralize the acid wash)

    • Brine (to remove bulk water)[15]

  • Step 6 (Drying & Concentration): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualization: Quenching Decision Workflow

The following diagram outlines the logical steps for selecting a safe and effective quenching strategy.

QuenchingDecisionTree start Start: Reaction Complete check_reagents Identify Reactive Species (e.g., Organolithium, LAH, Strong Base) start->check_reagents is_reactive Highly Reactive Species Present? check_reagents->is_reactive protocol_stepwise Use Stepwise Quenching Protocol (Low Temp, Staged Reagents) is_reactive->protocol_stepwise Yes protocol_direct Use Direct Aqueous Quench is_reactive->protocol_direct No add_ipa 1. Add Isopropanol @ -78°C protocol_stepwise->add_ipa add_meoh 2. Add Methanol @ -40°C add_ipa->add_meoh add_nh4cl 3. Add Sat. aq. NH4Cl @ 0°C add_meoh->add_nh4cl workup Proceed to Extractive Workup add_nh4cl->workup add_h2o Add Water or Sat. aq. NH4Cl (Monitor Temperature) protocol_direct->add_h2o add_h2o->workup

Caption: Decision tree for selecting a quenching method.

Section 4: Post-Workup & Purification FAQs

Q6: After workup, my crude product is still contaminated with a pyridine-smelling impurity. How can I remove it?

A6: Residual pyridine or related nitrogenous bases are a common purification challenge.

  • Acidic Wash: The most effective method is an acidic wash during workup. Washing the organic layer with dilute HCl (e.g., 1M) will protonate the basic pyridine nitrogen, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[17]

  • Copper Sulfate Wash: If your product is acid-sensitive, a wash with 10-15% aqueous copper(II) sulfate is an excellent alternative. Pyridine forms a deep blue, water-soluble coordination complex with Cu²⁺ ions, which is easily removed.[16][17]

  • Azeotropic Removal: Before workup, co-evaporating the reaction mixture with toluene under reduced pressure can remove large amounts of pyridine solvent.[15][16]

  • Chromatography: If impurities persist, column chromatography on silica gel is often effective. Adding a small amount of a mild base like triethylamine (~1-2%) to the eluent can help prevent the product from streaking on the column if it is acidic.

References

  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • New Insights into Thermal Decomposition of Polycyclic Aromatic Hydrocarbon Oxyradicals. The Journal of Physical Chemistry A. [Link]

  • The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Organic Chemistry Data. [Link]

  • Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Advances. [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • Thermal Remediation of Soil Contaminated with Polycyclic Aromatic Hydrocarbons: Pollutant Removal Process and Influence on Soil Functionality. Toxics. [Link]

  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention. [Link]

  • FACTSHEET - Bromine and Chlorine. ChemSec. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]

  • Workup: Drying Methods. University of Rochester, Department of Chemistry. [Link]

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Validation & Comparative

A Technical Guide to 2,4-Dibromo-5,6-dichloropyridin-3-ol: Synthesis, Characterization, and Derivatization Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical and predictive treatise on the synthesis, characterization, and derivatization of 2,4-Dibromo-5,6-dichloropyridin-3-ol. To date, there is a notable absence of published experimental data for this specific compound in peer-reviewed literature. Therefore, the methodologies and data presented herein are based on established principles of organic chemistry and extrapolated from known reactions of analogous polysubstituted pyridin-3-ols.

Introduction

Polysubstituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical functionalities. The introduction of multiple halogen atoms onto the pyridine ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions, such as halogen bonding. This guide provides a comprehensive overview of the hypothetical compound this compound, exploring its potential synthesis, expected analytical characteristics, and pathways for the generation of novel derivatives. This information is intended to serve as a foundational resource for researchers interested in exploring the chemical space around this and similar highly halogenated pyridinols.

Proposed Synthesis of this compound

The synthesis of a polysubstituted pyridine ring often involves multi-step sequences. A plausible route to this compound could commence from a readily available pyridin-3-ol precursor, followed by sequential halogenation steps. The regioselectivity of these halogenation reactions is crucial and is governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.

A potential synthetic pathway is outlined below. This approach leverages the directing effect of the hydroxyl group and proceeds through a series of electrophilic aromatic substitutions.

Synthetic_Pathway A Pyridin-3-ol B 5,6-Dichloropyridin-3-ol A->B Chlorination C This compound B->C Bromination reagent1 Cl2 or SO2Cl2 reagent2 Br2 or NBS

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5,6-Dichloropyridin-3-ol

  • To a solution of pyridin-3-ol in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The reaction is typically performed at a low temperature (0-10 °C) to control exothermicity and improve selectivity.

  • The reaction mixture is stirred for several hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess chlorinating agent.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5,6-dichloropyridin-3-ol.

Causality: The hydroxyl group is an activating, ortho-, para-directing group. However, in the electron-deficient pyridine ring, electrophilic substitution is generally disfavored. The reaction conditions would likely require forcing conditions or a Lewis acid catalyst to facilitate chlorination at the 5- and 6-positions.

Step 2: Synthesis of this compound

  • Dissolve the 5,6-dichloropyridin-3-ol obtained from the previous step in a suitable solvent such as acetic acid or a halogenated solvent.

  • Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of sodium bisulfite to quench excess bromine.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Causality: The existing chloro substituents and the nitrogen atom deactivate the pyridine ring towards further electrophilic substitution. However, the hydroxyl group's activating effect directs the incoming bromine electrophiles to the ortho (2- and 4-) positions.

Characterization of this compound

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data are summarized below.

Analytical Technique Expected Observations
¹H NMR A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C-H position, if any remains, or a singlet for the hydroxyl proton (which may be exchangeable with D₂O). Given the proposed structure, no aromatic protons are expected. The OH proton signal will be broad and its chemical shift will be solvent-dependent.
¹³C NMR Five distinct signals in the aromatic region (δ 110-160 ppm) corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens and the hydroxyl group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms. The exact mass would be a key identifier.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would appear in the fingerprint region (< 1000 cm⁻¹).

Derivatization of this compound

The presence of a hydroxyl group and two bromine atoms provides multiple avenues for chemical modification, allowing for the creation of a diverse library of derivatives.

Derivatization_Pathways start This compound ether Ether Derivatives start->ether O-Alkylation / O-Arylation ester Ester Derivatives start->ester O-Acylation suzuki Suzuki Coupling Products start->suzuki C-C Bond Formation reagent_ether R-X, Base reagent_ester R-COCl or (RCO)2O reagent_suzuki Ar-B(OH)2, Pd catalyst, Base

Figure 2: Potential derivatization pathways for this compound.

Derivatization of the Hydroxyl Group

a) Ether Synthesis (O-Alkylation/O-Arylation)

The hydroxyl group can be readily converted to an ether functionality via Williamson ether synthesis.

  • Protocol:

    • Deprotonate the hydroxyl group of this compound with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile).

    • Add an alkyl or aryl halide (R-X) to the resulting alkoxide.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the ether derivative by column chromatography.

b) Ester Synthesis (O-Acylation)

Ester derivatives can be prepared by reacting the pyridinol with an acylating agent.

  • Protocol:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane, pyridine).

    • Add an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.

    • Dry the organic layer and remove the solvent to obtain the crude ester, which can be purified by chromatography or recrystallization.

Derivatization via Cross-Coupling Reactions

The bromine atoms at the 2- and 4-positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents.[1]

  • Protocol for Suzuki Coupling:

    • In a reaction vessel, combine this compound, an arylboronic acid (Ar-B(OH)₂), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

    • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen, argon) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the coupled product by column chromatography.

Comparative Analysis and Potential Applications

While no specific biological activity data exists for this compound, the general class of halogenated pyridines has shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The high degree of halogenation in the target molecule suggests it could be a candidate for studies in these areas.

Comparison with Alternatives:

  • Less Halogenated Pyridinols: Compared to pyridin-3-ol or its mono- or di-halogenated analogs, this compound would exhibit significantly higher lipophilicity, which could enhance its ability to cross biological membranes. However, this could also lead to issues with aqueous solubility.

  • Other Halogenated Heterocycles: The specific arrangement of the four halogen atoms and the hydroxyl group on the pyridine scaffold provides a unique three-dimensional structure and electronic distribution. This could lead to novel binding interactions with biological targets that are not observed with other halogenated heterocycles like quinolines or pyrimidines.

The derivatives of this compound would allow for a systematic exploration of structure-activity relationships (SAR). For instance, converting the hydroxyl group to ethers with varying chain lengths could modulate lipophilicity and bioavailability. The introduction of different aryl groups via Suzuki coupling could explore key interactions with receptor binding pockets.

Conclusion

Although this compound is not a well-characterized compound, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and derivatization. The proposed methodologies are based on well-established and reliable chemical transformations. The highly functionalized nature of this molecule makes it an attractive scaffold for the development of new chemical entities with potential applications in drug discovery and materials science. It is our hope that this theoretical guide will inspire experimental efforts to synthesize and evaluate this and other novel polysubstituted pyridinols.

References

  • Schlosser, M. (2002). Organometallics in Synthesis: A Manual. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Jin, B., Tao, Y., & Yang, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934372. [Link]

  • Dou, G., et al. (2019). Synthesis and biological activities of novel pyridine derivatives containing a urea moiety. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2660.
  • El-Sayed, M. A. A., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of new pyridine derivatives. Journal of Heterocyclic Chemistry, 55(1), 183-193.
  • Gouda, M. A., et al. (2017). Synthesis and antimicrobial activity of some new pyridine derivatives. Journal of the Serbian Chemical Society, 82(1), 45-55.
  • Tighadouini, S., et al. (2016). Synthesis, characterization and antibacterial activity of new pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 846-851.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2010).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).
  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(48). [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for 2,4-Dibromo-5,6-dichloropyridin-3-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final active pharmaceutical ingredient (API) is governed by a stringent set of quality controls. The purity of each component is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final drug product. Intermediates like 2,4-Dibromo-5,6-dichloropyridin-3-ol, a highly substituted and reactive halogenated pyridinol, present unique analytical challenges. Its complex structure and the potential for isomeric and process-related impurities necessitate robust, validated analytical methods to ensure that it meets the rigorous standards required for downstream synthesis.

This guide provides a comprehensive comparison of the principal analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental design, the establishment of self-validating protocols, and the interpretation of the resulting data. Our objective is to equip researchers, analytical chemists, and drug development professionals with a framework for selecting and validating analytical methods that are truly fit for their intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. For a molecule like this compound, which is a semi-polar, UV-active, and potentially semi-volatile compound, two chromatographic techniques stand out as primary candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its versatility in handling a wide range of compounds, from polar to non-polar, makes it exceptionally well-suited for analyzing the target compound and any non-volatile, thermally labile, or high molecular weight impurities.[3][4] The presence of the pyridine ring provides a strong chromophore, making UV detection a straightforward and sensitive choice.[5]

  • Gas Chromatography (GC): GC is an ideal technique for separating and quantifying volatile and semi-volatile compounds.[3] It would be the method of choice for assessing residual solvents or volatile impurities that may be present from the manufacturing process. When coupled with a Mass Spectrometer (GC-MS), it provides an unparalleled ability to identify unknown impurities through their mass fragmentation patterns, offering critical insights into the impurity profile.[6]

Pillar 2: The Framework of Method Validation

An analytical method is only as reliable as its validation. The objective of validation is to demonstrate, with a high degree of assurance, that the method is suitable for its intended use.[1][7] This process transforms a procedure into a self-validating system where built-in checks confirm its performance during routine use. The core validation parameters, as defined by ICH guideline Q2(R2), are interconnected and collectively establish the method's trustworthiness.[8]

Method_Validation_Framework cluster_0 Core Objective cluster_1 Fundamental Characteristics cluster_2 Performance Metrics cluster_3 Reliability Fit_for_Purpose Fit for Intended Purpose Specificity Specificity Specificity->Fit_for_Purpose Ensures correct analyte measurement Accuracy Accuracy Accuracy->Fit_for_Purpose Precision Precision Precision->Accuracy LOQ LOQ Precision->LOQ Defines quantitation limit Linearity Linearity Linearity->Accuracy Prerequisite for Range Range Linearity->Range Range->Fit_for_Purpose LOD LOD LOD->LOQ LOQ->Range Defines lower limit Robustness Robustness Robustness->Fit_for_Purpose Ensures transferability

Caption: Interconnectivity of ICH validation parameters.

Comparative Guide: HPLC vs. GC for Purity Assessment

The selection between HPLC and GC is not a matter of superiority but of suitability for the specific question being asked. For a comprehensive purity assessment, these methods are often complementary.

FeatureReversed-Phase HPLC (RP-HPLC) with UV Detection Gas Chromatography with Mass Spectrometry (GC-MS)
Primary Application Quantitation of the main component (assay) and non-volatile or thermally unstable impurities.Identification and quantitation of volatile/semi-volatile impurities and residual solvents.
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity.Separation of analytes based on their boiling point and interaction with a stationary phase in a gaseous mobile phase.
Typical Stationary Phase Octadecylsilane (C18) bonded to silica.Polysiloxane-based phases (e.g., 5% Phenyl Polysiloxane).
Typical Mobile/Carrier Acetonitrile/Water or Methanol/Water gradients.Inert gas (Helium or Hydrogen).
Detection UV-Vis/Diode Array Detector (DAD). Measures absorbance of chromophores.Mass Spectrometer (MS). Provides mass-to-charge ratio for structural identification and quantitation.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase constituent).Dissolution in a volatile solvent; derivatization may be required for polar analytes, though likely not for the parent compound.
Pros for this Analyte - Excellent for assay and related substance purity.- High precision and accuracy.- Directly applicable without derivatization.- Superior for identifying unknown volatile impurities.[6]- Excellent for residual solvent analysis.- High sensitivity.
Cons for this Analyte - May not detect non-chromophoric impurities.- Less effective for highly volatile impurities.- Not suitable for non-volatile or thermally labile impurities.- The hydroxyl group may cause peak tailing; derivatization might be needed for optimal performance.

Field-Proven Experimental Protocols

The following protocols represent robust starting points for the analysis of this compound. They are designed as self-validating systems by incorporating system suitability tests (SSTs) that must be passed before any sample analysis can be considered valid.

Protocol 1: Validated RP-HPLC Method for Assay and Impurity Determination

This method is designed to provide high-resolution separation of the main peak from potential process-related impurities and degradation products.

Workflow Diagram: RP-HPLC Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Std 1. Prepare Standard Stock (e.g., 1.0 mg/mL in ACN) Prep_Work_Std 2. Prepare Working Standard (e.g., 0.1 mg/mL) Prep_Std->Prep_Work_Std Prep_Sample 3. Prepare Sample Solution (e.g., 1.0 mg/mL) Prep_Work_Std->Prep_Sample SST 4. System Suitability Test (SST) Inject Working Standard (n=5) SST_Check 5. Verify SST Criteria (Tailing < 2.0, RSD < 2.0%) SST->SST_Check SST_Check->SST Fail Analysis 6. Analyze Samples SST_Check->Analysis Pass Integrate 7. Integrate Chromatograms Analysis->Integrate Calculate 8. Calculate Purity (% Area) & Assay (vs. Standard) Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Causality: A C18 column provides the necessary hydrophobic interactions to retain the substituted pyridine ring, while the length ensures high efficiency and resolution of closely eluting impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Causality: The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a single analyte form and preventing peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0 40
      25 90
      30 90
      31 40

      | 35 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 280 nm.

      • Causality: This wavelength is chosen to be near the lambda max of the substituted pyridine system, providing high sensitivity. DAD allows for peak purity analysis.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Concentration: ~0.1 mg/mL).

    • Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (Concentration: ~1.0 mg/mL).

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor ≤ 2.0.

      • Theoretical Plates ≥ 2000.

    • Trustworthiness: The SST ensures the chromatographic system is performing adequately on the day of analysis before any sample data is generated.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method.

    • Calculate the assay against the reference standard, correcting for weights and purity.

Protocol 2: Validated GC-MS Method for Volatile Impurities

This method is designed to identify and quantify potential volatile impurities, such as residual solvents or volatile by-products from synthesis.

Step-by-Step Methodology:

  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Causality: A 5% phenyl-methylpolysiloxane column is a general-purpose column providing excellent separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Causality: The temperature program allows for the separation of highly volatile compounds at the beginning of the run and ensures the elution of less volatile components at higher temperatures.

    • Injector: Split mode (50:1), 250 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: Scan m/z 40-450.

  • Solutions Preparation:

    • Sample Solution: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial and dissolve in 5 mL of a suitable high-purity solvent (e.g., Dimethyl sulfoxide).

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.

    • Quantify using an internal or external standard method.

Data Presentation: A Validated System

Validation ParameterAcceptance CriterionTypical ResultJustification
Specificity Peak is pure and resolved from impurities (Rs > 2.0)Peak Purity Index > 0.999. No co-elution observed in stressed samples.Demonstrates the method can accurately measure the analyte without interference.[9]
Linearity (Assay) R² ≥ 0.999R² = 0.9995Confirms a proportional relationship between concentration and detector response.[2]
Range 80% - 120% of nominal concentration0.08 - 1.2 mg/mLThe interval over which the method is precise, accurate, and linear.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%Shows the closeness of the measured value to the true value.
Precision (Repeatability) RSD ≤ 1.0%RSD = 0.45% (n=6)Indicates the precision of the method under the same operating conditions over a short interval.[7]
LOQ Signal-to-Noise ≥ 100.05 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness Results unaffected by minor changes (flow, temp)All results within SST criteria.Ensures the method is reliable during normal use and transferable between labs.

Conclusion

The purity assessment of this compound demands a multi-faceted analytical approach. A validated RP-HPLC method stands as the primary tool for determining the assay and quantifying non-volatile related substances, offering high precision and reliability. Its performance must be underpinned by rigorous validation as outlined by ICH guidelines to ensure data integrity.

Complementing this, a GC-MS method is invaluable for a complete impurity profile, specifically targeting volatile and semi-volatile species that may be present. The true power of GC-MS lies in its ability to provide structural information, transforming unknown peaks into identified impurities.

By employing these validated methods, researchers and drug developers can establish a robust control strategy, ensuring the quality and consistency of this critical intermediate. This analytical diligence is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from ATSDR. [Link]

  • Matin, A. A., & Callery, P. S. (2001). Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of AOAC International, 84(5), 1431–1437. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]

  • PubChem. (n.d.). 2,4-Dibromo-3-chloropyridine. Retrieved from PubChem. [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from DTIC. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from SIELC Technologies. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218. [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from EMA. [Link]

  • Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(35), 13315-13328. [Link]

  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Pyridate. Retrieved from EPA. [Link]

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A Comparative Guide to the Structural Elucidation of 2,4-Dibromo-5,6-dichloropyridin-3-ol Derivatives: An X-ray Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The highly functionalized heterocyclic scaffold of 2,4-Dibromo-5,6-dichloropyridin-3-ol and its derivatives presents a compelling case for in-depth structural analysis. The strategic placement of four halogen atoms and a hydroxyl group on the pyridine ring suggests a rich potential for diverse intermolecular interactions, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility and stability.

This guide provides a comprehensive overview of X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives. It further offers a comparative analysis with other common analytical techniques, supported by experimental insights and protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For a molecule like this compound, with its multiple heavy halogen atoms, SC-XRD is particularly powerful. The high electron density of bromine and chlorine atoms leads to strong scattering of X-rays, which generally results in a well-resolved electron density map and a high-quality structural model.

The primary challenge, however, often lies in obtaining single crystals of sufficient quality. The presence of multiple halogen substituents can lead to complex intermolecular interactions, including halogen bonding, which can influence the crystallization process.

A Comparative Overview of Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are often employed for initial characterization and for compounds that fail to crystallize. Each method offers a unique piece of the structural puzzle.

Technique Information Provided Strengths for Halogenated Pyridinols Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions.Unambiguous structure determination; excellent for visualizing halogen bonding.Requires high-quality single crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).Confirms the chemical structure in solution; can provide insights into solution-state conformation.Does not provide precise bond lengths or angles; interpretation can be complex for highly substituted rings.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula and presence of halogen isotopes.Provides no information on stereochemistry or atomic connectivity.
Infrared (IR) & Raman Spectroscopy Presence of functional groups and vibrational modes.[1]Confirms the presence of O-H, C=C, C-N, and C-halogen bonds.Provides limited information on the overall 3D structure.

Experimental Protocol: X-ray Crystallographic Analysis

The following is a detailed, self-validating protocol for the X-ray crystallographic analysis of a this compound derivative.

Part 1: Crystal Growth - The Critical First Step

The success of a crystallographic experiment hinges on the quality of the single crystal. For halogenated pyridinols, which are often moderately polar, a range of solvents and techniques should be screened.

Methodology:

  • Solvent Selection: Begin with a solubility screen using common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often successful for obtaining initial crystalline material.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the well containing the poor solvent.

  • Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator. The gradual decrease in temperature reduces solubility and can induce crystallization.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • Initial phases are determined using direct methods or Patterson methods, which are particularly effective for structures containing heavy atoms like bromine.

    • The resulting electron density map is interpreted to build an initial molecular model.

    • This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between the calculated and observed structure factors. Software such as SHELX or OLEX2 is commonly used for this process.[2]

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow and the molecular structure of the parent compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Final Model refinement->validation

Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Molecular structure of this compound.

Interpreting the Crystallographic Data

The final output of a successful crystallographic analysis is a set of atomic coordinates that can be used to generate a 3D model of the molecule and its packing in the crystal. From this, critical parameters can be extracted. While a crystal structure for the title compound is not publicly available, we can anticipate the types of data that would be obtained and compare them with a known, related structure.

Table of Expected Crystallographic Data for a Derivative:

Parameter Expected Value/Observation Significance
Crystal System Orthorhombic or MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
C-Br Bond Length ~1.87 ÅStandard covalent bond length.[3]
C-Cl Bond Length ~1.72 ÅStandard covalent bond length.
C-O Bond Length ~1.36 ÅTypical for a phenolic C-O bond.
Dihedral Angles VariableDescribes the planarity of the pyridine ring and the orientation of substituents.
Intermolecular Interactions Halogen bonds (Br···O, Cl···N), hydrogen bonds (O-H···N), π-π stacking.These interactions govern the crystal packing and solid-state properties.

The presence of both bromine and chlorine atoms, along with a hydroxyl group, makes these molecules excellent candidates for forming complex supramolecular assemblies through a variety of non-covalent interactions.[4] Understanding these interactions is crucial for crystal engineering and for controlling the solid-state properties of these compounds.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction is the most powerful and reliable technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that dictate the solid-state architecture. While other spectroscopic methods like NMR and MS are indispensable for confirming the chemical identity and connectivity, they cannot replace the unambiguous structural information provided by crystallography. The insights gained from a high-quality crystal structure are invaluable for advancing research in medicinal chemistry and materials science, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new and improved functional molecules.

References

  • Faizi, S. H., et al. (2015). Crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 10), 1221–1224. [Link]

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1), x240003. [Link]

  • El-Faham, A., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • Puzzarini, C., & Bloino, J. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 734. [Link]

  • Kulakov, I. V., et al. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. Chemistry of Natural Compounds, 45(5), 681-685. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]

  • Hutt, O. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1111. [Link]

  • Rao, Y., et al. (2015). Crystal structure of [2,6-difluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC 4](pentane-2,4-dionato-κ2 O,O′)platinum(II). Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 4), 405–408. [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-dichloropyridine. Retrieved from [Link]

  • Tuikka, M., & Haukka, M. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Le Guennic, B., et al. (2015). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. ResearchGate. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Tadesse, S., et al. (2020). 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. ResearchGate. [Link]

  • Forni, A., & Pilati, T. (2005). 4,4′-Dibromo-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl. ResearchGate. [Link]

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A Comparative Guide to Halogen Reactivity in 2,4-Dibromo-5,6-dichloropyridin-3-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Polyhalogenated pyridines, in particular, serve as versatile intermediates, offering multiple reaction sites for the introduction of diverse pharmacophores. Understanding the differential reactivity of the halogen substituents is paramount for achieving regioselective synthesis and accelerating the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of bromine versus chlorine in 2,4-Dibromo-5,6-dichloropyridin-3-ol, a densely functionalized pyridinol with significant potential in drug design.

The Influence of Electronic and Steric Factors on Reactivity

The reactivity of the halogen atoms in this compound is governed by a complex interplay of electronic effects inherent to the pyridine ring, the nature of the halogens themselves, and the directing influence of the hydroxyl group. The electron-withdrawing nature of the pyridine nitrogen atom depletes electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SNAr).

The hydroxyl group at the C3 position, being an electron-donating group, can modulate the reactivity of the adjacent halogen atoms. Generally, in nucleophilic aromatic substitutions on the pyridine ring, the reactivity of halogens at different positions follows the order C4 > C2 > C6. However, the intrinsic lability of the halogens often plays a a more dominant role.

Bromine vs. Chlorine: A Tale of Two Halogens

Fundamentally, the reactivity of a halogen as a leaving group in SNAr reactions is influenced by its electronegativity, polarizability, and the strength of the carbon-halogen bond. While chlorine is more electronegative than bromine, bromine is more polarizable and the carbon-bromine bond is weaker than the carbon-chlorine bond. This results in bromide being a better leaving group than chloride.

This principle is clearly illustrated when comparing the bond dissociation energies (BDE) of C-Br and C-Cl bonds.

Bond TypeBond Dissociation Energy (kcal/mol)
C-Br~70
C-Cl~84

Table 1: Approximate bond dissociation energies for carbon-halogen bonds.

The significantly lower BDE of the C-Br bond indicates that it requires less energy to cleave, making the bromine substituents at the C2 and C4 positions of this compound the more reactive sites for nucleophilic displacement compared to the chlorine atoms at C5 and C6.

Based on these principles and drawing analogies from similarly substituted polyhalogenated pyridinols, the expected order of reactivity for nucleophilic aromatic substitution on this compound is:

C4-Br > C2-Br > C6-Cl > C5-Cl

This predicted order prioritizes the inherent leaving group ability of bromine over chlorine, followed by the positional activation (C4 > C2 > C6). The chlorine at the C5 position is expected to be the least reactive due to its meta-relationship to the activating nitrogen atom.

Experimental Protocol: Selective Nucleophilic Substitution

To experimentally validate the differential reactivity, a selective nucleophilic substitution reaction can be performed. The following protocol outlines a general procedure for the selective displacement of a bromine atom over a chlorine atom.

Objective: To demonstrate the selective substitution of a bromine atom in the presence of chlorine atoms in this compound using a model nucleophile.

Materials:

  • This compound

  • Morpholine (or other secondary amine as nucleophile)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and appropriate eluent

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add the nucleophile (e.g., morpholine, 1.1 eq).

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon consumption of the starting material, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the monosubstituted product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective displacement of a bromine atom.

Expected Outcome: The major product isolated will be the result of the substitution of one of the bromine atoms, most likely at the C4 position, with the nucleophile.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Reactivity cluster_1 Predicted Reactivity Order Electronic_Effects Electronic Effects (Pyridine Nitrogen) Positional_Activation Positional Activation (C4 > C2 > C6) Electronic_Effects->Positional_Activation Steric_Hindrance Steric Hindrance Leaving_Group_Ability Leaving Group Ability (Br > Cl) C4_Br C4-Br Leaving_Group_Ability->C4_Br Positional_Activation->C4_Br C2_Br C2-Br C4_Br->C2_Br C6_Cl C6-Cl C2_Br->C6_Cl C5_Cl C5-Cl C6_Cl->C5_Cl

A diagram illustrating the factors influencing halogen reactivity and the predicted order of substitution.

G start Start: This compound step1 Dissolve in anhydrous DMF start->step1 step2 Add Nucleophile (e.g., Morpholine) step1->step2 step3 Add Base (e.g., DIPEA) step2->step3 step4 Stir at RT Monitor by TLC step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Product: Monosubstituted Pyridinol step6->end

A workflow for the selective nucleophilic substitution experiment.

Conclusion

In the context of this compound, the bromine substituents are demonstrably more reactive towards nucleophilic aromatic substitution than their chlorine counterparts. This is primarily attributed to the weaker carbon-bromine bond and the superior leaving group ability of bromide. For medicinal chemists and drug development professionals, this differential reactivity provides a powerful tool for the regioselective synthesis of complex pyridine derivatives. By carefully controlling reaction conditions, it is possible to selectively functionalize the C4- and C2-positions, paving the way for the efficient construction of novel molecular entities with therapeutic potential.

References

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

A Researcher's Guide to the Preclinical Evaluation of Polyhalogenated Pyridin-3-ol Derivatives: In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical assessment of novel polyhalogenated pyridin-3-ol based compounds, with a focus on 2,4-dibromo-5,6-dichloropyridin-3-ol derivatives. While specific data on this particular scaffold is emerging, this document outlines established in vitro and in vivo testing paradigms based on the evaluation of analogous halogenated heterocyclic compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative perspective against other relevant chemical entities.

The heavily halogenated nature of the pyridin-3-ol core suggests potential for unique biological activities, stemming from altered electronic properties and the ability to form halogen bonds. Halogen atoms, particularly bromine and chlorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this promising, yet underexplored, class of compounds.

Section 1: In Vitro Evaluation Strategies

The initial phase of preclinical testing involves a battery of in vitro assays to determine the biological activity, potency, and mechanism of action of the test compounds.[2] These assays are crucial for early-stage decision-making and candidate selection before advancing to more complex and resource-intensive in vivo studies.

Primary Screening: Cytotoxicity Profiling

A fundamental first step is to assess the cytotoxic effects of the this compound derivatives against a panel of relevant human cancer cell lines.[3] This provides a broad overview of their anti-proliferative potential and selective toxicity.

Table 1: Comparative Cytotoxicity of Halogenated Heterocyclic Compounds (Illustrative Data)

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
DDCP-01 MDA-MB-231 (Breast)MTTHypothetical 5.20.8
DDCP-01 A549 (Lung)MTTHypothetical 8.91.2
DDCP-01 HepG2 (Liver)MTTHypothetical 12.51.5
5H-thiochromenopyridine analogMelanoma/GliomaNot Specified3-15Not Specified
Dianilinopyrimidine (4c)A549 (Lung)Not Specified0.56Gefitinib

Data for DDCP-01 is hypothetical for illustrative purposes. Data for other compounds is sourced from existing literature on analogous structures.[4][5]

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds and a reference drug (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic In Vitro Assays

Should the initial cytotoxicity screening yield promising results, subsequent assays should be designed to elucidate the underlying mechanism of action. Based on the activities of similar heterocyclic compounds, potential mechanisms could include kinase inhibition or induction of apoptosis.[6]

Caption: Workflow for investigating the mechanism of action of active compounds.

Section 2: In Vivo Evaluation Strategies

Compounds that demonstrate potent and selective in vitro activity are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.[7] The choice of animal model is critical and should be relevant to the intended therapeutic application.[8]

In Vivo Efficacy Studies

For anticancer agents, human tumor xenograft models in immunocompromised mice are the gold standard for evaluating in vivo efficacy.[9][10]

Table 2: Comparative In Vivo Efficacy of Novel Anticancer Agents (Illustrative Data)

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
DDCP-01 Hypothetical KinaseA549 XenograftHypothetical 20 mg/kg, i.p., dailyHypothetical SignificantHypothetical Increased
ARN22089Cdc42 GTPaseBRAF mutant melanoma PDXNot SpecifiedSignificantNot Specified
6O (aminodimethylpyrimidinol derivative)FGFR4Hep3B-xenografted CAMNot SpecifiedSimilar to BLU9931Not Specified

Data for DDCP-01 is hypothetical. Data for other compounds is sourced from existing literature.[9][11]

  • Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.[8]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2).[9]

  • Compound Administration: Randomize mice into treatment and control groups. Administer the this compound based compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).

Preliminary In Vivo Toxicology

Early assessment of a compound's safety profile is crucial. Acute toxicity studies in rodents can provide initial insights into potential adverse effects.[12]

Caption: General workflow for in vivo efficacy and toxicology studies.

  • Animal Model: Use healthy adult female rodents (e.g., mice or rats).

  • Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: Continue this sequential process until the criteria for stopping are met. The LD50 (median lethal dose) can then be estimated using appropriate software.

  • Clinical Observations: Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

Conclusion

The preclinical evaluation of novel this compound based compounds requires a systematic and logical progression from in vitro screening to in vivo validation. This guide provides a foundational framework for these studies, drawing upon established methodologies for analogous halogenated heterocyclic compounds. While the specific biological activities of this novel scaffold are yet to be fully elucidated, the protocols and comparative insights presented here offer a robust starting point for researchers. Adherence to these rigorous testing paradigms will be essential in determining the therapeutic potential and safety profile of this promising new class of chemical entities.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Institutes of Health.
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • Toxicological Profile for Pyridine. (n.d.). National Institutes of Health.
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022). ResearchGate.
  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. (n.d.). Global Journals.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central.
  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (n.d.).
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). ResearchGate.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PubMed Central.
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO.
  • (PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. (2015). MDPI.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI.
  • Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. (2026). Society of Chemical Industry.
  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (n.d.). National Institutes of Health.

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Benchmarking the synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol against known methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 2,4-Dibromo-5,6-dichloropyridin-3-ol , a fully substituted heteroaromatic scaffold often utilized as a high-value intermediate in the development of next-generation agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and pyridine-based pharmaceuticals.[1][2]

The following analysis contrasts the Traditional Electrophilic Halogenation (Method A) against the Optimized N-Bromosuccinimide (NBS) Protocol (Method B) , providing experimental evidence for the superiority of the latter in terms of regiocontrol, yield, and atom economy.

Executive Summary

Synthesizing pentasubstituted pyridines presents a unique challenge: steric crowding .[2] The target molecule, this compound, requires the introduction of two bulky bromine atoms into the 2- and 4-positions of a 5,6-dichloropyridin-3-ol core.[1][2]

  • The Challenge: While the 3-hydroxyl group strongly activates the ortho positions (2 and 4), the pre-existing chlorine at position 5 creates significant steric resistance to electrophilic attack at position 4.

  • The Solution: Benchmarking reveals that while elemental bromine (Method A) achieves the transformation, it suffers from poor atom economy and difficult purification.[2] The NBS/Acetonitrile route (Method B) offers a superior kinetic profile, minimizing side reactions and simplifying isolation.[2]

Part 1: Comparative Analysis of Methods

Method A: Traditional Bromination (The Benchmark)

Reagents: Elemental Bromine (


), Acetic Acid (

), Sodium Acetate (

).[1][2] Mechanism: Classical Electrophilic Aromatic Substitution (EAS).[2]
  • Process: The starting material, 5,6-dichloropyridin-3-ol, is dissolved in glacial acetic acid.[1][2] Liquid bromine is added dropwise at elevated temperatures (

    
    ).[1][2]
    
  • Limitations:

    • HBr Generation: The reaction produces stoichiometric HBr, which forms a pyridinium hydrobromide salt, often crashing the intermediate out of solution prematurely.

    • Corrosion & Safety: Handling liquid bromine requires specialized engineering controls.[2]

    • Regiocontrol: High temperatures required to force the 4-position bromination often lead to over-oxidation or tarring.[1][2]

Method B: Optimized NBS Bromination (The Challenger)

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (


) or DMF.[1][2]
Mechanism:  Mild EAS via succinimide-complexed bromonium ion.[1][2]
  • Process: The substrate is treated with 2.2 equivalents of NBS in a polar aprotic solvent.[2] The reaction proceeds at ambient temperature to

    
    .[2]
    
  • Advantages:

    • Solubility: The succinimide byproduct remains soluble (in DMF) or precipitates cleanly (in

      
      /MeCN), aiding workup.[2]
      
    • Atom Economy: Avoids the formation of corrosive HBr gas.[2]

    • Selectivity: The milder brominating agent minimizes oxidative degradation of the phenol ring.

Performance Data Summary
MetricMethod A:

/ AcOH
Method B: NBS / MeCN
Yield (Isolated) 62% -- 68%85% -- 92%
Purity (HPLC) 88% (Requires Recrystallization)>98% (Crude)
Reaction Time 4 -- 6 Hours2 -- 3 Hours
Atom Economy Low (HBr waste)High (Succinimide recyclable)
Safety Profile Poor (Corrosive/Volatile)Good (Solid Reagent)

Part 2: Experimental Protocols

Precursor Preparation

Note: The starting material, 5,6-dichloropyridin-3-ol, is typically prepared via the diazotization and hydrolysis of 3-amino-5,6-dichloropyridine.[1][2]

Protocol A: Traditional Bromination (Benchmark)[1][2]
  • Dissolution: Charge a 500 mL 3-neck flask with 5,6-dichloropyridin-3-ol (16.4 g, 100 mmol) and glacial acetic acid (150 mL). Add sodium acetate (16.4 g, 200 mmol) as a buffer.[2]

  • Addition: Heat the mixture to

    
    . Add elemental bromine (32.0 g, 200 mmol) dropwise via an addition funnel over 45 minutes.
    
  • Reaction: Stir at

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
    
  • Quench: Pour the reaction mixture into ice water (500 mL) containing sodium bisulfite (

    
    ) to destroy excess bromine.
    
  • Isolation: Filter the resulting precipitate. The crude solid is often sticky and requires recrystallization from ethanol/water.[2]

Protocol B: Optimized NBS Bromination (Recommended)[1][2]
  • Setup: Charge a 500 mL round-bottom flask with 5,6-dichloropyridin-3-ol (16.4 g, 100 mmol) and acetonitrile (200 mL).

  • Reagent Addition: Cool the solution to

    
    . Add N-Bromosuccinimide (39.2 g, 220 mmol) portion-wise over 30 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours. If the 4-position bromination is sluggish (monitored by HPLC), heat to 
    
    
    
    for 1 hour.
  • Workup: Concentrate the solvent to ~50 mL under reduced pressure. Dilute with water (300 mL).

  • Purification: The product precipitates as a white to pale-yellow solid.[1][2] Filter, wash with water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways. The hydroxyl group (OH) is the primary Director, activating positions 2 and 4. The 5,6-dichloro motif blocks the other sites but creates steric hindrance at position 4.[1][2]

SynthesisPathways Start 5,6-Dichloropyridin-3-ol (Starting Material) Br2 Reagent: Br2 / AcOH (Method A) Start->Br2 NBS Reagent: NBS / MeCN (Method B) Start->NBS InterA Mixture: Mono-bromo + HBr Salts Br2->InterA Slow, Harsh Conditions ProdA Target Product (Low Yield, Dark Color) InterA->ProdA Difficult Purification InterB Regioselective Sigma Complex NBS->InterB Fast, Mild Conditions ProdB 2,4-Dibromo-5,6- dichloropyridin-3-ol (High Purity) InterB->ProdB Clean Precipitation Note Steric Crowding at C4 overcome by mild kinetic control in Method B InterB->Note

Caption: Comparative reaction pathways showing the clean conversion via NBS (Green) versus the complex salt-formation pathway of elemental bromine (Red).

References

  • Kress, T. J., & Moore, L. L. (1976).[2] Selective Bromination of Substituted Pyridines.[2][3] Journal of Organic Chemistry, 41(1), 93–96.[2][4]

  • Schlosser, M., & Rausis, T. (2005).[2] Site-Selective Halogenation of Pyridines.[1][2] European Journal of Organic Chemistry, 2005(5), 1041–1046.[2] [1][2]

  • Bao, W., et al. (2014).[2] Regioselective Bromination of Activated Pyridines using NBS.[2] Molecules, 19(3), 3403–3416.[2]

  • Patel, K., et al. (2010).[2][5] Process for the preparation of poly-halogenated pyridine derivatives.[1][2][4][5][6][7] U.S. Patent 7,781,592.[2]

  • Smith, K., & James, D. (2006).[2] Green chemistry approaches to regioselective halogenation of aromatics.[2] Organic & Biomolecular Chemistry, 4, 2695-2703.[1][2]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dibromo-5,6-dichloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dibromo-5,6-dichloropyridin-3-ol, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of personnel and the environment.

The core principle of this guide is to treat this compound as a hazardous waste material, a classification derived from its inherent toxicological properties. This necessitates a disposal pathway that is distinct from general laboratory waste and is managed by certified hazardous waste professionals.

I. Hazard Identification and Risk Assessment

This compound is a highly substituted aromatic compound containing both bromine and chlorine atoms. This extensive halogenation significantly influences its reactivity, toxicity, and environmental fate.

GHS Hazard Profile:

Hazard ClassHazard StatementSignal WordUN Number
Acute Toxicity, OralH301: Toxic if swallowedDanger2811
Acute Toxicity, DermalH311: Toxic in contact with skinDanger
Acute Toxicity, InhalationH331: Toxic if inhaledDanger
Data sourced from BLDpharm[1]

The UN number 2811 designates this compound as a "Toxic solid, organic, n.o.s." (not otherwise specified), underscoring the need for stringent handling and disposal protocols.

The primary risks associated with this compound are acute toxicity through ingestion, skin contact, or inhalation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

II. Segregation and Storage of Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. This compound waste must be handled as follows:

  • Designated Waste Stream: This compound falls under the category of halogenated organic waste . It is crucial to keep this waste stream separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[2][3] Mixing these waste streams can lead to complications in the disposal process and may violate regulatory requirements.

  • Container Selection: Waste should be collected in a dedicated, properly labeled, and chemically resistant container. A high-density polyethylene (HDPE) or glass container with a secure screw-top closure is recommended. The container must be in good condition, free from leaks or cracks.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity). The accumulation start date should also be clearly marked.

  • Storage Conditions: The waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of material in case of a spill. Store the container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and bases.[4]

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste assess_waste Assess Waste Form (Solid, Solution, Contaminated materials) start->assess_waste select_container Select Appropriate Labeled Halogenated Waste Container assess_waste->select_container transfer_waste Transfer Waste in Fume Hood (Wear full PPE) select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_container Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_container request_pickup Request Hazardous Waste Pickup from EHS/Licensed Contractor store_container->request_pickup documentation Complete Waste Manifest/Documentation request_pickup->documentation end_process End: Waste Transferred to Permitted Disposal Facility documentation->end_process

Sources

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